17-trans Prostaglandin E3
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-YYFRSVFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
17-trans Prostaglandin E3: A Technical Overview
CAS Number: 210979-33-2
This technical guide provides a comprehensive overview of 17-trans Prostaglandin E3, a notable isomer of Prostaglandin E3 (PGE3). Due to a scarcity of published research on the specific biological activities of the 17-trans isomer, this document will also draw upon the extensive research conducted on PGE3 to provide a broader context for its potential biological significance and pathways of action. This approach is intended to offer valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Key physicochemical data for this compound are summarized below, providing a foundation for experimental design and analysis.
| Property | Value | Source |
| CAS Number | 210979-33-2 | [1][2] |
| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [1] |
| Molecular Formula | C20H30O5 | [1][2] |
| Formula Weight | 350.5 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Formulation | A solution in methyl acetate | [1] |
| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Biological Context and Activity
This compound is an isomer of PGE3 that could theoretically be produced from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[1] While one source indicates there are no published reports on the biological activity of this specific compound, another suggests it stimulates Nurr1-dependent transcriptional activity, indicating potential applications in cancer and autoimmune disease research.
Given the limited direct data, the biological activities of the more extensively studied Prostaglandin E3 (PGE3) are presented here as a potential analogue. PGE3 is derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is known to possess anti-inflammatory and anti-proliferative properties.[3][4]
Anti-inflammatory and Anti-tumor Effects of PGE3
PGE3 has been shown to exert anti-inflammatory and anti-tumor effects, often in contrast to the pro-inflammatory and pro-tumorigenic actions of Prostaglandin E2 (PGE2).[1] It can inhibit the proliferation of cancer cells and modulate immune responses.[1][4] Specifically, PGE3 has been observed to suppress the polarization of tumor-associated M2 macrophages (TAMs), which are known to promote tumor growth.[4] This effect is mediated through the regulation of protein kinase A (PKA) expression and activation.[4]
Signaling Pathways
The signaling pathways of prostaglandins (B1171923) are complex and receptor-dependent. While the specific pathways for 17-trans PGE3 are not elucidated, the pathways for the closely related PGE3 are well-documented and likely share similarities. PGE3, like other prostaglandins, exerts its effects by binding to specific G-protein coupled receptors, known as EP receptors.
The following diagram illustrates the proposed signaling pathway for PGE3 in the modulation of macrophage polarization, a key process in inflammation and cancer.
Caption: Proposed signaling pathway of PGE3 in modulating macrophage polarization.
Experimental Protocols
Macrophage Polarization Assay
This protocol is designed to assess the effect of a compound on the polarization of macrophages, a critical aspect of its immunomodulatory potential.
Caption: A generalized workflow for studying the effects of 17-trans PGE3 on macrophage polarization.
Conclusion
While direct research on this compound is limited, its structural similarity to Prostaglandin E3 suggests it may hold significant, and potentially analogous, biological activities. The anti-inflammatory and anti-tumorigenic properties of PGE3, particularly its ability to modulate macrophage polarization, provide a strong rationale for further investigation into the 17-trans isomer. The information and protocols outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and related compounds. Future studies are warranted to elucidate the specific signaling pathways and biological functions of this compound.
References
- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS 802-31-3: PGE3 | CymitQuimica [cymitquimica.com]
- 4. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 17-trans Prostaglandin E3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E3 (PGE3) is a member of the eicosanoid family of signaling molecules derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The 17-trans isomer of PGE3 is a theoretical metabolite that may arise from the cyclooxygenase (COX) pathway metabolism of dietary trans-fatty acids. While the canonical biosynthesis of prostaglandins (B1171923) is well-documented, the specific pathway leading to 17-trans PGE3 is not extensively characterized. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of 17-trans PGE3, drawing parallels from the established synthesis of other prostaglandins. It includes detailed hypothetical experimental protocols for its investigation and quantification, summarizes potential quantitative data in structured tables, and presents key pathways and workflows as diagrams for enhanced clarity. This document serves as a foundational resource for researchers aiming to elucidate the formation and potential biological significance of this understudied prostaglandin isomer.
Introduction
Prostaglandins are lipid autacoids derived from 20-carbon polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular homeostasis.[1] Prostaglandin E3 (PGE3) is synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid abundant in marine oils. The general pathway for prostaglandin synthesis involves the sequential action of phospholipases, cyclooxygenases (COX), and specific prostaglandin synthases.[1]
The focus of this guide, 17-trans Prostaglandin E3, is an isomer of PGE3. It is postulated that the presence of a trans double bond at the 17th carbon position originates from the metabolism of dietary trans fatty acids.[2] While the biological activity of 17-trans PGE3 remains uncharacterized, its potential formation warrants investigation, particularly in the context of diets rich in trans fats. This document outlines the core theoretical principles and practical methodologies to study its biosynthesis.
Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of 17-trans PGE3 is proposed to follow the general three-step prostaglandin synthesis pathway, with the key difference being the initial substrate.
Step 1: Liberation of 17-trans-Eicosapentaenoic Acid
The process is initiated by the release of a 17-trans isomer of eicosapentaenoic acid from the sn-2 position of membrane phospholipids. This release is catalyzed by phospholipase A2 (cPLA₂ or sPLA₂). The 17-trans-EPA would likely be incorporated into cell membranes from dietary sources of trans fatty acids.
Step 2: Conversion to Prostaglandin H3 (PGH3) Isomer
The free 17-trans-EPA is then converted to an endoperoxide intermediate, a 17-trans isomer of Prostaglandin H3 (PGH3), by the action of cyclooxygenase enzymes (COX-1 or COX-2).[1] Both COX-1 and COX-2 are bifunctional enzymes possessing both cyclooxygenase and peroxidase activities.[3]
Step 3: Isomerization to this compound
Finally, the 17-trans-PGH3 intermediate is isomerized to 17-trans PGE3 by a Prostaglandin E synthase (PGES). There are several isoforms of PGES, including microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).[4] It is plausible that one or more of these synthases can act on the 17-trans-PGH3 substrate.
Caption: Hypothesized biosynthetic pathway of this compound.
Regulation of Prostaglandin E Synthase Expression
The expression of Prostaglandin E synthases, particularly mPGES-1 which is often co-regulated with COX-2, is influenced by various signaling pathways. Understanding this regulation is key to identifying cellular contexts where 17-trans PGE3 might be produced. Pro-inflammatory stimuli such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα) are known to upregulate mPGES-1 expression.[5] Key signaling pathways implicated in PGES regulation include:
-
MAPK Pathway: The p38 MAP kinase pathway has been shown to be involved in the cytokine-induced production of PGE2, although its direct effect on mPGES-1 expression can be cell-type dependent.[5]
-
NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammatory responses and has been linked to the expression of both COX-2 and mPGES-1.
-
Feedback Loops: Prostaglandins themselves can create positive feedback loops; for instance, PGE2 has been shown to induce mPGES-1 expression.[5]
Caption: Key signaling pathways regulating mPGES-1 expression.
Quantitative Data Summary
As there is no specific quantitative data available for the biosynthesis of 17-trans PGE3, the following tables provide a template for the types of data that should be collected during its investigation, with example values drawn from studies on related prostaglandins.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| COX-2 | 17-trans-EPA | 5 - 15 | 100 - 500 | To be determined |
| mPGES-1 | 17-trans-PGH3 | 1 - 10 | 50 - 200 | To be determined |
Table 2: Example Cellular Production of Prostaglandins
| Cell Type | Stimulus | 17-trans PGE3 (pg/10⁶ cells) | PGE3 (pg/10⁶ cells) | Reference |
| Macrophages | LPS | To be determined | 50 - 200 | To be determined |
| Endothelial Cells | IL-1β | To be determined | 20 - 100 | To be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biosynthesis of 17-trans PGE3.
In Vitro Biosynthesis Assay
Objective: To determine if recombinant COX and PGES enzymes can convert 17-trans-EPA into 17-trans-PGE3.
Materials:
-
Recombinant human COX-2
-
Recombinant human mPGES-1
-
17-trans-Eicosapentaenoic acid
-
Arachidonic acid (as a positive control)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Glutathione (GSH)
-
Stop solution (e.g., 1 M citric acid)
-
Ethyl acetate (B1210297) for extraction
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing reaction buffer, heme, and GSH.
-
Add recombinant COX-2 and mPGES-1 to the reaction mixture.
-
Initiate the reaction by adding the substrate (17-trans-EPA or arachidonic acid).
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the prostaglandins from the aqueous phase using ethyl acetate.
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample for the presence of 17-trans-PGE3 and other prostaglandins.
Cell-Based Assay for 17-trans PGE3 Production
Objective: To measure the production of 17-trans PGE3 in cultured cells after stimulation.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
17-trans-Eicosapentaenoic acid
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) kit for PGE3 (note: cross-reactivity with the 17-trans isomer would need to be validated) or LC-MS/MS for specific quantification.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing 17-trans-EPA and incubate for a period to allow for its incorporation into cell membranes (e.g., 24 hours).
-
Wash the cells with PBS.
-
Add fresh serum-free medium containing the stimulating agent (e.g., LPS).
-
Incubate for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Analyze the supernatant for 17-trans PGE3 content using a validated EIA or by LC-MS/MS.
Quantitative Analysis by LC-MS/MS
Objective: To specifically detect and quantify 17-trans PGE3 in biological samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation: Extract prostaglandins from the sample matrix (cell culture supernatant, plasma, etc.) using solid-phase extraction (SPE).
-
Chromatographic Separation: Separate the prostaglandin isomers using a suitable C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor-to-product ion transitions for 17-trans PGE3. A deuterated internal standard of a related prostaglandin should be used for accurate quantification.[6]
Caption: General workflow for the analysis of 17-trans PGE3.
Conclusion
The biosynthesis of this compound represents an intriguing and under-explored area of lipid biochemistry. While its existence is plausible, particularly in the context of diets containing trans fatty acids, its formation, regulation, and biological function remain to be elucidated. The hypothetical pathway and experimental protocols outlined in this technical guide provide a robust framework for researchers to begin to unravel the complexities of this novel prostaglandin isomer. Such studies will not only enhance our fundamental understanding of eicosanoid metabolism but may also provide insights into the biological consequences of consuming dietary trans fats.
References
- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Expression and regulation of prostaglandin E synthase isoforms in human myometrium with labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal pathways involved in the regulation of prostaglandin E synthase-1 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Structural and Functional Nuances of 17-trans Prostaglandin E3 and Prostaglandin E3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3) and Prostaglandin E3 (PGE3), focusing on their chemical structures, known biological activities, and the signaling pathways they modulate. While extensive research has elucidated the roles of PGE3, a significant knowledge gap exists regarding its 17-trans isomer, presenting a compelling area for future investigation.
Structural Elucidation: A Tale of Two Isomers
Prostaglandin E3 and its 17-trans isomer share the same molecular formula (C₂₀H₃₀O₅) and molecular weight (350.5 g/mol ). Both possess the characteristic prostanoic acid skeleton, which includes a five-membered ring. The key distinction lies in the stereochemistry of the double bond within the omega-tail of the molecule.
-
Prostaglandin E3 (PGE3) : The double bond at the 17th carbon position is in the cis (Z) configuration. Its systematic IUPAC name is (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid.
-
17-trans Prostaglandin E3 (17-trans PGE3) : This isomer features a trans (E) configuration at the C17-C18 double bond. Its formal name is 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid[1].
This seemingly subtle difference in geometric isomerization can have profound implications for the molecule's three-dimensional shape, potentially affecting its binding affinity to receptors and, consequently, its biological activity.
Table 1: Chemical and Physical Properties
| Property | Prostaglandin E3 | This compound |
| IUPAC Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid[1] |
| CAS Number | 802-31-3 | 210979-33-2[1] |
| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₃₀O₅[1] |
| Molecular Weight | 350.45 g/mol | 350.5 g/mol [1] |
| SMILES | CC/C=C\C--INVALID-LINK--[C@@H]1C/C=C\CCCC(=O)O)O">C@@HO | O=C1--INVALID-LINK----INVALID-LINK--C/C=C/CC">C@@H--INVALID-LINK--C1[1] |
Biosynthesis and Metabolism
Prostaglandin E3 is a product of the cyclooxygenase (COX) pathway, specifically from the metabolism of the omega-3 fatty acid, eicosapentaenoic acid (EPA)[2][3]. The synthesis is initiated by the release of EPA from the cell membrane, which is then converted by COX enzymes (COX-1 and COX-2) into an unstable intermediate, Prostaglandin H3 (PGH3). PGH3 is then further metabolized by prostaglandin E synthases to yield PGE3.
The origin of this compound is less clear. It is theorized to potentially arise from the COX metabolism of dietary trans-fatty acids. The metabolism of trans fatty acids can interfere with the production of endogenous prostaglandins[4][5].
Biological Activity and Signaling Pathways of Prostaglandin E3
Prostaglandin E3 exerts its biological effects by binding to a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4[2]. These receptors are coupled to different intracellular signaling cascades, leading to a diverse range of physiological responses.
-
EP1 Receptor : Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors : These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[6].
-
EP3 Receptor : This receptor is unique as it can couple to multiple G proteins, including Gi, which inhibits adenylyl cyclase and decreases cAMP levels, and Gq, which increases intracellular calcium[7].
The signaling pathways of PGE3 are crucial in various physiological and pathophysiological processes, including inflammation, immune response, and cancer. Notably, PGE3 often exhibits different, and sometimes opposing, effects compared to Prostaglandin E2 (PGE2), which is derived from the omega-6 fatty acid arachidonic acid.
Biological Activity of this compound: The Uncharted Territory
To date, there are no published reports on the biological activity of this compound[1]. This lack of data prevents a direct comparison with its cis-isomer. The trans-configuration of the C17-C18 double bond could potentially alter its interaction with EP receptors, leading to different or attenuated biological effects. Further research is imperative to characterize the pharmacological profile of this isomer.
Comparative Biological Activities: PGE3 vs. PGE2
To provide a context for the potency of PGE3, the following table summarizes some of the reported comparative biological activities of PGE3 and PGE2.
Table 2: Comparative Biological Activities of PGE3 and PGE2
| Biological Effect | Finding | Reference |
| Anti-proliferative Activity | PGE3 inhibits the proliferation of A549 lung cancer cells, whereas PGE2 slightly stimulates their growth. | [8] |
| Colonic Stem Cell Expansion | PGE2 promotes the growth and proliferation of colonic organoids and increases the number of Lgr5+ stem cells, while PGE3 has a diminished ability to support this expansion. | [9] |
| Glucose-Stimulated Insulin Secretion (GSIS) | PGE3 has only one-tenth of the efficacy of PGE2 in decreasing GSIS. | [10] |
Experimental Protocols
Quantification of Prostaglandins (B1171923) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins in biological samples.
Methodology:
-
Sample Preparation : Biological samples are spiked with a deuterated internal standard (e.g., PGE3-d4). Prostaglandins are then extracted using solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Chromatographic Separation : The extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase, typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile), is used to separate the prostaglandins.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Prostaglandin Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand for its receptor.
Methodology:
-
Membrane Preparation : Cell membranes expressing the prostaglandin receptor of interest (e.g., EP3) are prepared from cultured cells or tissues.
-
Binding Reaction : A fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (PGE3 or 17-trans PGE3).
-
Separation of Bound and Free Ligand : The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification : The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis : The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay
Cell proliferation assays are used to assess the effect of prostaglandins on cell growth.
Methodology:
-
Cell Seeding : Cells are seeded in a multi-well plate at a specific density.
-
Treatment : After allowing the cells to adhere, they are treated with various concentrations of the prostaglandin being tested (PGE3 or 17-trans PGE3) or a vehicle control.
-
Incubation : The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Quantification of Proliferation : Cell proliferation can be measured using various methods:
-
Direct Cell Counting : Cells are detached and counted using a hemocytometer or an automated cell counter.
-
Metabolic Assays (e.g., MTT, XTT) : These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
DNA Synthesis Assays (e.g., BrdU incorporation) : These assays measure the incorporation of a labeled nucleoside analog into newly synthesized DNA during the S-phase of the cell cycle.
-
-
Data Analysis : The results are expressed as a percentage of the vehicle-treated control to determine the effect of the prostaglandin on cell proliferation.
Conclusion and Future Directions
Future research should be directed towards:
-
Chemical Synthesis and Characterization : Developing robust synthetic routes for 17-trans PGE3 to enable its biological evaluation.
-
In Vitro Pharmacological Profiling : Conducting comprehensive studies to determine the binding affinity and functional activity of 17-trans PGE3 at all four EP receptor subtypes.
-
Cell-Based Assays : Investigating the effects of 17-trans PGE3 on various cellular processes, such as inflammation, proliferation, and apoptosis, in relevant cell models.
-
In Vivo Studies : Evaluating the physiological and pathophysiological effects of 17-trans PGE3 in animal models.
Elucidating the biological role of this compound will not only enhance our fundamental understanding of prostaglandin biology but may also open new avenues for therapeutic intervention in diseases where eicosanoid signaling is dysregulated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E3 metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Cyclooxygenase (COX) Metabolism of Trans Fatty Acids to Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans fatty acids (TFAs), primarily known for their association with adverse cardiovascular effects, also interact with crucial enzymatic pathways, including the cyclooxygenase (COX) pathway responsible for prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are lipid mediators involved in a wide array of physiological and pathological processes such as inflammation, pain, and platelet aggregation. Understanding the metabolism of TFAs by COX enzymes is critical for elucidating their full biological impact and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core aspects of TFA metabolism by COX-1 and COX-2, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Data Presentation: Quantitative Analysis of Trans Fatty Acid Interaction with COX Enzymes
The interaction of trans fatty acids with COX enzymes can be characterized by their ability to serve as substrates for prostaglandin synthesis or as inhibitors of the conversion of the natural substrate, arachidonic acid (AA). The following tables summarize the available quantitative data.
| Fatty Acid | COX Isozyme | Concentration (mM) | Effect on Thromboxane B2 (TxB2) Formation | Reference |
| Elaidic Acid | Platelet COX | 0.5, 1.0 | Decreased | Srivastava & Awasthi, 1982[1] |
| Linoelaidic Acid | Platelet COX | 0.25 | Reduced | Srivastava & Awasthi, 1982[1] |
| 0.5, 1.0 | Decreased (lesser extent than linoleic acid) | Srivastava & Awasthi, 1982[1] | ||
| Linoleic Acid (cis) | Platelet COX | 0.25 | Reduced TxB2 formation | Srivastava & Awasthi, 1982[1] |
| 0.5, 1.0 | Increased prostaglandins and thromboxanes | Srivastava & Awasthi, 1982[1] | ||
| Oleic Acid (cis) | Platelet COX | 0.5, 1.0 | Decreased TxB2 formation (not significant) | Srivastava & Awasthi, 1982[1] |
Table 1: Effect of Trans and Cis Fatty Acids on Thromboxane B2 (TxB2) Formation in Human Platelets.
| Compound | COX Isozyme | IC50 (µM) | Notes | Reference |
| Linoleyl Hydroxamic Acid | COX-1 | 60 | Derivative of linoleic acid. | [2] |
| COX-2 | 60 | [2] | ||
| 13-HPODE | COX-1 | 3.1 | Hydroperoxide metabolite of linoleic acid. | [3] |
| COX-2 | 1.5 | [3] | ||
| Linoleic Acid | COX-1 | 170 | Competitive inhibitor. | [3] |
| COX-2 | 94 | More potent inhibitor of COX-2 than COX-1. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.
Signaling Pathway of Trans Fatty Acid Metabolism by COX
References
- 1. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Isomer: A Technical Guide to the Potential Biological Functions of 17-trans Prostaglandin E3
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: December 11, 2025
Executive Summary
Prostaglandin (B15479496) E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), recognized for its generally anti-inflammatory and anti-proliferative properties, often contrasting with the pro-inflammatory and pro-tumorigenic actions of its omega-6-derived counterpart, Prostaglandin E2 (PGE2). This guide addresses the potential biological functions of a specific, lesser-known isomer, 17-trans Prostaglandin E3 (17-trans PGE3).
Crucially, a thorough review of the scientific literature reveals no published reports on the biological activity of 17-trans PGE3 [1]. It is theoretically considered an isomer of PGE3 that may arise from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids[1]. Consequently, this document serves as a predictive guide, extrapolating the potential functions, signaling pathways, and experimental considerations for 17-trans PGE3 based on the well-documented biology of PGE3 and PGE2. The information presented herein is intended to provide a foundational framework for future research into this uncharacterized molecule.
Introduction: The Prostaglandin E Family
Prostaglandins are potent, locally acting lipid mediators synthesized from 20-carbon essential fatty acids.[2] They regulate a vast array of physiological processes, including inflammation, immunity, cell growth, and vascular function.[2][3] Prostaglandin E2 (PGE2), derived from arachidonic acid (AA), is the most abundant and well-studied prostaglandin in humans, often implicated in promoting inflammation and cancer.[4][5][6] In contrast, Prostaglandin E3 (PGE3), derived from eicosapentaenoic acid (EPA), generally exhibits weaker pro-inflammatory effects and can possess anti-inflammatory and anti-cancer activities.[4][6][7][8]
The structural difference between PGE2 and PGE3 is an additional double bond in the omega-tail of PGE3 (at carbon 17-18). 17-trans PGE3 is a stereoisomer of PGE3, differing in the configuration of this double bond. While seemingly minor, such stereochemical changes can profoundly impact a molecule's interaction with receptors and enzymes, leading to distinct biological activities.
Biosynthesis: A Tale of Two Pathways
The synthesis of PGE3 and its potential isomer, 17-trans PGE3, originates from the dietary intake of omega-3 fatty acids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Prostanoids and Resolution of Inflammation – Beyond the Lipid-Mediator Class Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E3 metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]
17-trans Prostaglandin E3: A Technical Guide on its Theoretical Origin and Potential Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3), a putative isomer of the well-characterized Prostaglandin E3 (PGE3). While direct scientific literature on the discovery and biological activity of 17-trans PGE3 is currently unavailable, this document synthesizes information on the biosynthesis of related prostaglandins (B1171923) and the metabolism of trans fatty acids to propose a theoretical framework for its origin and potential physiological relevance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring this novel eicosanoid. We will delve into its hypothetical biosynthesis, potential signaling pathways, and provide detailed, prospective experimental protocols for its synthesis, detection, and characterization.
Introduction: The Enigma of 17-trans Prostaglandin E3
Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a myriad of biological processes, including inflammation, pain, fever, and blood pressure regulation. Prostaglandin E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is known for its generally anti-inflammatory and anti-proliferative properties, often contrasting with the pro-inflammatory actions of its omega-6-derived counterpart, Prostaglandin E2 (PGE2).[1][2][3]
This compound is a specific isomer of PGE3, distinguished by a trans double bond at the 17th carbon position. Its existence is theorized to arise from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[4] As of the publication of this guide, there are no published reports detailing the specific discovery or biological activity of this compound, making it a frontier molecule in eicosanoid research.[4] This document aims to bridge this knowledge gap by providing a theoretical foundation and a practical guide for future investigation.
Theoretical Origin and Biosynthesis of this compound
The biosynthesis of prostaglandins is a well-elucidated enzymatic cascade. The canonical pathway for PGE3 formation begins with the liberation of eicosapentaenoic acid (EPA) from the cell membrane by phospholipase A2. EPA is then converted to the unstable intermediate Prostaglandin H3 (PGH3) by the action of cyclooxygenase (COX-1 or COX-2) enzymes. Finally, PGH3 is isomerized to PGE3 by prostaglandin E synthase.[1][3]
The theoretical origin of 17-trans PGE3 lies in the dietary intake and subsequent metabolism of trans fatty acids. These fats, primarily formed during the industrial hydrogenation of vegetable oils, can be incorporated into cell membranes.[5][6][7] It is hypothesized that a trans isomer of EPA, specifically 17-trans-eicosapentaenoic acid, could serve as a substrate for the COX enzymes, leading to the formation of 17-trans-PGH3 and subsequently 17-trans PGE3.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Potential Biological Activity and Signaling Pathways
The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors. For PGE3, these are the E-prostanoid (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. The downstream signaling from these receptors can lead to a variety of cellular responses.
Given the structural similarity to PGE3, it is plausible that 17-trans PGE3 would also interact with the EP receptors. However, the presence of a trans double bond could significantly alter its binding affinity and efficacy, potentially leading to agonistic, partial agonistic, or even antagonistic activity. For instance, studies on trans isomers of eicosapentaenoic acid have shown altered effects on platelet aggregation and arachidonic acid metabolism compared to the cis-isomer, suggesting that the trans configuration can indeed modulate biological activity.[8]
The signaling pathways activated by EP receptors are diverse and cell-type specific. A simplified overview is presented below.
Prospective Experimental Protocols
To elucidate the existence and function of 17-trans PGE3, a systematic experimental approach is required. The following protocols are proposed as a starting point for investigation.
Protocol 1: In Vitro Synthesis and Characterization of 17-trans PGE3
Objective: To synthesize and purify 17-trans PGE3 for use as an analytical standard and for biological assays.
Methodology:
-
Precursor Synthesis: Synthesize or procure 17-trans-eicosapentaenoic acid.
-
Enzymatic Conversion:
-
Incubate 17-trans-EPA with purified ovine or human recombinant COX-2 enzyme to produce 17-trans-PGH3.
-
Follow with the addition of a prostaglandin E synthase to convert 17-trans-PGH3 to 17-trans-PGE3.
-
-
Purification:
-
Extract the lipid products from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.
-
Perform reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 17-trans-PGE3 from other reaction products.
-
-
Characterization:
-
Confirm the structure of the purified compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Analysis and Quantification of 17-trans PGE3 in Biological Samples
Objective: To develop a sensitive and specific method for the detection and quantification of 17-trans PGE3 in biological matrices such as plasma, urine, and cell culture supernatants.
Methodology:
-
Sample Preparation:
-
Spike samples with a deuterated internal standard of 17-trans PGE3 (to be synthesized).
-
Perform solid-phase extraction to isolate the prostaglandin fraction.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a C18 column for chromatographic separation.
-
Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
-
Develop a multiple reaction monitoring (MRM) method based on the predicted fragmentation pattern of 17-trans PGE3.
-
Table 1: Hypothetical LC-MS/MS Parameters for 17-trans PGE3 Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from other PGE isomers |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 349.2 (predicted for [M-H]-) |
| Product Ions (m/z) | To be determined by infusion of standard |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Protocol 3: In Vitro Assessment of Biological Activity
Objective: To determine the biological effects of 17-trans PGE3 on cellular processes such as inflammation and proliferation.
Methodology:
-
Cell Culture: Use relevant cell lines, such as human macrophages (for inflammation studies) or cancer cell lines (for proliferation assays).
-
Inflammation Assay:
-
Treat macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Co-treat with varying concentrations of 17-trans PGE3, PGE3, and PGE2.
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
-
-
Proliferation Assay:
-
Culture cancer cells in the presence of varying concentrations of 17-trans PGE3, PGE3, and PGE2.
-
Assess cell viability and proliferation using assays such as MTT or BrdU incorporation.
-
-
Receptor Binding Assay:
-
Perform competitive binding assays using cell lines expressing individual EP receptor subtypes to determine the binding affinity of 17-trans PGE3.
-
Below is a workflow diagram for the in vitro assessment of 17-trans PGE3.
Data Presentation
Quantitative data is essential for comparing the properties of 17-trans PGE3 to other prostaglandins. The following table provides a template for presenting such data.
Table 2: Comparative Receptor Binding Affinities (Hypothetical)
| Prostaglandin | EP1 Receptor (Ki, nM) | EP2 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | EP4 Receptor (Ki, nM) |
| PGE2 | Known Value | Known Value | Known Value | Known Value |
| PGE3 | Known Value | Known Value | Known Value | Known Value |
| 17-trans PGE3 | To be determined | To be determined | To be determined | To be determined |
Conclusion and Future Directions
This compound represents an unexplored area within the field of eicosanoid research. While its existence and biological function remain to be experimentally validated, the theoretical basis for its formation from dietary trans fatty acids is plausible. The experimental protocols outlined in this guide provide a roadmap for the synthesis, detection, and characterization of this novel molecule.
Future research should focus on:
-
Confirming the in vivo existence of 17-trans PGE3 in individuals consuming diets high in trans fatty acids.
-
Elucidating its full pharmacological profile , including its binding affinities for all EP receptor subtypes and its downstream signaling effects.
-
Investigating its role in pathophysiological processes , such as inflammation, cardiovascular disease, and cancer.
The study of 17-trans PGE3 may not only reveal a new bioactive lipid mediator but could also provide further insights into the complex and often detrimental health effects of dietary trans fats. This technical guide serves as a call to action for the scientific community to explore this promising new frontier in lipid research.
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Effects of three trans isomers of eicosapentaenoic acid on rat platelet aggregation and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 17-trans Prostaglandin E3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3). The information herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this prostaglandin isomer. This document details its solubility in various solvents, stability under different conditions, and outlines experimental protocols for analysis.
Core Concepts: Solubility and Stability
1. Solubility of 17-trans Prostaglandin E3
The solubility of this compound, a critical parameter for its formulation and delivery, has been determined in a range of common laboratory solvents. Generally, it exhibits high solubility in organic solvents and limited but significant solubility in aqueous buffers.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/ml[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/ml[1] |
| Ethanol | >100 mg/ml[1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | >5 mg/ml[1] |
Data sourced from Cayman Chemical product information sheet.
2. Stability of this compound
The stability of 17-trans PGE3 is a crucial factor for its storage, handling, and therapeutic efficacy. While specific kinetic studies on the 17-trans isomer are not extensively available in published literature, general stability information and data from structurally similar E-series prostaglandins (B1171923) provide valuable insights.
Table 2: Stability Profile of this compound and Related E-Series Prostaglandins
| Condition | Observation for 17-trans PGE3 | Inferred Degradation Profile (from PGE1 & PGE2 studies) |
| Storage Temperature | Stable for ≥ 2 years at -20°C in a methyl acetate (B1210297) solution.[1] | E-series prostaglandins are generally unstable at room temperature and in aqueous solutions.[2] |
| pH | Data not available. | Degradation is pH-dependent.[2] Under acidic conditions (pH ≤ 3), PGEs dehydrate to form Prostaglandin A (PGA) and subsequently isomerize to Prostaglandin B (PGB).[2] Under basic conditions (pH ≥ 10), PGEs also degrade to PGA and PGB.[2] |
| Degradation Products | Not explicitly reported. | The primary degradation products of PGEs are PGA and PGB compounds.[2] Epimerization at C-15 and isomerization at C-8 can also occur under certain conditions.[2] |
| Half-life | Data not available. | The degradation rate of PGEs is first-order with respect to hydrogen and hydroxide (B78521) ion concentrations.[2] |
Signaling Pathway
Prostaglandin E3, including its isomers, exerts its biological effects by interacting with specific G-protein coupled receptors known as EP receptors. This interaction triggers downstream intracellular signaling cascades that modulate various physiological processes.
Caption: Signaling pathway of this compound.
Experimental Protocols
1. Protocol for Determination of Solubility
This protocol outlines a general procedure for determining the solubility of 17-trans PGE3 in a given solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of 17-trans PGE3 (e.g., 1 mg) into a clean, dry glass vial.
-
Add a precise volume of the desired solvent (e.g., 100 µL of ethanol) to achieve a high concentration stock solution.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.
-
-
Equilibration:
-
For each concentration, add an excess of 17-trans PGE3 to a vial containing a known volume of the solvent.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of 17-trans PGE3 in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
-
Calculation:
-
Calculate the solubility as the concentration of 17-trans PGE3 in the saturated supernatant, taking into account the dilution factor.
-
2. Protocol for Stability-Indicating HPLC Method
This protocol describes a stability-indicating HPLC method for assessing the stability of 17-trans PGE3 and separating it from its potential degradation products.
Caption: Experimental workflow for stability testing of 17-trans PGE3.
Methodology:
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for prostaglandin analysis.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation between 17-trans PGE3 and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection: UV detection at an appropriate wavelength (e.g., ~210 nm) or Mass Spectrometric detection for higher sensitivity and specificity.
-
-
Forced Degradation Study:
-
Prepare solutions of 17-trans PGE3 in appropriate solvents or buffers.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 80°C).
-
Photolytic: Exposure to UV light.
-
-
Take samples at various time points, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (17-trans PGE3).
-
-
Validation of the Method:
-
The stability-indicating method should be validated according to ICH guidelines, including specificity (peak purity analysis of the parent peak in the presence of degradation products), linearity, accuracy, precision, and robustness.
-
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for researchers and drug development professionals. The provided data and protocols serve as a foundation for further investigation and formulation development of this prostaglandin isomer. Due to the limited specific stability data for the 17-trans isomer, it is recommended that researchers conduct their own detailed stability studies under conditions relevant to their specific applications.
References
- 1. Separation and quantification of PGE3 following derivatization with panacyl bromide by high pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Pathways for the Synthesis of 17-trans Prostaglandin E3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E3 (PGE3) is a member of the eicosanoid family of signaling molecules derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The trans isomer, 17-trans PGE3, is a potential metabolite that could theoretically arise from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids[1]. While there is a lack of published reports on the specific biological activity of 17-trans PGE3, understanding its potential synthetic routes is of interest for researchers investigating the metabolism and physiological effects of trans-fatty acids and for the synthesis of analytical standards[1][2][3]. This technical guide outlines the theoretical biosynthetic and chemical pathways for the synthesis of 17-trans PGE3, based on established principles of prostaglandin biosynthesis and chemical synthesis.
Biosynthetic Pathway
The biosynthesis of 3-series prostaglandins (B1171923), including PGE3, originates from eicosapentaenoic acid (EPA)[4][5]. The theoretical pathway for 17-trans PGE3 would likely involve the enzymatic processing of a trans isomer of EPA.
The proposed biosynthetic pathway for 17-trans PGE3 is as follows:
-
Formation of 17-trans Eicosapentaenoic Acid: The initial step would require the presence of a trans isomer of EPA, specifically one with a trans double bond at the 17-position. This could potentially arise from the metabolism of dietary trans-fatty acids.
-
Oxygenation by Cyclooxygenase (COX): The 17-trans EPA would then serve as a substrate for cyclooxygenase (COX-1 or COX-2) enzymes. COX enzymes catalyze the addition of two molecules of oxygen to form an unstable intermediate, prostaglandin G3 (PGG3) with a trans bond at the 17-position.
-
Peroxidase Reduction: The same COX enzyme then reduces the hydroperoxy group of 17-trans PGG3 to a hydroxyl group, yielding 17-trans prostaglandin H3 (PGH3).
-
Isomerization by PGE Synthase (PGES): Finally, 17-trans PGH3 is isomerized to 17-trans PGE3 by the action of a specific prostaglandin E synthase (PGES). There are several isoforms of PGES, including microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).
Quantitative Data from Analogous Biosynthetic Pathways
Direct quantitative data for the enzymatic synthesis of 17-trans PGE3 is not available in the literature. However, data from the biosynthesis of natural PGE3 and related prostaglandins can provide an estimate of enzyme efficiency.
| Enzyme | Substrate | Product | Reported Activity/Efficiency | Reference |
| Cyclooxygenase (COX) | EPA | PGH3 | EPA is a poorer substrate for COX compared to arachidonic acid. | [4] |
| Microsomal PGES-1 | PGH3 | PGE3 | Less active with PGH3 compared to PGH2. | [4] |
| Prostacyclin Synthase | PGH3 | PGI3 | Similar activity with PGH3 and PGH2. | [4] |
| Thromboxane Synthase | PGH3 | TXA3 | Similar activity with PGH3 and PGH2. | [4] |
Experimental Protocols for Key Biosynthetic Steps (Hypothetical)
A detailed experimental protocol for the enzymatic synthesis of 17-trans PGE3 has not been published. The following is a hypothetical protocol based on general methods for in vitro prostaglandin biosynthesis.
In Vitro Enzymatic Conversion of 17-trans EPA to 17-trans PGE3
-
Preparation of Enzyme Source:
-
Microsomes from ram seminal vesicles or other tissues rich in COX and PGES can be used as the enzyme source.
-
Alternatively, purified recombinant COX and PGES enzymes can be utilized for a more defined system.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing the enzyme source.
-
Add co-factors such as glutathione (B108866) for PGES activity and hematin (B1673048) for COX activity.
-
Initiate the reaction by adding the substrate, 17-trans eicosapentaenoic acid, dissolved in a suitable solvent like ethanol.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 10-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., citric acid to lower the pH).
-
Extract the prostaglandins from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
-
Purification and Analysis:
-
The extracted products can be purified using techniques like high-performance liquid chromatography (HPLC).
-
Identification and quantification of 17-trans PGE3 can be performed using mass spectrometry (MS) and comparison to a synthetic standard.
-
Chemical Synthesis Pathway
The chemical synthesis of prostaglandins is a complex, multi-step process. The Corey synthesis, a landmark in organic chemistry, provides a general and versatile strategy that can be adapted for the synthesis of various prostaglandins, including a theoretical pathway for 17-trans PGE3.
The key features of a Corey-type synthesis for 17-trans PGE3 would involve the stereocontrolled construction of the cyclopentane (B165970) core and the subsequent introduction of the two side chains.
Proposed Chemical Synthesis Workflow:
Key Steps in the Theoretical Chemical Synthesis:
-
Synthesis of the Corey Lactone: The synthesis would likely begin with the preparation of a suitable Corey lactone intermediate. This bicyclic lactone contains the necessary stereochemistry for the cyclopentane ring of the prostaglandin.
-
Introduction of the α-chain: The lactone is opened, and the upper side chain (α-chain) is introduced, typically via a Wittig or Horner-Wadsworth-Emmons reaction to establish the Z-geometry of the C5-C6 double bond.
-
Introduction of the ω-chain: The lower side chain (ω-chain) containing the trans double bond at the 17-position would be introduced. This would likely involve a Wittig-type reaction with a custom-synthesized phosphonium (B103445) ylide or phosphonate (B1237965) ester that already contains the C17-C18 trans double bond. The stereochemistry at C15 is a critical step and can be controlled using chiral reducing agents.
-
Deprotection: Finally, all protecting groups are removed to yield the target molecule, 17-trans PGE3.
Quantitative Data from Analogous Chemical Syntheses
While specific yields for a 17-trans PGE3 synthesis are not available, the yields for individual steps in the synthesis of other prostaglandins are well-documented and can serve as a benchmark.
| Reaction Type | Purpose | Typical Yields | Reference |
| Wittig Reaction | Introduction of side chains | 60-90% | General Organic Chemistry Principles |
| Horner-Wadsworth-Emmons Reaction | Introduction of side chains | 70-95% | General Organic Chemistry Principles |
| Stereoselective Ketone Reduction | Setting the C15 hydroxyl stereocenter | 80-99% ee | Asymmetric Synthesis Methodologies |
| Deprotection (e.g., silyl (B83357) ethers) | Removal of protecting groups | >90% | Protective Group Chemistry |
Experimental Protocols for Key Chemical Synthesis Steps (Illustrative)
The following are illustrative protocols for key reactions in a hypothetical synthesis of 17-trans PGE3, based on general procedures for prostaglandin synthesis[6][7].
Illustrative Protocol for a Horner-Wadsworth-Emmons Reaction (ω-chain introduction)
-
Preparation of the Phosphonate Reagent: A phosphonate ester containing the 17-trans ω-chain would need to be synthesized first.
-
Deprotonation of the Phosphonate: The phosphonate ester is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78°C). A strong base, such as n-butyllithium or sodium hydride, is added to generate the carbanion.
-
Reaction with the Aldehyde: A solution of the prostaglandin intermediate containing the aldehyde on the cyclopentane core is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
The synthesis of 17-trans PGE3, while not explicitly detailed in the current scientific literature, can be approached through both biosynthetic and chemical pathways based on well-established principles. The biosynthetic route relies on the enzymatic machinery that produces natural prostaglandins, starting from a hypothetical 17-trans EPA precursor. The chemical synthesis would likely follow a convergent strategy, such as the Corey synthesis, allowing for the stereocontrolled construction of the molecule. The information provided in this guide serves as a foundational resource for researchers aiming to synthesize and study this particular prostaglandin isomer. Further research is needed to validate these theoretical pathways and to elucidate the potential biological role of 17-trans PGE3.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-trans Prostaglandin F3? - Biochemicals - CAT N°: 16995 [bertin-bioreagent.com]
- 3. biocompare.com [biocompare.com]
- 4. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 17-trans Prostaglandin E3
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3), an isomer of Prostaglandin E3 (PGE3). It is intended for researchers, scientists, and professionals in drug development. This document details the compound's physicochemical characteristics, storage, and stability. While specific biological activities of 17-trans PGE3 are not extensively documented, this guide presents a generalized signaling pathway for E-series prostaglandins (B1171923). Furthermore, it outlines detailed experimental protocols for the extraction and analysis of prostaglandins using modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physical and Chemical Properties
17-trans PGE3 is an isomer of PGE3, which could theoretically be produced from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[1][2] Its core structure consists of a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The key distinguishing feature is the trans configuration of the double bond at the 17th carbon position.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 17-trans PGE3.
| Property | Value | Source(s) |
| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [1][2] |
| Synonyms | 17-trans PGE3 | [1][2][3] |
| CAS Number | 210979-33-2 | [1][2][3] |
| Molecular Formula | C20H30O5 | [1][2][4][5] |
| Formula Weight | 350.5 g/mol | [1][2][4][5] |
| Purity | ≥98% | [1][2][5] |
| Formulation | A solution in methyl acetate | [1][2][5] |
| Storage Temperature | -20°C | [1][2][4] |
| Stability | ≥ 2 years (at -20°C) | [1] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--C/C=C/CC">C@@H--INVALID-LINK--C1 | [1][2] |
| InChI Key | CBOMORHDRONZRN-YYFRSVFISA-N | [1][2] |
Solubility Data
| Solvent | Solubility | Source(s) |
| DMF | >100 mg/ml | [1][2] |
| DMSO | >100 mg/ml | [1][2] |
| Ethanol | >100 mg/ml | [1][2] |
| PBS (pH 7.2) | >5 mg/ml | [1][2] |
Biological Activity and Signaling Pathways
As of current literature, there are limited published reports on the specific biological activity of 17-trans PGE3.[1][2] One source suggests that it stimulates Nurr1-dependent transcriptional activity, indicating potential roles in conditions associated with this nuclear receptor, such as cancer and autoimmune diseases.[3]
Prostaglandins of the E series typically exert their effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[6] The binding affinities and potencies of PGE3 for these receptors have been shown to differ from those of PGE2.[6] While the specific receptor interactions for 17-trans PGE3 have not been characterized, a generalized signaling pathway for PGEs is presented below. This diagram illustrates the downstream effects following receptor activation, which can include modulation of adenylyl cyclase activity (leading to changes in cAMP levels) or activation of phospholipase C (resulting in increased intracellular calcium).[7]
Experimental Protocols
The analysis of prostaglandins like 17-trans PGE3 from biological matrices is challenging due to their low abundance and chemical instability.[8] The most common and robust methods for quantification are based on mass spectrometry, particularly LC-MS/MS, which offers high sensitivity and specificity.[8][9]
Protocol for Prostaglandin Extraction from Cell Culture Supernatants
This protocol is adapted from established methods for prostaglandin quantification.[10]
Materials:
-
Cell culture supernatant
-
Deuterated internal standard (e.g., PGE2-d4)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Ethyl acetate
-
0.1% Formic acid in water
-
Nitrogen gas supply
Procedure:
-
Sample Collection: Collect cell culture supernatant from the experimental plates.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard to the supernatant. This is crucial for accurate quantification by correcting for sample loss during extraction and for variations in instrument response.[11]
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.
-
-
Sample Loading: Load the spiked supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove hydrophilic impurities.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.
-
-
Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
This is a general LC-MS/MS method that can be optimized for 17-trans PGE3.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes. For example, from 10% B to 80% B over 10-15 minutes.[11]
-
Injection Volume: 5-20 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
For quantitative analysis, specific precursor-to-product ion transitions must be determined for 17-trans PGE3 and the internal standard. For the related compound PGE3, a transition of m/z 349 -> 269 has been used.[13] The precursor ion for 17-trans PGE3 would be [M-H]⁻ at m/z 349.2. Product ions would need to be determined by infusing a standard and performing product ion scans.
-
For a deuterated internal standard like PGE2-d4, the transition is m/z 355.2 -> 275.5.[12]
-
-
Optimization: Parameters such as declustering potential, collision energy, and entrance potential should be optimized for each analyte to maximize signal intensity.[12]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 17-trans PGE3 from biological samples using LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-trans Prostaglandin E3 | CAS 210979-33-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. targetmol.com [targetmol.com]
- 4. labsolu.ca [labsolu.ca]
- 5. biocompare.com [biocompare.com]
- 6. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
17-trans Prostaglandin E3: A Technical Overview for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3), a distinct isomer of Prostaglandin E3. While specific research on this particular isomer is limited, this document compiles the available data and extrapolates potential biological activities and experimental methodologies based on closely related prostaglandin analogs.
Core Quantitative Data
The fundamental physicochemical properties of 17-trans Prostaglandin E3 are summarized below, providing a baseline for experimental design and analysis.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₃₀O₅ | [1][2][3][4][5][6] |
| Molecular Weight | 350.5 g/mol | [1][2][3][4][5][6] |
| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [2][4] |
| CAS Number | 210979-33-2 | [2][4][5] |
| Purity | ≥98% | [2][5] |
| Formulation | A solution in methyl acetate | [2][4][5] |
| Solubility (DMF) | >100 mg/ml | [2][4][5] |
| Solubility (DMSO) | >100 mg/ml | [2][4][5] |
| Solubility (Ethanol) | >100 mg/ml | [2][4][5] |
| Solubility (PBS, pH 7.2) | >5 mg/ml | [2][4][5] |
Biological Context and Potential Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not extensively published.[2][5] However, its structural similarity to other prostaglandins (B1171923), particularly Prostaglandin E3 (PGE3), allows for informed hypotheses regarding its potential roles and mechanisms of action.
One patent suggests that prostaglandin analogs, including 17-trans PGE3, can stimulate Nurr1-dependent transcriptional activity.[7] Nurr1 is an orphan nuclear receptor crucial for the development and maintenance of dopaminergic neurons.[2][3] Other prostaglandins, such as PGE1 and its metabolite PGA1, have been shown to directly bind to the ligand-binding domain of Nurr1, thereby activating its transcriptional function.[2][3][8] This interaction is associated with neuroprotective effects.[2][3] Similarly, PGA2 has been demonstrated to interact with Nurr1 and ameliorate behavioral deficits in a Parkinson's disease model.[9]
Given this precedent, a plausible signaling pathway for 17-trans PGE3 could involve its interaction with Nurr1, leading to the transcription of target genes involved in neuronal health and function.
Furthermore, as an isomer of PGE3, 17-trans PGE3 may interact with the known receptors for E-type prostaglandins (EP receptors). PGE3 itself is known to exert anti-inflammatory and anti-proliferative effects through these G-protein coupled receptors.[1][10] The downstream signaling of EP receptors can involve modulation of adenylyl cyclase and phospholipase C activity, impacting intracellular levels of cAMP and Ca²⁺, respectively.
Experimental Protocols
General Protocol for Prostaglandin Extraction and Analysis by LC-MS/MS
This protocol is a generalized procedure for the quantification of prostaglandins from biological samples and can be adapted for 17-trans PGE3.
1. Sample Preparation:
-
Collect biological samples (e.g., plasma, tissue homogenate, cell culture supernatant).
-
To quantify prostaglandins accurately, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., PGE3-d4) at the beginning of the extraction process.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., formic acid).
-
Load the acidified sample onto the conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the prostaglandins from the cartridge with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
3. Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Solvent B).
-
Detect and quantify the target prostaglandin using multiple reaction monitoring (MRM) in negative ion mode. The MRM transitions would need to be optimized for 17-trans PGE3.
Concluding Remarks
This compound represents an intriguing but understudied lipid mediator. While its precise biological functions remain to be fully elucidated, its structural relationship to other bioactive prostaglandins suggests potential roles in neuroprotection and inflammation. The experimental protocols and hypothetical signaling pathways presented in this guide offer a foundational framework for researchers to design and execute studies aimed at unraveling the specific activities of this compound. Further investigation is warranted to confirm its interaction with Nurr1 and EP receptors and to explore its therapeutic potential.
References
- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin A2 Interacts with Nurr1 and Ameliorates Behavioral Deficits in Parkinson's Disease Fly Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E3 | C20H30O5 | CID 5280937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of [17,18-3H] trans-13-azaprostanoic acid. A labeled probe for the PGH2/TXA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 17-trans Prostaglandin E3 for Researchers
For research use only. Not for human or veterinary use.
This document provides a comprehensive technical overview of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3), a specific isomer of Prostaglandin E3. It is intended for researchers, scientists, and drug development professionals interested in the procurement and potential application of this lipid mediator. This guide covers commercially available sources, physicochemical properties, and—given the current lack of specific literature—the theoretical biological context based on its parent compound, PGE3.
Introduction to 17-trans Prostaglandin E3
This compound is a geometric isomer of Prostaglandin E3 (PGE3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the cyclooxygenase (COX) pathway.[1][2] While the biological activities of major prostaglandins (B1171923) like PGE2 are well-documented, many isomers, including 17-trans PGE3, remain largely uncharacterized. Supplier data explicitly states that there are no published reports on the biological activity of 17-trans PGE3.[3][4] It is theorized to be a potential metabolite resulting from the COX metabolism of dietary trans-fatty acids.[3]
This guide synthesizes the available product data and places it within the established framework of prostaglandin signaling to provide a valuable resource for investigators looking to explore the unique biological role of this compound.
Commercial Suppliers and Physicochemical Properties
For researchers looking to procure 17-trans PGE3, several commercial suppliers offer it as a research chemical. The compound is typically supplied as a solution in an organic solvent for stability.
Table 1: Commercial Supplier Information
| Supplier | CAS Number | Purity | Formulation | Storage |
| Cayman Chemical | 210979-33-2 | ≥98% | A solution in methyl acetate (B1210297) | -20°C |
| Santa Cruz Biotechnology | 210979-33-2 | Data not specified | Data not specified | Data not specified |
Table 2: Physicochemical and Structural Data
| Property | Value | Source |
| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [3] |
| CAS Number | 210979-33-2 | [3][5] |
| Molecular Formula | C₂₀H₃₀O₅ | [3][6] |
| Formula Weight | 350.5 g/mol | [3][6] |
| Stability | ≥ 2 years (at -20°C) | [3] |
| Solubility (PBS, pH 7.2) | >5 mg/mL | [3] |
| Solubility (DMF, DMSO, Ethanol) | >100 mg/mL | [3] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--C/C=C/CC">C@@H--INVALID-LINK--C1 | [3] |
| InChI Key | CBOMORHDRONZRN-YYFRSVFISA-N | [3] |
Postulated Biological Activity and Signaling Pathway
While no biological activity has been published for 17-trans PGE3, its structural similarity to PGE2 and PGE3 allows for informed hypotheses about its potential mechanism of action.[7] Prostaglandins of the E-series exert their effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[8][9] These receptors are coupled to different intracellular signaling cascades, leading to varied physiological outcomes depending on the receptor subtype expressed in a given cell type.[10][11]
-
EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[10]
-
EP2 & EP4 Receptors: Coupled to Gαs, their activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).[8][12]
-
EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[10]
It is plausible that 17-trans PGE3 acts as a ligand for one or more of these EP receptors, thereby modulating cellular function. The diagram below illustrates this generalized signaling pathway.
Suggested Experimental Protocols
Researchers investigating 17-trans PGE3 can adapt established protocols for other prostaglandins. The following sections outline representative methodologies for cell-based assays.
Cell Proliferation Assay (Adaptation from PGE3 studies)
This protocol is based on methodologies used to assess the effect of PGE3 on cancer cell lines, such as A549 human lung cancer cells.[13][14]
Objective: To determine the effect of 17-trans PGE3 on the proliferation of a selected cell line.
Materials:
-
Target adherent cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in methyl acetate or ethanol)
-
Vehicle control (same solvent as the compound)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or PrestoBlue™)
-
Plate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of 17-trans PGE3 in complete culture medium. A typical concentration range to screen might be 0.01 µM to 10 µM. Prepare a vehicle control using the highest concentration of solvent.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 17-trans PGE3 or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Proliferation Assessment: Add 10 µL of the cell proliferation reagent to each well. Incubate for 1-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract the background reading (medium only) from all wells. Normalize the results to the vehicle control to determine the percentage of proliferation or inhibition.
Macrophage Polarization Assay (Adaptation from PGE3 studies)
This protocol is based on studies investigating the role of PGE3 in modulating macrophage polarization.[15][16]
Objective: To assess if 17-trans PGE3 influences the polarization of macrophages towards an M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype.
Materials:
-
Monocytic cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
PMA (for THP-1 differentiation)
-
Polarizing stimuli: LPS and IFN-γ (for M1), IL-4 (for M2)
-
This compound
-
RNA extraction kit and reagents for qPCR
-
Antibodies for flow cytometry (e.g., CD86 for M1, CD206 for M2)
Methodology:
-
Macrophage Differentiation (THP-1): Plate THP-1 cells and treat with PMA (e.g., 50 ng/mL) for 24-48 hours to differentiate them into M0 macrophages.
-
Polarization and Treatment: Replace the medium with fresh medium containing the polarizing stimuli.
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Add IL-4 (20 ng/mL).
-
-
Simultaneously, treat the cells with 17-trans PGE3 (e.g., 100 nM) or vehicle control.[15]
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
qPCR: Harvest cells, extract RNA, and perform quantitative PCR to measure the expression of M1 markers (e.g., TNFα, IL-6, iNOS) and M2 markers (e.g., Arg1, CD206, Fizz1).
-
Flow Cytometry: Harvest cells, stain with fluorescently-labeled antibodies against M1/M2 surface markers, and analyze using a flow cytometer.
-
The workflow for a typical cell-based experiment is visualized below.
Conclusion
This compound is a commercially available but biologically uncharacterized isomer of PGE3. While its specific functions are unknown, its structure suggests it likely interacts with the established EP receptor signaling pathways. The data and protocols presented in this guide offer a foundational resource for researchers aiming to be the first to elucidate the physiological and pathophysiological roles of this unique lipid mediator.
References
- 1. Prostaglandin E3 | CAS 802-31-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 210979-33-2 | Cayman Chemical | Biomol.de [biomol.com]
- 5. This compound | 210979-33-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 12. Role of the prostaglandin E2/E-prostanoid 2 receptor signalling pathway in TGFβ-induced mice mesangial cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation and antiproliferative effect of prostaglandin E(3) from eicosapentaenoic acid in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety and Handling of 17-trans Prostaglandin E3: A Technical Guide
This technical guide provides an in-depth overview of the safety and handling procedures for 17-trans Prostaglandin E3, intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and product information from chemical suppliers.
Hazard Identification and Classification
This compound, particularly when supplied as a solution in methyl acetate, is classified as a hazardous substance.[1] Adherence to safety guidelines is critical to mitigate potential risks.
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Flammable Liquids | 2 | GHS02 | H225: Highly flammable liquid and vapor. |
| Reproductive Toxicity | 1B | GHS08 | H360: May damage fertility or the unborn child. |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | H336: May cause drowsiness or dizziness. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₀O₅ | [2] |
| Molecular Weight | 350.5 g/mol | [2] |
| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [2] |
| CAS Number | 210979-33-2 | [2] |
| Purity | ≥98% | [2] |
| Formulation | A solution in methyl acetate | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [2] |
Table 3: Solubility Data [2]
| Solvent | Solubility |
| DMF | >100 mg/ml |
| DMSO | >100 mg/ml |
| Ethanol | >100 mg/ml |
| PBS (pH 7.2) | >5 mg/ml |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to handling protocols is mandatory.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] Remove all sources of ignition.[3]
Personal Protective Equipment (PPE)
Table 4: Recommended Personal Protective Equipment [3]
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-impermeable gloves (inspected prior to use). |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator. |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work within a designated and properly functioning chemical fume hood.
-
Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials upon receipt.
-
Dilution: When preparing dilutions, use the appropriate solvent as indicated by the solubility data.
-
Waste Disposal: Dispose of unused material and contaminated waste in accordance with institutional and local regulations for hazardous chemical waste.
-
Spill Management: In case of a spill, evacuate personnel to a safe area. Prevent further leakage if safe to do so. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[3]
First Aid Measures
Table 5: First Aid Procedures [3]
| Exposure Route | First Aid Measure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Biological Activity and Signaling
While there are no published reports on the specific biological activity of this compound, it is an isomer of Prostaglandin E3 (PGE3).[2] PGE3 is formed from the metabolism of eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway.[4] The signaling pathways of PGE3 are believed to involve G-protein coupled receptors, leading to downstream effects on cellular processes.
Hypothetical Signaling Pathway of Prostaglandin E3
The following diagram illustrates the generally accepted signaling pathway for prostaglandins (B1171923) of the E series, which is expected to be similar for PGE3.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 17-trans Prostaglandin E3
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-trans Prostaglandin (B15479496) E3 (17-trans PGE3) is an isomer of Prostaglandin E3 (PGE3), a lipid mediator derived from the metabolism of eicosapentaenoic acid (EPA) through the cyclooxygenase (COX) pathway. While the biological activities of PGE3 are increasingly studied for their roles in inflammation and cancer, the specific functions and detection of its 17-trans isomer are less characterized.[1] Theoretically, 17-trans PGE3 could be formed from the COX metabolism of dietary trans-fatty acids.[2] Accurate and sensitive analytical methods are crucial for determining the presence and concentration of 17-trans PGE3 in biological matrices to understand its physiological and pathological significance.
This document provides detailed application notes and protocols for the analytical detection of 17-trans PGE3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and guidance on developing an immunoassay.
Analytical Methods Overview
The primary methods for the quantification of prostaglandins (B1171923) are mass spectrometry-based techniques and immunoassays.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for prostaglandin analysis due to its high selectivity, sensitivity, and ability to distinguish between isomers.[4] It allows for the direct measurement of the analyte after chromatographic separation.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be highly sensitive but may suffer from cross-reactivity with other related prostaglandins if the antibody is not highly specific. Currently, there are no commercially available ELISA kits specifically for 17-trans PGE3.
Section 1: Analysis of 17-trans Prostaglandin E3 by LC-MS/MS
This section outlines a proposed method for the extraction and quantification of 17-trans PGE3 from biological samples, adapted from established protocols for other prostaglandins.
Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound analytical standard (Cayman Chemical, CAS: 210979-33-2 or Santa Cruz Biotechnology)[2][5]
-
Internal Standard (IS): Prostaglandin E2-d4 (PGE2-d4) or a similar deuterated prostaglandin standard.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, water, ethyl acetate, hexane (B92381), and formic acid.
-
Solid-Phase Extraction (SPE) cartridges: C18 cartridges.
-
Butylated hydroxytoluene (BHT) solution (10% in ethanol).
2. Sample Preparation and Extraction
This protocol is a general guideline and may require optimization for specific biological matrices.
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) and immediately add an antioxidant like BHT to prevent auto-oxidation. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. To 500 µL of the sample, add the internal standard (e.g., PGE2-d4) to a final concentration of 1 ng/mL.
-
Acidification: Acidify the sample to pH 3-4 with 1 M citric acid or formic acid to protonate the carboxylic acid group of the prostaglandin.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash with 5 mL of hexane to remove non-polar lipids.
-
Elute the prostaglandins with 5 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Workflow for Sample Preparation
3. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B (re-equilibration)
-
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Table 1: Proposed MRM Transitions for 17-trans PGE3 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| 17-trans PGE3 | 349.2 | 269.2 | 0.1 | 15-25 (Optimize) |
| 17-trans PGE3 (confirmatory) | 349.2 | 313.2 | 0.1 | 10-20 (Optimize) |
| PGE2-d4 (IS) | 355.2 | 275.2 | 0.1 | 15-25 (Optimize) |
Note: Collision energy requires optimization for the specific instrument used. The precursor ion for 17-trans PGE3 is [M-H]⁻. The product ion m/z 269.2 corresponds to a characteristic fragment of PGE3.[6][7]
Data Presentation
Table 2: Example Calibration Curve Data for 17-trans PGE3
| Concentration (pg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.005 |
| 5 | 0.024 |
| 10 | 0.051 |
| 50 | 0.255 |
| 100 | 0.510 |
| 500 | 2.545 |
| 1000 | 5.098 |
This table should be generated by running a series of known concentrations of the 17-trans PGE3 standard with a constant concentration of the internal standard.
Section 2: Immunoassay (ELISA) for Prostaglandins
While a specific kit for 17-trans PGE3 is not currently available, this section provides a general protocol for a competitive ELISA, which could be developed with a specific monoclonal or polyclonal antibody.
Experimental Protocol: Competitive ELISA
1. Principle
This assay is based on the competition between unlabeled 17-trans PGE3 in the sample and a fixed amount of labeled PGE3 (e.g., conjugated to an enzyme) for a limited number of binding sites on a 17-trans PGE3-specific antibody coated on a microplate. The amount of labeled PGE3 bound to the antibody is inversely proportional to the concentration of 17-trans PGE3 in the sample.
Logical Flow of a Competitive ELISA
2. Materials
-
Microplate pre-coated with a specific antibody to 17-trans PGE3.
-
17-trans PGE3 standard.
-
17-trans PGE3-enzyme conjugate.
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate reader.
3. Assay Procedure
-
Standard Curve Preparation: Prepare a serial dilution of the 17-trans PGE3 standard in the assay buffer.
-
Sample Addition: Add 50 µL of the standards and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the 17-trans PGE3-enzyme conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 30 minutes.
Table 3: Example Data for a 17-trans PGE3 Competitive ELISA
| 17-trans PGE3 (pg/mL) | Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 1.500 | 100 |
| 10 | 1.275 | 85 |
| 50 | 0.900 | 60 |
| 100 | 0.675 | 45 |
| 500 | 0.300 | 20 |
| 1000 | 0.150 | 10 |
% B/B0 = (Absorbance of sample or standard / Absorbance of zero standard) x 100
Section 3: Prostaglandin E3 Signaling Pathway
PGE3 is known to exert its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors.[1] It is presumed that 17-trans PGE3 would interact with these same receptors, initiating downstream signaling cascades.
PGE3 Signaling Overview
Conclusion
The analytical detection of this compound presents a challenge due to the lack of commercially available, specific validated methods. However, by adapting established LC-MS/MS protocols for other prostaglandins, reliable quantification can be achieved. The development of a specific immunoassay would provide a higher-throughput alternative for screening purposes. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and validate methods for the analysis of 17-trans PGE3, paving the way for a better understanding of its biological role.
References
- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous use of two prostaglandin radioimmunoassays employing two antisera of differing specificity. II. Relative stability of prostaglandins E1, E2, and F1alpha in cell cultures of BALB/c 3T3 and SV3T3 mouse fibroblasts (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E3 | C20H30O5 | CID 5280937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Separation of Prostaglandin Isomers by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit a wide range of biological effects, including inflammation, pain, fever, and regulation of blood pressure. Due to their structural similarity and often-differing biological activities, the accurate separation and quantification of prostaglandin (B15479496) isomers, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), are crucial for understanding their roles in various physiological and pathological processes. This application note provides a detailed protocol for the separation and quantification of prostaglandin isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Prostaglandin Signaling Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Arachidonic acid is first converted to prostaglandin H2 (PGH2), which then serves as a precursor for the synthesis of various prostaglandins, including PGE2 and PGD2, catalyzed by specific synthases.[1][2] These prostaglandins exert their biological functions by binding to specific G-protein coupled receptors on the cell surface.[3][4] For instance, PGE2 can bind to four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades that can lead to diverse cellular responses.[3][4][5]
Figure 1: Prostaglandin Biosynthesis and Signaling Pathway.
Experimental Workflow
The successful analysis of prostaglandin isomers by LC-MS/MS involves several key steps, starting from sample collection and preparation, followed by chromatographic separation and mass spectrometric detection, and concluding with data analysis.
Figure 2: Experimental Workflow for LC-MS/MS Analysis of Prostaglandins.
Detailed Experimental Protocols
This section outlines a representative protocol for the extraction and analysis of PGE2 and PGD2 from biological fluids.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological sample (e.g., cell culture supernatant), add an internal standard (e.g., d4-PGE2 and d4-PGD2).[6]
-
Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution.[6]
-
Vortex the mixture for 1 minute and then centrifuge to separate the phases.[6]
-
Transfer the upper organic phase to a clean tube.[6]
-
Repeat the extraction two more times and combine the organic phases.[6]
-
Evaporate the combined organic phase to dryness under a stream of nitrogen.[6]
-
Reconstitute the dried extract in 200 µL of a methanol/10 mM ammonium (B1175870) acetate buffer (pH 8.5) (1:3, v/v) mixture for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Luna phenyl-hexyl, 2 x 150 mm, 3 µm[6] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.5[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Linear gradient from 21% to 50% B over 10 minutes[6] |
| Flow Rate | 200 µL/min[6] |
| Injection Volume | 10 µL[6] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-)[6][7][8] |
| MS System | Triple Quadrupole Mass Spectrometer[7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PGE2 / PGD2 | 351.2 | 271.2 |
| d4-PGE2 / d4-PGD2 | 355.2 | 275.2 |
Note: The specific precursor and product ions should be optimized for the instrument being used.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of PGE2 and PGD2.
| Parameter | PGE2 | PGD2 | Reference |
| Limit of Detection (LOD) | 20 pg/mL | 20 pg/mL | [6] |
| Limit of Quantification (LLOQ) | 25 pg/mL | 50 pg/mL | [9] |
| Linearity Range | 25-329 ng/L | - | [10] |
| Inter-day CV (%) | < 5% | < 5% | [6] |
| Intra-day CV (%) | < 5% | < 5% | [6] |
Chiral Separation of Prostaglandin Enantiomers
For the separation of enantiomers, such as PGE2 and ent-PGE2, a chiral stationary phase is required. A common approach involves using a chiral column, such as a Lux Amylose2, with an isocratic mobile phase.[11][12]
Chiral LC Conditions (Example):
| Parameter | Value |
| Column | Two Lux Amylose2 columns in tandem[11][13] |
| Mobile Phase | 35% Acetonitrile in 0.1% aqueous formic acid[11][13] |
| Flow Rate | 50 µL/min[11][13] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the separation and quantification of prostaglandin isomers. The use of a phenyl-hexyl column allows for the effective separation of PGE2 and PGD2, while chiral columns can be employed for the resolution of enantiomers.[6][12] This methodology is a valuable tool for researchers in various fields, enabling the accurate measurement of these important lipid mediators in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. db.cngb.org [db.cngb.org]
- 10. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 17-trans Prostaglandin E3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-trans Prostaglandin (B15479496) E3 (17-trans PGE3 or simply PGE3) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the prostaglandin family, PGE3 is involved in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and cell proliferation. Unlike its omega-6-derived counterpart, Prostaglandin E2 (PGE2), PGE3 often exhibits distinct, and sometimes opposing, biological activities. Accurate quantification of PGE3 in biological matrices such as plasma, tissues, and cell culture media is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting eicosanoid signaling pathways.
This document provides detailed application notes and protocols for the quantification of 17-trans PGE3 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for eicosanoid analysis due to its high sensitivity and selectivity.
Signaling Pathway of 17-trans PGE3
PGE3 exerts its biological effects by binding to and activating E-prostanoid (EP) receptors, a class of G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades. The activation of these receptors by PGE3 can lead to a variety of cellular responses depending on the receptor subtype expressed in a particular cell type.
Caption: PGE3 Signaling Pathways via EP Receptors.
Quantitative Data Presentation
The endogenous levels of 17-trans PGE3 are generally low and can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following tables summarize expected concentration ranges. Note: Specific quantitative data for 17-trans PGE3 is limited in publicly available literature; therefore, data for the closely related PGE2 are provided as a reference where PGE3 data is unavailable and is noted accordingly.
Table 1: Typical Concentration Ranges of Prostaglandins (B1171923) in Human Plasma
| Analyte | Concentration Range (pg/mL) | Method | Comments |
| PGE2 | 1 - 10 | LC-MS/MS | Levels can increase significantly with inflammation. |
| 17-trans PGE3 | Expected to be lower than PGE2 | LC-MS/MS | Dependent on dietary intake of EPA. |
Table 2: Prostaglandin Levels in Cell Culture Supernatants
| Cell Line | Treatment | Analyte | Concentration (ng/10^6 cells/48h) | Method |
| Neoplastic Rat Mammary Epithelial Cells (NMU) | 10% Fetal Bovine Serum | PGE2 | 4 | Radioimmunoassay |
| Neoplastic Rat Mammary Epithelial Cells (RBA) | 10% Fetal Bovine Serum | PGE2 | 1 | Radioimmunoassay |
| A549 (Human Lung Carcinoma) | - | PGE2 | Produced | LC-MS/MS |
| RAW 264.7 (Mouse Macrophage) | - | PGE2 | Trace amounts | LC-MS/MS |
Table 3: Prostaglandin Levels in Mouse Tissues
| Tissue | Condition | Analyte | Concentration | Method |
| Brain | Basal | isoPGE2 | Not specified | LC-MS/MS |
| Brain | 5 min global ischemia | isoPGE2 | Increased | LC-MS/MS |
| Ear | Xylene-induced edema | PGE2 | Elevated | LC-MS/MS |
Experimental Protocols
Accurate quantification of 17-trans PGE3 requires meticulous sample handling and preparation to minimize artificial ex vivo generation and degradation.
Experimental Workflow Overview
Caption: General workflow for PGE3 quantification.
Protocol 1: Extraction of 17-trans PGE3 from Plasma using Solid Phase Extraction (SPE)
This protocol is adapted from established methods for eicosanoid extraction from plasma.
Materials:
-
Plasma collected in EDTA or citrate (B86180) tubes, immediately placed on ice.
-
PGE3 and deuterated PGE3 (PGE3-d4) standards.
-
Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Hexane (B92381) (all LC-MS grade).
-
Formic Acid.
-
Water (LC-MS grade).
-
SPE cartridges (e.g., Oasis HLB or Strata-X).
-
Centrifuge.
-
Nitrogen evaporator.
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an antioxidant (e.g., BHT, 10 µL of 0.2 mg/mL).
-
Spike the sample with 10 µL of internal standard solution (e.g., PGE3-d4 at 100 ng/mL in ethanol).
-
Acidify the plasma to pH 3.0-3.5 with 2M formic acid.
-
Vortex briefly and centrifuge at 3000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Solid Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Wash the cartridge with 1 mL of hexane to remove neutral lipids.
-
Elute the prostaglandins with 1 mL of ethyl acetate or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of 17-trans PGE3 from Cell Culture Supernatant
Materials:
-
Cell culture supernatant.
-
PGE3 and PGE3-d4 standards.
-
Methanol, Ethyl Acetate, Hexane (LC-MS grade).
-
Formic Acid.
-
Water (LC-MS grade).
-
SPE cartridges (e.g., Oasis HLB or Strata-X).
-
Centrifuge.
-
Nitrogen evaporator.
Procedure:
-
Sample Collection and Preparation:
-
Collect cell culture supernatant and centrifuge at 1500 rpm for 10 minutes at 4°C to remove cells and debris.[1]
-
Transfer the clarified supernatant to a new tube.
-
To 1 mL of supernatant, add an antioxidant (e.g., BHT).
-
Spike with 10 µL of internal standard solution (PGE3-d4).
-
Acidify to pH 3.0-3.5 with formic acid.
-
-
Solid Phase Extraction:
-
Follow the SPE procedure as described in Protocol 1, steps 2a-2e.
-
-
Evaporation and Reconstitution:
-
Follow the evaporation and reconstitution procedure as described in Protocol 1, steps 3a-3c.
-
Protocol 3: LC-MS/MS Analysis of 17-trans PGE3
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-trans PGE3: Precursor ion (m/z) 349 -> Product ion (m/z) 269.[2]
-
PGE3-d4 (Internal Standard): Precursor ion (m/z) 353 -> Product ion (m/z) 273 (example, exact mass will depend on deuteration pattern).
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used. Typical collision energies for similar compounds range from 15-25 eV.
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of 17-trans PGE3 in the samples from the calibration curve.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantification of 17-trans PGE3 in various biological samples. The use of LC-MS/MS with appropriate sample preparation is essential for achieving the sensitivity and specificity required for accurate measurement of this low-abundance lipid mediator. Adherence to these guidelines will enable researchers to generate reliable data to further elucidate the role of 17-trans PGE3 in biological systems and its potential as a therapeutic target.
References
Quantitative Analysis of Prostaglandins Using Gas Chromatography-Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, fever, blood clotting, and reproduction. Accurate and sensitive quantification of these potent signaling molecules is essential for advancing our understanding of their biological functions and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) has long been a gold-standard analytical technique for the definitive identification and quantification of prostaglandins in complex biological matrices. This document provides detailed application notes and experimental protocols for the analysis of prostaglandins using GC-MS.
The analysis of prostaglandins by GC-MS presents unique challenges due to their low volatility and thermal instability. Therefore, a critical step in the analytical workflow is chemical derivatization to convert the native prostaglandins into more volatile and thermally stable analogues suitable for gas chromatographic separation. This protocol will detail a robust and widely used derivatization strategy involving the formation of pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers.
Prostaglandin (B15479496) Biosynthesis and Signaling
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Arachidonic acid is first converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of COX enzymes (COX-1 and COX-2). PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxane (B8750289) A2 (TXA2).
Once synthesized, prostaglandins exert their biological effects by binding to specific G-protein coupled receptors on the cell surface. For example, prostaglandin E2 (PGE2) can bind to four distinct receptors (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades, leading to a diverse array of cellular responses.
Experimental Protocols
A generalized workflow for the analysis of prostaglandins by GC-MS involves sample preparation (including extraction), derivatization, and instrumental analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of prostaglandins from liquid biological samples such as plasma, serum, or cell culture supernatant.
Materials:
-
Biological sample
-
Deuterated internal standards (e.g., PGE2-d4, PGF2α-d4)
-
Ethyl Acetate
-
Formic acid
-
C18 SPE cartridges
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of the biological sample, add an appropriate amount of deuterated internal standards.
-
Acidify the sample to a pH of 3-4 with formic acid.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
Derivatization
This two-step derivatization procedure converts the carboxyl and hydroxyl groups of prostaglandins into volatile and stable derivatives.
Materials:
-
Dried prostaglandin extract
-
Pentafluorobenzyl bromide (PFBBr) solution (1.5% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane
-
Nitrogen gas evaporator
Procedure:
-
PFB Esterification: To the dried extract, add 50 µL of PFBBr solution and 10 µL of DIPEA.
-
Incubate the mixture at 45°C for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
TMS Etherification: To the dried PFB esters, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.
-
Incubate at 60°C for 45 minutes to form the TMS ethers.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized prostaglandins. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 µL (Splitless mode) |
| Oven Temperature Program | Initial temperature: 180°C, hold for 1 minRamp 1: 20°C/min to 260°CRamp 2: 5°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Impact (EI) |
| Ion Source Temperature | 150-200°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables summarize representative concentrations of various prostaglandins in different human biological matrices as determined by GC-MS. These values can vary significantly based on physiological or pathological conditions.
Table 1: Prostaglandin Concentrations in Human Plasma and Serum
| Prostaglandin | Matrix | Concentration Range | Reference |
| PGE2 | Plasma | < 14 pg/mL | [1] |
| PGF2α | Plasma | < 3 pg/mL | [1] |
| PGF2α | Plasma | 62 - 103 pg/mL | [2] |
| 11-dehydro-TXB2 | Plasma | 0.9 - 1.8 pg/mL (healthy) 5 - 50 pg/mL (atherosclerosis) | [3] |
Table 2: Prostaglandin Concentrations in Human Cerebrospinal Fluid (CSF)
| Prostaglandin | Condition | Concentration Range (ng/mL) | Reference |
| PGE2 | Severe Head Injury | Not detectable - 11.8 | [4] |
| PGF2α | Severe Head Injury | Not detectable - 3.3 | [4] |
| 6-keto-PGF1α | Severe Head Injury | Not detectable - 27.3 | [4] |
| PGF2α | Normal | 0.025 - 0.150 | [5] |
| PGF2α | Transient Ischemic Attack | 0.035 - 0.355 | [5] |
Table 3: Prostaglandin Concentrations in Human Synovial Fluid
| Prostaglandin | Condition | Concentration (pg/mL) | Reference |
| PGE2 | Rheumatoid Arthritis | ~46 | [4] |
Table 4: Prostaglandin Production by Cultured Human Synovial Cells
| Prostaglandin | Basal Level (ng/10^6 cells) | IL-1 Stimulated (ng/10^6 cells) | Reference |
| PGE2 | 1.5 ± 0.5 | 35.0 ± 8.0 | [6] |
| PGF2α | 0.2 ± 0.1 | 4.5 ± 1.2 | [6] |
| 6-keto-PGF1α | 0.8 ± 0.3 | 12.0 ± 3.5 | [6] |
Conclusion
Gas chromatography-mass spectrometry remains a powerful and reliable technique for the quantitative analysis of prostaglandins in a variety of biological samples. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform robust and sensitive prostaglandin measurements. Careful attention to sample preparation and derivatization is paramount to achieving accurate and reproducible results. The quantitative data presented serves as a valuable reference for expected concentration ranges in different human matrices.
References
- 1. Production of thromboxane and prostaglandins in human blood in the presence of thromboxane synthase inhibitors: a comparison of RIA and GC/MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC/MS analysis of prostaglandins in ventricular cerebrospinal fluid from head injured humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha levels in human cerebrospinal fluid in normal and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Quantitative Assay for 17-trans Prostaglandin E3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-trans Prostaglandin (B15479496) E3 (17-trans PGE3) is an isomer of Prostaglandin E3 (PGE3), a lipid mediator derived from the metabolism of eicosapentaenoic acid (EPA), an omega-3 fatty acid. While the biological activities of many prostaglandins (B1171923) are well-characterized, the specific roles and signaling pathways of 17-trans PGE3 are not yet fully understood. It is theorized to be a potential byproduct of the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[1] The development of a robust and reliable assay for 17-trans PGE3 is crucial for elucidating its physiological and pathological significance, and for advancing drug discovery and development efforts targeting the prostaglandin signaling cascade.
These application notes provide detailed protocols for two common analytical methods for the quantification of 17-trans PGE3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, comprehensive procedures for sample preparation from various biological matrices are described.
Properties of 17-trans Prostaglandin E3
A thorough understanding of the analyte's properties is fundamental for assay development.
| Property | Value | Reference |
| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [1] |
| Molecular Formula | C20H30O5 | [1] |
| Formula Weight | 350.5 g/mol | [1] |
| Purity | ≥98% (commercially available standard) | [1] |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297). | [1] |
| Solubility | Soluble in DMF (>100 mg/ml), DMSO (>100 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2; >5 mg/ml). | [1] |
| Storage | Store at -20°C. | [1] |
| Stability | Stable for at least 2 years when stored properly. | [1] |
Signaling Pathway
While the specific signaling of 17-trans PGE3 has not been reported, it is presumed to interact with the same E prostanoid (EP) receptors as PGE3 and PGE2, which are G-protein coupled receptors (GPCRs). The general signaling pathway for PGE3 is depicted below.
Caption: General signaling pathway of Prostaglandin E3.
Experimental Workflow
The general workflow for the analysis of 17-trans PGE3 from biological samples is outlined below.
Caption: General workflow for 17-trans PGE3 analysis.
Sample Preparation Protocols
Proper sample collection and preparation are critical for accurate quantification of prostaglandins. It is advisable to add a prostaglandin synthetase inhibitor, such as indomethacin, to samples at a final concentration of approximately 10 µg/mL immediately after collection to prevent artefactual formation of prostaglandins.[2][3] Samples should be stored at -80°C if not analyzed immediately.
Solid-Phase Extraction (SPE) Protocol for Plasma and Urine
This protocol is adapted from established methods for prostaglandin extraction.[2][4][5]
Materials:
-
C18 SPE cartridges
-
Deionized water
-
Hexane
-
Ethyl acetate
-
2N HCl
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Acidification: Acidify the sample (e.g., 1 mL of plasma or urine) to pH 3.5 with 2N HCl (approximately 50 µL per 1 mL of sample).[2][5]
-
Equilibration: Incubate the acidified sample at 4°C for 15 minutes.
-
Centrifugation: Centrifuge the sample to remove any precipitate.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.[2]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.[2][5]
-
Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[2][5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for the chosen analytical method (e.g., 200 µL of assay buffer for ELISA or a mobile phase-compatible solvent for LC-MS/MS).[2]
Liquid-Liquid Extraction (LLE) Protocol for Cell Culture Supernatants
This protocol is based on established methods for prostaglandin extraction from aqueous samples.
Materials:
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Acidification: Acidify the cell culture supernatant to a pH of 3-4 with formic acid.
-
Extraction: Add an equal volume of ethyl acetate to the acidified sample, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Collection: Carefully collect the upper organic layer (ethyl acetate).
-
Re-extraction: Repeat the extraction process on the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Washing (Optional): Combine the organic extracts and wash with a small volume of water to remove any highly polar impurities.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis.
Analytical Protocols
Protocol 1: Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of prostaglandins.[6] The following is a general protocol that should be optimized for the specific instrumentation used.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
This compound analytical standard
-
Deuterated internal standard (e.g., PGE2-d4, as a 17-trans PGE3-d4 is not commercially available)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
LC Parameters (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time to achieve separation from other isomers and matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 20 µL
MS/MS Parameters (to be optimized in negative ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-trans PGE3: The precursor ion will be [M-H]⁻ (m/z 349.2). Product ions will need to be determined by infusing the standard.
-
Internal Standard (e.g., PGE2-d4): Precursor ion [M-H]⁻ (m/z 355.2) and a specific product ion.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify 17-trans PGE3 in samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Quantification by Competitive ELISA
While a specific commercial ELISA kit for 17-trans PGE3 is not currently available, a competitive ELISA can be developed using a commercially available antibody that cross-reacts with 17-trans PGE3 or by using a PGE3 ELISA kit and validating its cross-reactivity.[7] The following is a general protocol for a competitive ELISA.
Materials:
-
96-well microplate coated with a capture antibody (e.g., anti-mouse IgG)
-
This compound analytical standard
-
A primary antibody that recognizes 17-trans PGE3 (this may require screening of anti-PGE3 antibodies for cross-reactivity)
-
A labeled 17-trans PGE3 tracer (e.g., conjugated to an enzyme like horseradish peroxidase - HRP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add standards of known 17-trans PGE3 concentrations and prepared samples to the wells of the microplate.
-
Tracer and Antibody Addition: Add the 17-trans PGE3 tracer and the primary antibody to each well.
-
Incubation: Incubate the plate to allow for competitive binding of the sample/standard 17-trans PGE3 and the tracer to the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate to allow for color development. The intensity of the color will be inversely proportional to the amount of 17-trans PGE3 in the sample.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the standards.
-
Determine the concentration of 17-trans PGE3 in the samples by interpolating their absorbance values from the standard curve.
Assay Validation
It is essential to validate the developed assay to ensure its accuracy, precision, and reliability. Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Intra- and inter-assay coefficient of variation (CV) < 15%.[8] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; CV < 20%. |
| Specificity | The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from structurally related compounds. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the development and validation of a quantitative assay for this compound. Both LC-MS/MS and ELISA methodologies, when properly optimized and validated, can provide valuable tools for researchers and scientists to investigate the role of this novel prostaglandin in health and disease. The successful implementation of these assays will undoubtedly contribute to a deeper understanding of lipid signaling pathways and may ultimately lead to the identification of new therapeutic targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostaglandin E3 (PGE3)
A Framework for Investigating 17-trans Prostaglandin (B15479496) E3
Disclaimer: There are currently no published reports on the biological activity of 17-trans Prostaglandin E3. The following application notes and protocols are based on the well-characterized, structurally similar analog, Prostaglandin E3 (PGE3). These methodologies should serve as a comprehensive starting point for researchers and drug development professionals to design and execute experiments for this compound.
Introduction
Prostaglandin E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of cyclooxygenase (COX) enzymes.[1][2] It is a member of the prostaglandin family, which are potent, locally acting lipid mediators involved in a wide array of physiological and pathological processes.[1] PGE3 is of significant interest to researchers due to its anti-inflammatory and anti-cancer properties, which often contrast with the pro-inflammatory and pro-tumorigenic effects of its omega-6-derived counterpart, Prostaglandin E2 (PGE2).[1][3]
These application notes provide a detailed overview of the biological activities of PGE3 and experimental protocols to investigate its effects, which can be adapted for the study of this compound.
Biological Activities and Mechanism of Action
PGE3 exerts its biological effects primarily by binding to E-prostanoid (EP) receptors, a group of four G-protein coupled receptors designated EP1, EP2, EP3, and EP4.[4] While PGE3 can bind to all four EP receptors, it may do so with different affinities and functional consequences compared to PGE2.[1] The downstream signaling from these receptors is cell-type and context-dependent, leading to a variety of cellular responses.
A key signaling pathway implicated in the actions of PGE3 is the Protein Kinase A (PKA) pathway, which is often initiated by the activation of EP2 and EP4 receptors.[1][4] Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates PKA.[4] The PKA pathway is involved in the anti-inflammatory and anti-proliferative effects of PGE3.[1][4] Other signaling pathways, such as those involving AKT and ERK1/2, have also been implicated in PGE3-mediated activities.[1]
Anti-inflammatory Effects
PGE3 has demonstrated significant anti-inflammatory properties. A primary mechanism for this is its ability to modulate macrophage polarization. Macrophages are key immune cells that can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. PGE3 has been shown to inhibit the polarization of macrophages towards the M1 phenotype, which is induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4][5] Concurrently, PGE3 promotes the polarization towards the M2a phenotype, which is associated with tissue repair and resolution of inflammation.[4][5]
Anti-cancer Effects
In the context of cancer, PGE3 has been shown to possess anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][3] For instance, PGE3 can inhibit the proliferation of human lung cancer cells.[3] One of the proposed anti-cancer mechanisms of PGE3 is its ability to antagonize the pro-tumorigenic effects of PGE2.[1] Additionally, the anti-inflammatory effects of PGE3, particularly its influence on tumor-associated macrophages (TAMs), contribute to its anti-cancer properties. By inhibiting the polarization of TAMs, which typically promote tumor growth and metastasis, PGE3 can indirectly suppress tumor progression.[4]
Signaling Pathways and Experimental Workflows
PGE3 Signaling Pathway
The following diagram illustrates the proposed signaling pathway for PGE3, leading to its anti-inflammatory and anti-cancer effects.
Caption: Proposed signaling pathway of Prostaglandin E3.
Experimental Workflow for Investigating PGE3 Effects
The following diagram outlines a general experimental workflow for characterizing the biological effects of a prostaglandin analog like 17-trans PGE3, using PGE3 as a model.
Caption: General experimental workflow for prostaglandin research.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol is designed to assess the effect of a PGE3 analog on the polarization of macrophages.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2a polarization
-
PGE3 analog (17-trans PGE3)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for M1 (e.g., iNOS, TNF-α, IL-6) and M2 (e.g., Arg-1, CD206, IL-10) markers
-
Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers
Procedure:
-
Cell Culture and Differentiation:
-
Culture macrophages according to standard protocols.
-
For THP-1 cells, induce differentiation into M0 macrophages by treating with PMA (e.g., 100 nM) for 24-48 hours.
-
-
Macrophage Polarization:
-
Seed M0 macrophages in multi-well plates.
-
To induce M1 polarization, treat cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
To induce M2a polarization, treat cells with IL-4 (e.g., 20 ng/mL).
-
Concurrently, treat the cells with various concentrations of the PGE3 analog or vehicle control.
-
Incubate for 24-48 hours.
-
-
Analysis of Polarization Markers (qPCR):
-
Harvest cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the gene expression of M1 and M2 markers.
-
-
Analysis of Polarization Markers (Flow Cytometry):
-
Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.
-
Protocol 2: Cancer Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a PGE3 analog on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
PGE3 analog (17-trans PGE3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of the PGE3 analog or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol 3: In Vivo Murine Model of Acute Inflammation
This protocol evaluates the anti-inflammatory effects of a PGE3 analog in a mouse model of LPS-induced acute inflammation.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
PGE3 analog (17-trans PGE3)
-
Sterile saline
-
Anesthesia
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Grouping and Treatment:
-
Divide mice into three groups: Control (saline injection), LPS (LPS injection), and LPS + PGE3 analog (LPS and PGE3 analog injection).
-
Administer the PGE3 analog or vehicle control (e.g., via intraperitoneal injection) shortly before or at the same time as the LPS injection (e.g., 5 mg/kg).
-
-
Induction of Inflammation:
-
Induce acute inflammation by intraperitoneal injection of LPS.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2-24 hours) after LPS injection, euthanize the mice.
-
Collect blood via cardiac puncture to obtain serum.
-
Perform peritoneal lavage to collect peritoneal exudate cells (including macrophages).
-
-
Analysis:
-
Measure the levels of pro-inflammatory cytokines in the serum and peritoneal lavage fluid using ELISA.
-
Analyze the phenotype of peritoneal macrophages by flow cytometry to assess M1/M2 polarization.
-
Data Presentation
The following tables present hypothetical quantitative data for PGE3, which can serve as a template for presenting results from experiments with 17-trans PGE3.
Table 1: Effect of PGE3 on Macrophage Polarization In Vitro
| Treatment | M1 Marker (iNOS, fold change) | M2 Marker (Arg-1, fold change) |
| Control (M0) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS + IFN-γ (M1) | 15.2 ± 1.8 | 1.1 ± 0.3 |
| LPS + IFN-γ + PGE3 (10 nM) | 10.5 ± 1.2 | 1.5 ± 0.4 |
| LPS + IFN-γ + PGE3 (100 nM) | 6.8 ± 0.9** | 1.8 ± 0.5 |
| IL-4 (M2a) | 1.2 ± 0.3 | 25.6 ± 2.5 |
| IL-4 + PGE3 (10 nM) | 1.1 ± 0.2 | 30.1 ± 2.8 |
| IL-4 + PGE3 (100 nM) | 1.0 ± 0.2 | 35.4 ± 3.1 |
| *p < 0.05, **p < 0.01 compared to LPS + IFN-γ or IL-4 alone. Data are presented as mean ± SD. |
Table 2: Effect of PGE3 on Cancer Cell Proliferation
| Treatment | A549 Cell Viability (% of Control) |
| Control (Vehicle) | 100 ± 5.2 |
| PGE3 (100 nM) | 92.1 ± 4.5 |
| PGE3 (1 µM) | 62.9 ± 3.8 |
| PGE3 (10 µM) | 45.3 ± 3.1** |
| p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD from an MTT assay after 48 hours of treatment.[3] |
Table 3: Effect of PGE3 on Cytokine Production in LPS-Stimulated Murine Peritoneal Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | < 20 | < 20 | < 15 |
| LPS (100 ng/mL) | 1540 ± 120 | 2250 ± 180 | 85 ± 10 |
| LPS + PGE3 (10 nM) | 1120 ± 95 | 1850 ± 150 | 150 ± 15 |
| LPS + PGE3 (100 nM) | 780 ± 70 | 1340 ± 110 | 220 ± 20** |
| p < 0.05, **p < 0.01 compared to LPS alone. Data are presented as mean ± SD. |
Conclusion
While direct experimental data for this compound is not yet available, the extensive research on its analog, PGE3, provides a robust foundation for initiating investigations into its biological activities. The protocols and data presented here offer a detailed guide for researchers to explore the potential anti-inflammatory and anti-cancer properties of this compound. By adapting these established methodologies, scientists can efficiently characterize this novel compound and contribute to the growing understanding of the therapeutic potential of omega-3 derived lipid mediators.
References
- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E3 metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and antiproliferative effect of prostaglandin E(3) from eicosapentaenoic acid in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Prostaglandin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the activity of various prostaglandins (B1171923) (PGs), including PGE2, PGD2, PGI2, and Thromboxane A2 (TXA2), using common cell-based assay techniques. The information is intended to guide researchers in selecting and performing the appropriate assays for their specific research needs in areas such as inflammation, immunology, cardiovascular studies, and drug discovery.
Introduction to Prostaglandin (B15479496) Activity Assays
Prostaglandins are lipid compounds with diverse physiological effects, mediated through specific G-protein coupled receptors (GPCRs).[1] The activation of these receptors triggers distinct downstream signaling cascades.[1] Cell-based assays are indispensable tools for studying these pathways and for screening compounds that modulate prostaglandin activity. The choice of assay depends on the specific prostaglandin and its receptor-mediated signaling pathway. Common methods include quantifying prostaglandin production (ELISA) or measuring downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium levels, and reporter gene activation.[2][3][4][5]
Prostaglandin Signaling Pathways
Prostaglandins exert their effects by binding to specific cell surface receptors, leading to the activation of intracellular signaling pathways. Understanding these pathways is crucial for selecting the appropriate assay to measure prostaglandin activity.
-
PGE2 Signaling: Prostaglandin E2 (PGE2) signals through four receptor subtypes: EP1, EP2, EP3, and EP4.[6] Activation of EP1 and EP3 receptors increases intracellular calcium concentration via phospholipase C (PLC), while EP3 can also inhibit adenylyl cyclase (AC), leading to decreased cAMP.[6] Conversely, EP2 and EP4 receptor activation stimulates AC, resulting in increased cAMP production.[6][7] The EP4 receptor can also activate the PI3K/AKT pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
- 3. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cAMP and PGE2 ELISA [bio-protocol.org]
- 6. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 17-trans Prostaglandin E3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the cyclooxygenase (COX) pathway.[1][2][3] The 17-trans isomer of PGE3 is a geometric isomer that may be formed during chemical synthesis or potentially through biological processes. High-purity 17-trans Prostaglandin E3 is essential for accurate biological studies, analytical standard development, and pharmaceutical research. These application notes provide detailed protocols for the purification of this compound using solid-phase extraction (SPE), preparative high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC).
Data Presentation
Table 1: Comparison of Purification Techniques for Prostaglandins (B1171923)
| Parameter | Solid-Phase Extraction (SPE) | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Use | Sample pre-concentration and cleanup | High-resolution purification and isolation | High-throughput and chiral separations |
| Stationary Phase | C18 (Octadecylsilyl) | Silica (B1680970) Gel, C18, Chiral Phases | Chiral selectors, various modified silica |
| Mobile Phase | Methanol (B129727), Water, Ethyl Acetate (B1210297), Hexane (B92381) | Heptane/Isopropanol (B130326), Acetonitrile/Water | Supercritical CO2 with polar modifiers (e.g., Methanol, Ethanol) |
| Typical Recovery | >85-95% (for eicosanoids in general)[4] | 80-95% | >90% |
| Achievable Purity | Moderate (removes major interferences) | >99% | >99% |
| Throughput | High | Low to Medium | High |
| Advantages | Rapid, low solvent consumption, good for initial cleanup | High resolution, well-established | Fast, environmentally friendly, excellent for isomer separation[5] |
| Disadvantages | Lower resolution for isomers | Higher solvent consumption, longer run times | Requires specialized equipment |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup and Concentration
This protocol is designed for the initial purification of this compound from a crude synthetic reaction mixture or a biological matrix.
Materials:
-
C18 SPE Cartridges (e.g., Sep-Pak™)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
2M Hydrochloric Acid
-
Nitrogen gas supply or centrifugal vacuum evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For synthetic mixtures, dissolve the crude product in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
For biological samples (e.g., cell culture media, plasma), acidify to a pH of approximately 3.5 with 2M hydrochloric acid to protonate the carboxylic acid group of the prostaglandin.[6] This enhances its retention on the C18 stationary phase.
-
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 20 mL of methanol.
-
Equilibrate the cartridge with 20 mL of deionized water. Do not allow the cartridge to dry out.[6]
-
-
Sample Loading:
-
Apply the prepared sample to the conditioned C18 cartridge. A slow and steady flow rate (approximately 0.5 mL/minute) is recommended for optimal binding.[6]
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash with 10 mL of a 15% methanol in water solution to remove less polar impurities.
-
Wash with 10 mL of hexane to elute highly nonpolar compounds.[6]
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of ethyl acetate.[6]
-
-
Solvent Evaporation:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., methanol or mobile phase for the subsequent HPLC/SFC step) for further purification or analysis.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the high-resolution purification of this compound from a partially purified sample obtained from SPE. The separation of geometric isomers like cis and trans prostaglandins can be effectively achieved using normal-phase chromatography.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Stationary Phase: Silica gel column (e.g., Varian SepTech Si60, 10 µm particle size)[7]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized to achieve the best separation between 17-trans PGE3 and other isomers. A starting point could be a 95:5 (v/v) mixture of n-hexane:ethanol.[7]
Procedure:
-
Sample Preparation: Dissolve the SPE-purified and dried sample in the mobile phase.
-
Method Development (Analytical Scale): Before proceeding to the preparative scale, optimize the separation on an analytical scale HPLC with a similar stationary phase. Adjust the mobile phase composition to achieve baseline separation of the 17-trans isomer from other related compounds.
-
Preparative Separation:
-
Equilibrate the preparative silica gel column with the optimized mobile phase at a constant flow rate (e.g., 250-300 mL/min for larger columns) until a stable baseline is achieved on the UV detector.[7]
-
Inject the dissolved sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated isomer.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Supercritical Fluid Chromatography (SFC) for High-Throughput Isomer Separation
SFC is a powerful technique for the separation of isomers and is considered a "green" chromatography method due to the use of supercritical CO2 as the main mobile phase.[5]
Instrumentation and Columns:
-
Preparative SFC system with a back-pressure regulator and a suitable detector (e.g., UV or MS).
-
Stationary Phase: A chiral stationary phase, such as an amylose-based column, can be effective for separating prostaglandin isomers.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol. The gradient and composition of the modifier need to be optimized.
Procedure:
-
Sample Preparation: Dissolve the sample in a small volume of a solvent compatible with the SFC system (e.g., methanol).
-
Method Optimization: On an analytical SFC system, screen different chiral columns and co-solvents to find the optimal conditions for the separation of 17-trans PGE3.
-
Preparative SFC Run:
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the sample.
-
Run the optimized gradient program.
-
-
Fraction Collection: Collect the fraction containing the purified this compound.
-
Analysis and Solvent Removal: Confirm the purity of the collected fraction by analytical SFC or HPLC-MS. Remove the solvent to obtain the final product.
Visualizations
Experimental Workflow for Purification
Caption: General Workflow for the Purification of this compound
Hypothetical Signaling Pathway of this compound
While the specific biological activity of this compound is not well-documented, it is hypothesized to interact with the same E-prostanoid (EP) receptors as other PGE isomers. The following diagram illustrates the general signaling cascade initiated by PGE binding to its G-protein coupled receptors.
Caption: Hypothetical Signaling Pathway for this compound via EP Receptors
Conclusion
The purification of this compound to a high degree of purity is achievable through a multi-step process involving initial cleanup by solid-phase extraction followed by high-resolution separation using preparative HPLC or SFC. The choice between HPLC and SFC will depend on the specific requirements for resolution, throughput, and scale. The protocols and data presented here provide a comprehensive guide for researchers to obtain highly purified this compound for their research and development needs. Further studies are warranted to elucidate the specific biological activities and signaling pathways of this particular isomer.
References
- 1. Prostaglandin E3 - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Prostaglandin E3 (HMDB0002664) [hmdb.ca]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. arborassays.com [arborassays.com]
- 7. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Studies of 17-trans Prostaglandin E3 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cyclooxygenase (COX) enzymes. It is often contrasted with the pro-inflammatory prostaglandin E2 (PGE2), derived from the omega-6 fatty acid arachidonic acid (AA). Generally, PGE3 is considered to have anti-inflammatory and anti-proliferative effects, often by antagonizing the actions of PGE2.[1]
This document provides detailed application notes and protocols for the in vitro study of prostaglandin E3 effects. It is important to note that while the user's query specifically mentioned 17-trans PGE3 , the available scientific literature predominantly focuses on PGE3 (the cis-isomer at the 17-18 double bond). One source explicitly states that there are no published reports on the biological activity of 17-trans PGE3, which is considered a theoretical isomer that could arise from the metabolism of dietary trans-fatty acids.[2] Therefore, the following protocols and models are based on the well-documented effects of PGE3 and are proposed as a starting point for investigating the potential activities of its 17-trans isomer. It is hypothesized that 17-trans PGE3 may exhibit similar, competitive, or distinct biological activities compared to PGE3.
In Vitro Models to Study PGE3 Effects
A variety of in vitro models can be utilized to investigate the cellular and molecular effects of PGE3. The choice of model will depend on the specific biological question being addressed.
1. Cancer Cell Lines:
-
A549 (Human Lung Carcinoma): Useful for studying effects on cancer cell proliferation.[3]
-
HT-29 and HCA-7 (Human Colorectal Cancer): Models to investigate the antagonistic effects of PGE3 on PGE2-induced pro-tumorigenic activities, particularly in the context of EP4 receptor signaling.[1]
-
Brain-Metastatic Melanoma Cells: To study the modulation of COX-2-mediated invasion and angiogenesis.[1]
2. Immune Cell Lines and Primary Cells:
-
RAW 264.7 (Murine Macrophage): A model to assess the induction of cyclic AMP (cAMP) and compare the potency of PGE3 and PGE2.[1]
-
THP-1 (Human Monocytic): Can be differentiated into macrophages to study the effects on macrophage polarization (M1 vs. M2 phenotypes) and inflammatory responses.[4]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells to study the production of prostaglandins (B1171923) in response to stimuli and the effects of dietary fatty acid interventions.[1]
3. Endothelial Cells:
-
Human Umbilical Vein Endothelial Cells (HUVECs): A standard model to investigate the effects on angiogenesis.[1]
4. Organoid Cultures:
-
Mouse Colonic Organoids: An advanced 3D culture system to study the effects on adult stem cell expansion and differentiation in a more physiologically relevant context.[5][6]
Data Presentation: Quantitative Effects of PGE3 in In Vitro Models
The following tables summarize the quantitative data from key experiments described in the literature. These provide a baseline for designing experiments to test the effects of 17-trans PGE3.
Table 1: Effects of PGE3 on Cancer Cell Proliferation
| Cell Line | PGE3 Concentration | Effect | Percentage Change | Reference |
| A549 | 1 µM | Inhibition of cell proliferation | 37.1% decrease | [3] |
| Mouse Colonic Organoids | Not specified | Diminished ability to support cell proliferation compared to PGE2 | Significant (P < 0.05) | [5] |
Table 2: Effects of PGE3 on Macrophage Function
| Cell Line/Model | PGE3 Concentration | Effect | Key Finding | Reference |
| RAW 264.7 | Not specified | Induction of intracellular cAMP | Accumulation was half as high as with PGE2 | [1] |
| THP-1 derived macrophages | 1-10,000 nmol/L | Suppression of M1 markers and induction of M2a markers | Dose-dependent effect | [4] |
Table 3: Comparative Effects of PGE2 and PGE3 on Colonic Organoids
| Parameter | PGE2 Effect | PGE3 Effect | Reference |
| Organoid Growth | Promoted optimal growth | Moderated effect | [6] |
| Cell Proliferation | 28% increase vs. control | Moderated increase | [6] |
| Lgr5+ Stem Cell Number | >2-fold increase vs. control | Little to no effect | [6][7] |
| Goblet Cell Percentage | 37% increase vs. control | Slightly moderated effect | [6] |
| Neuroendocrine Cell Percentage | 41% decrease vs. control | 36% decrease vs. control | [6] |
Experimental Protocols
Protocol 1: Cancer Cell Proliferation Assay (A549 Cells)
Objective: To determine the effect of 17-trans PGE3 on the proliferation of A549 human lung cancer cells.
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
17-trans PGE3 (and PGE3 as a control)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 17-trans PGE3 and PGE3 in complete growth medium. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point. Include a vehicle control.
-
Remove the medium from the wells and replace it with 100 µL of the prepared treatment or control media.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of the cell proliferation reagent to each well.
-
Incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Macrophage Polarization Assay (THP-1 Cells)
Objective: To assess the effect of 17-trans PGE3 on the polarization of macrophages into M1 and M2 phenotypes.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 (for M2a polarization)
-
17-trans PGE3 (and PGE3 as a control)
-
Vehicle control
-
6-well plates
-
RNA extraction kit and reagents for qPCR
-
Flow cytometry antibodies (e.g., anti-CCR7 for M1, anti-CD163 for M2a)
Procedure:
-
Differentiate THP-1 monocytes into M0 macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Wash the cells and incubate in fresh medium for 24 hours to rest.
-
Polarize the M0 macrophages:
-
M1: Treat with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2a: Treat with IL-4 (20 ng/mL).
-
-
Concurrently, treat the polarizing macrophages with various concentrations of 17-trans PGE3, PGE3, or vehicle control.
-
Incubate for 24-48 hours.
-
For qPCR analysis:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of M1 markers (e.g., CCR7, TNF-α, IL-6) and M2a markers (e.g., CD163, Arg1) by qPCR.
-
-
For Flow Cytometry analysis:
-
Detach the cells and stain with fluorescently labeled antibodies against M1 and M2a surface markers.
-
Analyze the cell populations using a flow cytometer.
-
Protocol 3: Colonic Organoid Culture and Stem Cell Analysis
Objective: To evaluate the effect of 17-trans PGE3 on the growth and stem cell population of mouse colonic organoids.
Materials:
-
Colonic crypts isolated from Lgr5-EGFP-IRES-creERT2 mice.[5][7]
-
Matrigel
-
Organoid growth medium (e.g., Advanced DMEM/F12 with supplements)
-
17-trans PGE3, PGE2, and PGE3
-
Vehicle control
-
24-well plates
-
Inverted microscope
-
Reagents for flow cytometry and qPCR
Procedure:
-
Isolate colonic crypts from the mice following established protocols.
-
Embed the crypts in Matrigel in 24-well plates.
-
After Matrigel polymerization, add organoid growth medium containing 17-trans PGE3, PGE2 (as a positive control for proliferation), PGE3, or vehicle. A concentration of 10 µM for PGE2 can be used as a reference.[6]
-
Culture the organoids for 5-7 days, replacing the medium every 2 days.
-
Monitor organoid growth and count the number of viable organoids daily using an inverted microscope.
-
For Stem Cell Analysis (Flow Cytometry):
-
Harvest the organoids and dissociate them into single cells.
-
Analyze the percentage of Lgr5-GFP positive cells using a flow cytometer.
-
-
For Gene Expression Analysis (qPCR):
-
Harvest the organoids, extract RNA, and perform qPCR for stem cell-related genes (e.g., Lgr5, Sox9, Axin2).
-
Signaling Pathways and Visualizations
PGE3 is known to exert its effects through binding to E prostanoid (EP) receptors, similar to PGE2, although with potentially different affinities and downstream consequences.[1] The major signaling pathways implicated include the cAMP/PKA pathway and the PI3K/Akt pathway.
Caption: Proposed signaling pathways for PGE3, potentially adaptable for 17-trans PGE3.
Caption: Experimental workflow for macrophage polarization assay.
Caption: Opposing roles of PGE2 and PGE3 in inflammation and proliferation.
References
- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Formation and antiproliferative effect of prostaglandin E(3) from eicosapentaenoic acid in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 17-trans Prostaglandin E3
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-trans Prostaglandin E3 (17-trans PGE3) is an isomer of Prostaglandin E3 (PGE3). While the biological activities of many prostaglandins (B1171923) are well-characterized, there are currently no published reports on the specific biological activity of 17-trans PGE3.[1] It is theorized to potentially result from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[1] These application notes provide detailed protocols for the proper handling and storage of 17-trans PGE3 to ensure its stability and integrity for research applications.
Chemical and Physical Properties
| Property | Value |
| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid[1] |
| CAS Number | 210979-33-2[1][2] |
| Molecular Formula | C20H30O5[1][2][3] |
| Molecular Weight | 350.5 g/mol [1][2][3] |
| Formulation | Typically supplied as a solution in methyl acetate[1][3] |
Storage and Stability
Proper storage is critical to maintain the integrity of 17-trans PGE3.
| Condition | Recommendation | Stability |
| Long-term Storage | Store at -20°C.[3] | ≥ 2 years[1] |
| Shipping | Shipped on wet ice in the continental US; may vary elsewhere.[1] | |
| In Solvent | Store at -80°C for up to 1 year.[2] |
Solubility Data
| Solvent | Solubility |
| DMF | >100 mg/ml[1] |
| DMSO | >100 mg/ml[1] |
| Ethanol (B145695) | >100 mg/ml[1] |
| PBS (pH 7.2) | >5 mg/ml[1] |
Experimental Protocols
Due to the lack of published data on the biological activity of 17-trans PGE3, specific experimental protocols are not available. The following are general guidelines based on protocols for other prostaglandins, such as PGE2 and PGE3. Researchers should perform dose-response curves and other appropriate validation experiments for their specific systems.
Protocol 1: Reconstitution from a Solution in Methyl Acetate (B1210297)
-
Preparation: Allow the vial of 17-trans PGE3 in methyl acetate to warm to room temperature before opening.
-
Evaporation: Under a gentle stream of nitrogen, evaporate the methyl acetate solvent. This should be done in a chemical fume hood.
-
Reconstitution: Add the desired solvent (e.g., DMSO, ethanol) to the dried compound. Vortex briefly to ensure complete dissolution. For aqueous buffers, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. Be aware that the solubility in aqueous solutions is lower.[1]
Protocol 2: Preparation of Stock Solutions
-
Organic Stock Solution: For a 10 mM stock solution, dissolve 1 mg of 17-trans PGE3 (after solvent evaporation) in 285.3 µL of DMSO or ethanol. Mix thoroughly.
-
Aqueous Working Solutions: To prepare working solutions for cell culture or other aqueous-based assays, further dilute the organic stock solution with the appropriate buffer or media. It is crucial to add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation. Avoid storing dilute aqueous solutions for extended periods.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling 17-trans PGE3.
-
Ventilation: Handle the compound, especially when in volatile organic solvents, in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.
Putative Biosynthesis and Signaling Pathways
While the specific pathways involving 17-trans PGE3 are not elucidated, its structure suggests it is formed through the cyclooxygenase (COX) pathway, similar to other prostaglandins.[4][5] The signaling mechanism is hypothesized to be similar to that of PGE2, which involves binding to E-prostanoid (EP) receptors.[6]
Caption: Putative biosynthesis pathway for 17-trans PGE3.
Caption: Hypothetical signaling pathway for 17-trans PGE3 via EP receptors.
References
Application Note: Derivatization of Prostaglandins for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins (B1171923) (PGs) are a class of physiologically active lipid compounds that serve as critical signaling molecules in a vast array of biological processes, including inflammation, pain, fever, and reproduction.[1] They are members of the eicosanoid family, derived enzymatically from arachidonic acid.[2] Accurate and sensitive quantification of prostaglandins in biological matrices is essential for understanding their roles in pathophysiology and for the development of novel therapeutics.
Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the comprehensive profiling of prostaglandins due to its high sensitivity and specificity.[1][3] However, prostaglandins are inherently non-volatile and thermally labile, making them unsuitable for direct GC analysis.[4][5] A chemical derivatization step is therefore mandatory to convert them into volatile and thermally stable analogs that can be readily analyzed by GC-MS.[1][6] This application note provides a detailed protocol for the derivatization of prostaglandins using a widely adopted two-step method involving pentafluorobenzyl (PFB) esterification followed by trimethylsilyl (B98337) (TMS) etherification, optimized for high-sensitivity analysis.
Principle of the Method
The derivatization process targets the two main functional groups in prostaglandins: the carboxylic acid and the hydroxyl groups.
-
Pentafluorobenzyl (PFB) Esterification: The carboxylic acid group is converted into a PFB ester. This step significantly increases the volatility of the molecule. Furthermore, the pentafluorobenzyl group is strongly electron-capturing, which makes the derivative highly sensitive to detection by GC-MS using Negative Ion Chemical Ionization (NICI).[7][8] NICI is often employed as it provides superior sensitivity for these derivatives.[1]
-
Trimethylsilyl (TMS) Etherification: The hydroxyl groups are silylated to form TMS ethers. This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl groups, which reduces polarity and further increases volatility and thermal stability.[9]
The resulting PFB/TMS-derivatized prostaglandins are volatile, stable at high temperatures, and exhibit excellent chromatographic properties, allowing for their sensitive and specific quantification.
Experimental Protocols
This section details the procedures for sample extraction from cell culture media, followed by the two-step derivatization and subsequent GC-MS analysis.
3.1. Materials and Reagents
-
Pentafluorobenzyl bromide (PFB-Br) solution (10% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane (B92381) (GC grade)
-
Ethyl Acetate (GC grade)
-
Acetonitrile (GC grade)
-
Methanol (B129727) (GC grade)
-
Formic Acid
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or octadecyl-bonded silica (B1680970) gel)[10][11]
-
Internal standards (e.g., deuterated prostaglandins)
3.2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for extracting prostaglandins from cell culture supernatants.[11]
-
Conditioning: Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the cell culture medium (e.g., 1 mL) to a pH of ~3.5 with formic acid.[10] Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 5 mL of water and then 5 mL of hexane to remove interfering lipids.
-
Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization.
3.3. Derivatization Protocol
Step 1: Pentafluorobenzyl (PFB) Esterification
-
To the dried prostaglandin (B15479496) extract, add 50 µL of PFB-Br solution (10% in acetonitrile) and 10 µL of DIPEA.
-
Seal the reaction vial and incubate the mixture at 45°C for 30 minutes.
-
After incubation, evaporate the reagents to dryness under a stream of nitrogen.
Step 2: Trimethylsilyl (TMS) Etherification
-
To the dried PFB esters, add 50 µL of BSTFA containing 1% TMCS and 10 µL of pyridine.[1]
-
Seal the vial and incubate at 60°C for 45 minutes to form the TMS ethers.[1]
-
After cooling to room temperature, the sample is ready for immediate GC-MS analysis.
GC-MS Analysis
The following parameters are provided as a general guideline and may require optimization based on the specific instrument.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[1] |
| Injector Temperature | 280°C[1] |
| Injection Volume | 1 µL (splitless mode)[1] |
| Oven Program | Initial 180°C (hold 1 min), ramp at 20°C/min to 310°C (hold 5 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI)[1] |
| Ion Source Temperature | 230°C[1] |
| Interface Temperature | 280°C[1] |
| Reagent Gas | Methane or Ammonia[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |
Data Presentation and Performance
Quantitative analysis is typically performed in SIM mode, monitoring characteristic ions of the derivatized prostaglandins. For PFB/TMS derivatives analyzed under NICI conditions, the most abundant and characteristic ion is the [M-PFB]⁻ carboxylate anion (e.g., m/z 569 for F2-prostaglandins), which is formed by the loss of the pentafluorobenzyl group.[7][9][12]
Table 2: Typical Monitored Ions for Derivatized Prostaglandins
| Prostaglandin Derivative | Precursor Ion (NICI) | Reference |
|---|---|---|
| PGF₂α-PFB-(TMS)₃ | m/z 569 ([M-PFB]⁻) | [7][9] |
| 8-iso-PGF₂α-PFB-(TMS)₃ | m/z 569 ([M-PFB]⁻) | [7][9] |
| Other F₂-Isoprostanes | m/z 569 ([M-PFB]⁻) |[7] |
The use of this derivatization protocol coupled with NICI-GC-MS allows for highly sensitive detection of prostaglandins.
Table 3: Reported Detection Limits for Derivatized Prostaglandins
| Prostaglandin Derivative | Detection Limit | Reference |
|---|---|---|
| PGB and PGF derivatives (PFB/TMS) | 1 - 10 pg | [13] |
| PGE₁, E₂, F₂α, 6-keto-F₁α (PFB/TMS) | 20 pg |[11] |
Visualizations
Caption: Simplified prostaglandin biosynthesis pathway from membrane phospholipids.[14][15][16]
Caption: Experimental workflow for prostaglandin analysis by GC-MS.
Caption: The two-step chemical derivatization process for prostaglandins.[1][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. mdpi.com [mdpi.com]
- 8. Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F 2 -Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis [pharmrxiv.de]
- 13. Analysis of A, B, E, and F prostaglandins as pentafluorobenzyl esters by electron-capture gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Choosing a Suitable Internal Standard for the Accurate Quantification of 17-trans PGE3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in eicosanoid analysis.
Abstract: This document provides a comprehensive guide to selecting an appropriate internal standard (IS) for the quantitative analysis of 17-trans Prostaglandin E3 (17-trans PGE3) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the structural and chemical similarities, Prostaglandin E2-d4 (PGE2-d4) is recommended as a suitable surrogate standard. This note includes detailed experimental protocols, key quantitative parameters for LC-MS/MS analysis, and diagrams illustrating the relevant biological pathway and experimental workflow.
The Principle of Internal Standardization in LC-MS/MS
Quantitative analysis by LC-MS/MS is susceptible to variations arising from sample preparation, injection volume inconsistencies, matrix effects, and instrument drift. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[1] The IS should ideally have physicochemical properties nearly identical to the analyte. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, significantly improving the accuracy, precision, and reliability of the quantification.[1][2] The most suitable internal standards are stable isotope-labeled (SIL) versions of the analyte, as they co-elute chromatographically and exhibit identical behavior during extraction and ionization.[3]
Selection of an Internal Standard for 17-trans PGE3
17-trans PGE3 is an isomer of Prostaglandin E3 (PGE3), which could theoretically be formed from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[4]
Recommended Internal Standard: Prostaglandin E2-d4 (PGE2-d4)
Justification:
-
Structural Similarity: PGE2-d4 is a deuterated analog of PGE2. PGE2 and PGE3 are structurally very similar, differing only by an additional double bond in the alkyl side chain of PGE3. This structural resemblance ensures that PGE2-d4 will have similar extraction recovery and chromatographic behavior to 17-trans PGE3.[5]
-
Commercial Availability: PGE2-d4 is readily available as a certified, high-purity standard specifically designed for use in mass spectrometry.[5][6] A stable isotope-labeled standard for 17-trans PGE3 is not commonly available.
-
Proven Efficacy: Deuterated prostaglandins (B1171923), particularly PGE2-d4, are widely and successfully used as internal standards for the quantification of various prostaglandins and related eicosanoids, demonstrating their robustness in compensating for analytical variability.[7][8]
-
Mass Difference: The 4 Dalton mass difference between PGE2-d4 and 17-trans PGE3 provides a clear distinction in the mass spectrometer, preventing isotopic crosstalk or interference between the analyte and the internal standard.[2]
Biosynthesis and Signaling Pathway of Prostaglandin E3
Prostaglandin E3 (PGE3) is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of cyclooxygenase (COX) enzymes.[9] Compared to the pro-inflammatory PGE2 derived from arachidonic acid, PGE3 often exhibits anti-inflammatory and anti-proliferative properties.[9] Like PGE2, PGE3 exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors.[5][6]
Caption: Figure 1: Biosynthesis Pathway of PGE3.
Quantitative Data for LC-MS/MS Analysis
The following tables summarize the essential parameters for setting up an LC-MS/MS method for the quantification of 17-trans PGE3 using PGE2-d4 as the internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Collision Energy (eV) |
|---|---|---|---|---|
| 17-trans PGE3 | 349.2 | 269.2 | ESI- | -20 to -30 |
| PGE2-d4 (IS) | 355.2 | 275.2 | ESI- | -20 to -30 |
Note: Collision energy should be optimized for the specific instrument being used. The product ion for 17-trans PGE3 is based on the known fragmentation of PGE3.[10]
Table 2: Chromatographic Conditions
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temp. | 40 °C |
| Example Gradient | 0-2 min: 30% B; 2-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 30% B |
Note: The chromatographic gradient should be optimized to ensure baseline separation of 17-trans PGE3 from other isomers and interfering matrix components.
Table 3: Method Performance Characteristics (Typical)
| Parameter | Expected Range |
|---|---|
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 pg/mL[7] |
| Lower Limit of Quantification (LLOQ) | 50 - 100 pg/mL |
| Intra- and Inter-day Precision (%CV) | < 15%[7] |
| Accuracy (% Bias) | 85 - 115% |
Note: These are typical performance characteristics for eicosanoid assays and should be established during method validation.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the extraction and analysis of 17-trans PGE3 from a biological matrix (e.g., cell culture supernatant, plasma).
Materials:
-
17-trans PGE3 analytical standard
-
Prostaglandin E2-d4 (PGE2-d4) internal standard solution (e.g., 100 ng/mL in ethanol)
-
LC-MS grade solvents: Methanol (B129727), Acetonitrile, Water, Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Centrifuge, vortex mixer, and sample evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Collection & Spiking:
-
To a 500 µL aliquot of the sample (calibrator, QC, or unknown), add 10 µL of the PGE2-d4 internal standard solution.
-
Vortex briefly to mix. The addition of the IS at the earliest stage is critical to account for variability in all subsequent steps.
-
-
Protein Precipitation (for plasma/serum):
-
Add 1.5 mL of ice-cold methanol to the spiked sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[11]
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[11]
-
Elute the prostaglandins with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.
-
-
Data Processing:
-
Integrate the chromatographic peaks for 17-trans PGE3 and the internal standard (PGE2-d4).
-
Calculate the peak area ratio (17-trans PGE3 Area / PGE2-d4 Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrator standards.
-
Determine the concentration of 17-trans PGE3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire analytical process.
Caption: Figure 2: Workflow for 17-trans PGE3 Quantification.
Conclusion
The accurate quantification of 17-trans PGE3 is essential for understanding its potential biological roles. The use of a suitable internal standard is paramount for achieving reliable and reproducible results in LC-MS/MS analysis. Due to its structural similarity, proven performance in related assays, and commercial availability, PGE2-d4 is the recommended internal standard for this application. The protocol and parameters provided in this note offer a robust starting point for method development and validation, enabling researchers to confidently measure 17-trans PGE3 in various biological matrices.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
Application Note: High-Recovery Preparation of Prostaglandins from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins (B1171923) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in numerous physiological and pathological processes, including inflammation, pain, fever, and cardiovascular homeostasis. Accurate quantification of these potent signaling molecules in biological matrices like plasma is essential for understanding disease mechanisms and for the development of novel therapeutics. However, their low endogenous concentrations, structural similarity, and inherent chemical instability present significant analytical challenges.
This application note provides detailed protocols for the two most common and effective methods for extracting prostaglandins from plasma samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are optimized to ensure high recovery, minimize matrix effects, and preserve analyte integrity, making them suitable for downstream analysis by sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3]
Critical Considerations: Sample Collection and Stability
The stability of prostaglandins in biological samples is a critical factor that must be carefully managed to ensure accurate quantification. Prostaglandins can be generated or degraded during sample handling and storage.
-
Anticoagulant: Use EDTA-containing tubes for blood collection.
-
Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma from blood cells.
-
Storage: If immediate extraction is not possible, plasma should be flash-frozen in liquid nitrogen and stored at -80°C. Prostaglandin (B15479496) E (PGE) concentrations have been shown to increase significantly in plasma samples stored for more than four weeks, even when frozen.[4] The measurement of more stable metabolites, like 13,14-dihydro-15-keto-prostaglandin F (PGFM), can sometimes provide a more reliable indication of prostaglandin levels in stored samples.[4] It is crucial to minimize freeze-thaw cycles.
Experimental Protocols
Two primary methods for prostaglandin extraction from plasma are detailed below. The choice of method may depend on the specific prostaglandin of interest, available equipment, and desired sample throughput.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly effective method for purifying and concentrating prostaglandins from complex biological matrices like plasma, providing excellent recovery rates.[5][6] This protocol is adapted from established methods for prostaglandin E2 (PGE2), F2α (PGF2α), and various isoprostanes.[3][5]
Materials:
-
Oasis HLB SPE Cartridges (or equivalent C18-based sorbent)
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated prostaglandin standards like 8-iso-PGF2α-d4)
-
1 M HCl
-
Deionized water
-
Methanol (B129727) (MeOH)
-
Elution solvent (e.g., Methanol or Ethyl Acetate)
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 50% Methanol in water)
Procedure:
-
Sample Acidification: Thaw the plasma sample (e.g., 100 µL) on ice. Add the internal standard solution (e.g., 5 µL of 250 ng/mL 8-iso-PGF2α-d4). Dilute the sample with deionized water to a final volume of 5 mL and acidify to pH 3 with 1 M HCl.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 0.5 mL of methanol and 0.5 mL of 1 mM HCl.[3]
-
Sample Loading: Load the entire acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 0.5 mL of 1 mM HCl to remove salts and polar impurities, followed by 0.5 mL of hexane to remove non-polar lipid interferences.[3]
-
Elution: Elute the prostaglandins from the cartridge using an appropriate volume of elution solvent (e.g., 1.2 mL of Methanol).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Phase Separation
LLE is a classic extraction technique. A modified LLE procedure utilizing phase separation has been shown to provide a higher extraction yield and a cleaner final product by effectively separating the organic layer from the aqueous phase and precipitated proteins.[7][8] This protocol is based on the successful extraction of 8-iso-PGF2α.[7][8]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Pre-saturated Sodium Dihydrogen Phosphate (NaH2PO4) solution
-
Ethyl Acetate
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 50% Methanol in water)
Procedure:
-
Sample Preparation: In a 15 mL sample tube, add 500 µL of human plasma. Add 100 µL of the internal standard solution and mix gently by vortexing for 1 minute.[7]
-
Protein Precipitation and Extraction: Add 500 µL of pre-saturated NaH2PO4 solution followed by 4.0 mL of ethyl acetate. Vortex the mixture intensively for 5-6 minutes.[7]
-
Phase Separation: Centrifuge the sample for 10 minutes at approximately 2500 x g. Three distinct layers will form: a top organic layer (ethyl acetate), a middle layer of precipitated proteins, and a bottom aqueous layer.[7][8]
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein and aqueous layers.
-
Drying and Reconstitution: Evaporate the collected organic layer to dryness under a gentle stream of nitrogen gas at 40°C.[7] Reconstitute the dry residue in 100 µL of reconstitution solvent and inject for LC-MS/MS analysis.[7]
Data Presentation: Method Performance
The following tables summarize quantitative data from published literature for prostaglandin analysis using SPE and LLE sample preparation followed by LC-MS/MS.
Table 1: Solid-Phase Extraction (SPE) Performance
| Analyte(s) | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| PGE2, PGF2α & Metabolites | Plasma, Urine | >90% | Not Reported | Not Reported | [5] |
| 4 Isoprostanes | Mouse Plasma | 97.9 - 100.9% | Not Reported | Not Reported | [3] |
| PGE2, PGD2 | Cell Culture | Not Reported | 20 pg/mL | Not Reported |[2] |
Table 2: Liquid-Liquid Extraction (LLE) Performance
| Analyte(s) | Matrix | Recovery (%) | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
|---|---|---|---|---|---|---|
| PGE2 | Cell Culture | 92.0 ± 4.9% | Not Reported | <5% | Not Reported | [2] |
| PGD2 | Cell Culture | 77.0 ± 3.0% | Not Reported | <5% | Not Reported | [2] |
| 8-iso-PGF2α | Human Plasma | Not Reported | 0.1 - 5.0 µg/L | <7% | 90.4 - 113.9% |[7][9] |
Visualization of Workflows and Pathways
Prostaglandin Biosynthesis and Signaling Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exert their effects by binding to specific G-protein coupled receptors on the cell surface.[10][11]
Caption: Prostaglandin synthesis from arachidonic acid and subsequent receptor signaling.
Experimental Workflow: SPE vs. LLE
The following diagram outlines the key steps in both the Solid-Phase Extraction and Liquid-Liquid Extraction protocols for preparing plasma samples.
Caption: Comparative workflow for prostaglandin extraction using SPE and LLE methods.
Conclusion
The accurate measurement of prostaglandins in plasma is achievable with robust sample preparation. Both Solid-Phase Extraction and modified Liquid-Liquid Extraction are powerful techniques capable of delivering clean extracts with high analyte recovery. The SPE method is particularly effective for removing a wide range of interferences, while the phase-separation LLE method offers a simplified workflow with excellent purification.[5][7] The choice between these methods should be guided by the specific analytical goals, target analytes, and available resources. Proper sample handling and adherence to these detailed protocols will enable researchers to generate reliable and reproducible data in the study of these critical lipid mediators.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of prostaglandins during late human pregnancy: influence of normal and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmbj.org.rs [dmbj.org.rs]
- 9. PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 17-trans PGE3 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 17-trans Prostaglandin (B15479496) E3 (PGE3)
Prostaglandin E3 (PGE3) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] Structurally, it is an eicosanoid, belonging to the prostanoid family of signaling molecules. The nomenclature "17-trans PGE3" is not standard; prostaglandins (B1171923) of the E-series inherently possess a trans double bond at the C13-C14 position. PGE3 is formally named (5Z,11α,13E,15S,17Z)-11,15-Dihydroxy-9-oxoprosta-5,13,17-trien-1-oic acid, indicating a trans bond at position 13 and cis bonds at positions 5 and 17.[1] In the context of lipidomics research, PGE3 is of significant interest due to its anti-inflammatory properties, which stand in contrast to the often pro-inflammatory actions of its omega-6-derived counterpart, Prostaglandin E2 (PGE2).[2][3]
The biological activities of PGE3 are mediated through its interaction with the same E prostanoid (EP) receptors as PGE2, though often with different affinity and efficacy.[2] This differential signaling provides a basis for the distinct physiological outcomes observed upon EPA supplementation and subsequent PGE3 production.
Biological Significance and Therapeutic Potential
Lipidomics studies have highlighted the importance of the balance between omega-6 and omega-3 fatty acid-derived lipid mediators in health and disease. PGE3, as a direct metabolic product of EPA, serves as a key molecule in this paradigm.
-
Anti-inflammatory and Immunomodulatory Effects : PGE3 is generally considered less inflammatory than PGE2.[2] Studies have shown that while both PGE2 and PGE3 can induce the expression of inflammatory markers like COX-2 and IL-6 in macrophages, PGE3 is significantly less potent.[3] This suggests that shifting the eicosanoid profile towards the production of 3-series prostaglandins through dietary EPA can create a less inflammatory cellular environment.[3]
-
Cancer Research : The role of prostaglandins in cancer is well-established, with PGE2 known to promote cell proliferation and tumor growth.[4][5] In contrast, PGE3 has demonstrated antiproliferative effects in several cancer models.[2] For instance, in mouse colonic organoids, PGE2 promotes the expansion of Lgr5+ colonic stem cells, a key process in colon tumorigenesis, whereas PGE3 does not support this expansion.[4][5] PGE3 can also act as an antagonist at the EP4 receptor in the presence of PGE2, further contributing to its potential anti-cancer effects.[2]
-
Cardiovascular Health : The cardioprotective effects of omega-3 fatty acids may be partly explained by the actions of their metabolites, including PGE3.[6] PGE3 has been shown to inhibit thrombin-induced platelet reactivity, a key process in thrombosis.[6] This effect is mediated through a balance of signaling through EP3 and EP4 receptors on platelets.[6]
PGE3 as a Biomarker
The quantification of PGE3 in biological matrices (tissues, plasma, urine) by lipidomics techniques can serve as a valuable biomarker. Tissue and systemic levels of PGE3 respond to dietary EPA intake, making it a useful indicator for assessing the biochemical efficacy of omega-3 fatty acid supplementation and its potential anti-proliferative and anti-inflammatory activities.[2]
Quantitative Data Summary
The following tables summarize the comparative effects of PGE3 and PGE2 from various in vitro studies.
Table 1: Comparative Effects of PGE3 vs. PGE2 on Cell Proliferation and Gene Expression
| Parameter Measured | Cell Type | PGE2 Effect | PGE3 Effect | Reference |
| Cell Proliferation | NIH 3T3 fibroblasts | Mitogenic at ≥50 ng/ml | Not mitogenic up to 1 µg/ml | [3] |
| COX-2 mRNA Induction | NIH 3T3 fibroblasts | Potent induction | Up to 4-fold weaker induction than PGE2 | [3] |
| COX-2 Protein Accumulation | NIH 3T3 fibroblasts | Substantial accumulation | Significantly lower accumulation than PGE2 | [3] |
| Lgr5+ Stem Cell Number | Mouse colonic organoids | >2-fold increase | No significant effect compared to control | [4][5] |
| Cell Proliferation | Mouse colonic organoids | Significant increase (28% over control) | Moderate increase, less than PGE2 | [5] |
Table 2: Comparative Effects of PGE3 vs. PGE2 on Inflammatory Markers
| Parameter Measured | Cell Type | PGE2 Effect | PGE3 Effect | Reference |
| IL-6 Secretion | RAW 264.7 macrophages | Potent induction | Significantly lower induction than PGE2 | [3] |
| Intracellular cAMP Accumulation | RAW 264.7 cells | High accumulation | ~50% of the accumulation induced by PGE2 | [2] |
Signaling Pathways and Biosynthesis
Biosynthesis of PGE3 from Eicosapentaenoic Acid (EPA)
PGE3 is synthesized from EPA, an omega-3 polyunsaturated fatty acid, through a series of enzymatic reactions initiated by cyclooxygenase (COX) enzymes.
Caption: Biosynthesis pathway of PGE3 from EPA.
PGE3 Signaling Pathways
PGE3 exerts its biological effects by binding to EP receptors, which are G-protein coupled receptors. The downstream signaling depends on the specific EP receptor subtype (EP1-4) that is activated. The differential effects of PGE3 compared to PGE2 often arise from variations in binding affinity and the subsequent magnitude of the signaling cascade.
Caption: Simplified signaling pathways of PGE3 via EP receptors.
Experimental Protocols
Protocol 1: Quantification of PGE3 in Biological Samples using LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of PGE3 from biological matrices like plasma, tissue homogenates, or cell culture media.
1. Materials and Reagents:
-
PGE3 analytical standard
-
Stable isotope-labeled internal standard (e.g., PGE2-d4, if PGE3-d4 is unavailable and appropriately validated)
-
LC-MS grade solvents: Methanol (B129727), Acetonitrile, Water, Ethanol
-
Formic acid and/or Ammonium (B1175870) acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation:
-
Collection : Collect samples (e.g., 500 µL plasma, 500 mg tissue) and keep on ice.[7]
-
Homogenization (for tissues) : Homogenize tissue samples in cold water or buffer.[7]
-
Spiking : Add a known amount of the internal standard (e.g., 40 ng PGB2-d4) to each sample to correct for extraction losses and matrix effects.[7]
-
Protein Precipitation/Dilution : For plasma or urine, dilute with water. Adjust all samples to 15% methanol (v/v).[7]
3. Solid Phase Extraction (SPE) for Prostanoid Enrichment:
-
Conditioning : Condition the C18 SPE cartridge with methanol followed by water.
-
Loading : Load the pre-treated sample onto the cartridge.
-
Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elution : Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).[8]
-
Drying : Dry the eluate under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a small volume of the initial LC mobile phase (e.g., 100 µL).
4. LC-MS/MS Analysis:
-
Chromatographic Separation :
-
Mass Spectrometry Detection :
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition for PGE3 : The precursor ion for PGE3 is [M-H]⁻ at m/z 349. A common product ion for quantification is m/z 269.[7] Therefore, the MRM transition is 349 -> 269 .[7]
-
Optimization : Optimize collision energy and other source parameters for maximum sensitivity for PGE3 and the internal standard.
-
5. Data Analysis:
-
Generate a calibration curve using the analytical standards (e.g., 1-100 pg/µL).[7]
-
Calculate the peak area ratio of the analyte (PGE3) to the internal standard.
-
Quantify the amount of PGE3 in the sample by interpolating the peak area ratio against the calibration curve.
Caption: Experimental workflow for PGE3 lipidomics analysis.
Protocol 2: In Vitro Macrophage Activation Assay
This protocol is designed to compare the inflammatory potential of PGE3 and PGE2 by measuring IL-6 secretion from macrophage-like cells.
1. Cell Culture:
-
Culture RAW 264.7 macrophage-like cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells at a density of 1.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.[10]
2. Treatment:
-
The next day, replace the medium with fresh medium.
-
Prepare stock solutions of PGE2 and PGE3 in a suitable vehicle (e.g., DMSO or ethanol).
-
Treat the cells with various concentrations of PGE2 or PGE3 (e.g., 0, 50, 100, 500 ng/mL).[3] A vehicle control must be included.
-
Incubate the cells for a specified time course (e.g., 6, 12, 24 hours).[3]
3. Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
(Optional) The cells can be harvested and lysed to extract RNA for gene expression analysis (e.g., COX-2) by RT-qPCR.
4. Data Interpretation:
-
Compare the levels of IL-6 secreted in response to different concentrations of PGE3 versus PGE2. This will demonstrate the relative potency of each prostaglandin in inducing this inflammatory cytokine.[3]
Protocol 3: Colon Organoid Culture for Stem Cell Expansion Assay
This protocol is adapted from studies examining the effects of E-series prostaglandins on colonic stem cells.[4][5]
1. Organoid Culture:
-
Isolate colonic crypts from Lgr5-EGFP-IRES-creERT2 mice.[4]
-
Embed the isolated crypts in Matrigel in a 24-well plate.
-
Culture the organoids in a specialized organoid growth medium.
2. Treatment:
-
After establishment, treat the organoids with PGE3, PGE2 (e.g., 10 µM), or a vehicle control (e.g., DMSO) for 5 days.[5]
-
Monitor organoid growth and viability daily.
3. Analysis:
-
Flow Cytometry : After 5 days, dissociate the organoids into single cells. Analyze the percentage of Lgr5-GFP positive stem cells using flow cytometry.[4]
-
Immunohistochemistry : Fix and embed organoids for sectioning. Perform immunohistochemistry for proliferation markers (e.g., Ki67) to assess cell proliferation.[4]
-
Real-time PCR : Extract RNA from the organoids to analyze the expression of stem cell-related genes (e.g., Sox9, Axin2, Cd44).[4]
4. Data Interpretation:
-
Compare the number of Lgr5+ stem cells and the rate of proliferation between the PGE3, PGE2, and control groups to determine the differential effects on colonic stem cell expansion.[4][5]
References
- 1. CAS 802-31-3: PGE3 | CymitQuimica [cymitquimica.com]
- 2. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TRAP-Induced Platelet Reactivity Is Inhibited by Omega-3 Fatty Acid-Derived Prostaglandin E3 (PGE3) [mdpi.com]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Quantification of Bioactive Lipids by MALDI Mass Spectrometry: Application to Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Prostaglandin Analysis by Mass Spectrometry
Welcome to the technical support center for prostaglandin (B15479496) analysis using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the sensitivity and reliability of their experiments.
Troubleshooting Guides
Prostaglandin analysis by mass spectrometry can be challenging due to their low endogenous concentrations, chemical instability, and the presence of isomeric compounds. The following table summarizes common problems, potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction from the biological matrix.- Suboptimal ionization efficiency in the mass spectrometer.- Analyte degradation during sample preparation.- High background noise. | - Optimize Extraction: Employ solid-phase extraction (SPE) for effective cleanup and concentration. Liquid-liquid extraction (LLE) is also an option, with the choice of organic solvent being critical for efficient extraction.[1] Acetone (B3395972) extraction has been shown to reduce basal noise and improve sensitivity.[2]- Enhance Ionization: Use negative ion mode electrospray ionization (ESI), which is typically most effective for prostaglandins (B1171923) due to their carboxylic acid group.[1] Consider newer atmospheric pressure ionization sources like UniSpray, which can increase sensitivity up to 5-fold compared to traditional ESI.[3]- Ensure Stability: Use deuterated internal standards for each analyte to control for differential degradation and loss during sample preparation.[4] For chemically unstable prostaglandins like PGD2, ensure sample preparation time is minimized.[4]- Reduce Noise: Modified acetone extraction followed by liquid-liquid purification can significantly reduce chemical background noise. |
| Poor Chromatographic Peak Shape or Resolution | - Inadequate separation of prostaglandin isomers (e.g., PGE2 and PGD2).- Co-elution with interfering substances from the matrix. | - Optimize HPLC/UHPLC Conditions: Utilize a high-resolution column (e.g., C18 with small particle size).[1][5] Adjust the mobile phase gradient (e.g., acetonitrile/water with formic or acetic acid) to improve separation.[1][2][6][7]- Complete Separation is Key: Since isomers like PGE2 and PGD2 have similar fragmentation patterns, complete chromatographic separation is crucial for accurate quantification.[2][4] |
| High Variability in Results (Poor Reproducibility) | - Inconsistent sample handling and extraction.- Matrix effects suppressing or enhancing the analyte signal.- Instability of prostaglandins in samples or extracts. | - Standardize Protocols: Ensure consistent timing and conditions for all sample preparation steps.- Use Stable Isotope-Labeled Internal Standards: Adding deuterated internal standards at the beginning of the workflow is crucial for accurate quantification by compensating for variability in extraction and matrix effects.[1]- Proper Storage: Store brain powder samples at -80°C for short periods, as prostaglandin mass can decrease over weeks. For long-term stability, store in hexane/2-propanol extracts. |
| Analyte Degradation | - Chemical instability of certain prostaglandins (e.g., PGD2).- Oxidation during sample preparation. | - Control for Instability: Use separate deuterated internal standards for each analyte, as degradation rates can differ significantly (e.g., between PGE2 and PGD2).[4]- Prevent Oxidation: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for prostaglandin analysis by LC-MS?
A1: Negative ion mode electrospray ionization (ESI) is generally the most effective for prostaglandin analysis. This is because the carboxylic acid group present in most prostaglandins is readily deprotonated, forming a negative ion that can be sensitively detected by the mass spectrometer.[1]
Q2: Why is the use of deuterated internal standards so critical in prostaglandin analysis?
A2: The use of stable isotope-labeled internal standards, such as deuterated versions of the prostaglandins being measured, is essential for accurate quantification.[1] These standards are chemically identical to the analytes but have a different mass. By adding them to the sample at the beginning of the experimental workflow, they can account for analyte loss during sample preparation, variations in ionization efficiency (matrix effects), and analyte degradation, leading to more accurate and precise results.[1][4] It is important to use a separate deuterated standard for each analyte, as different prostaglandins can exhibit different stabilities and recoveries.[4]
Q3: My PGE2 and PGD2 peaks are not separating well. What can I do?
A3: Inadequate chromatographic separation is a common issue for prostaglandin isomers, which often have identical molecular weights and similar fragmentation patterns.[1][4] To improve separation, you should optimize your HPLC or UHPLC conditions. This includes using a high-resolution analytical column, such as a C18 column with a smaller particle size, and adjusting the mobile phase gradient.[1] Experimenting with different solvent compositions (e.g., acetonitrile/water with formic acid) and gradient slopes can significantly improve the resolution between isomeric peaks.[1][2]
Q4: Should I consider derivatization for my prostaglandin analysis?
A4: While LC-MS/MS methods often allow for the analysis of prostaglandins without derivatization, chemical derivatization can be a strategy to improve sensitivity, particularly for GC-MS analysis where it is essential to make the compounds volatile.[4][8] For LC-MS, derivatization can enhance ionization efficiency. For example, using a reagent like 4-diazomethylpyridine can allow for quantification in positive ionization mode with high sensitivity.[9] However, derivatization adds an extra step to the sample preparation, which can introduce variability, and may not be necessary with modern, highly sensitive mass spectrometers.[2][10]
Q5: What are the key differences between LC-MS/MS and ELISA for prostaglandin quantification?
A5: LC-MS/MS is considered the gold standard for prostaglandin analysis due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously.[1] It can distinguish between structurally similar isomers, which is a major limitation of ELISAs due to potential antibody cross-reactivity.[1][4] ELISAs can be a good option for quantifying a single, known prostaglandin and often have a simpler workflow. However, they are prone to interference from related compounds, which can lead to inaccurate results.[4]
Experimental Protocols
Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol is a general guideline and may require optimization for specific matrices and target prostaglandins.
-
Condition the SPE Cartridge: Sequentially wash a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.
-
Load the Sample: Acidify the biological sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove hydrophilic interferences.
-
Elute the Prostaglandins: Elute the prostaglandins with a stronger organic solvent such as ethyl acetate (B1210297) or methanol.[1]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Liquid-Liquid Extraction (LLE) for Prostaglandins from Cell Culture Supernatants
-
Add Internal Standards: Spike the cell culture supernatant with the appropriate deuterated internal standards.
-
Extraction: Add 2 mL of hexane/ethyl acetate (1:1, v/v) to the sample and vortex for 1 minute.[4]
-
Phase Separation: Centrifuge at 4°C to separate the organic and aqueous phases.[4]
-
Collect Organic Phase: Carefully transfer the upper organic phase to a clean tube.[4]
-
Repeat Extraction: Repeat the extraction process two more times, combining the organic phases.[4]
-
Dry and Reconstitute: Evaporate the combined organic phases to dryness under a stream of nitrogen.[4] Reconstitute the residue in 200 µL of methanol/10 mM ammonium (B1175870) acetate buffer, pH 8.5 (1:3, v/v) prior to LC-MS/MS analysis.[4]
Visualizations
Caption: Simplified prostaglandin biosynthesis and signaling pathway.
Caption: General experimental workflow for prostaglandin analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced performance for the analysis of prostaglandins and thromboxanes by liquid chromatography-tandem mass spectrometry using a new atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing degradation of 17-trans Prostaglandin E3 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 17-trans Prostaglandin (B15479496) E3 (17-trans-PGE3) during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 17-trans Prostaglandin E3 and why is its stability a concern?
This compound (17-trans-PGE3) is an isomer of Prostaglandin E3 (PGE3), which is a lipid mediator formed from the metabolism of eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway.[1] Like other E-series prostaglandins (B1171923), it is chemically unstable and susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. The stability of prostaglandins is influenced by factors such as pH, temperature, and exposure to light and oxygen.
Q2: What are the primary degradation pathways for E-series prostaglandins like 17-trans-PGE3?
E-series prostaglandins are known to undergo degradation through several pathways:
-
Dehydration: Under acidic conditions, PGEs can dehydrate to form the more stable Prostaglandin A (PGA) series, which can then isomerize to Prostaglandin B (PGB) compounds under basic conditions.[2]
-
Epimerization: The stereochemistry of the molecule can change, particularly at carbon 15, leading to the formation of inactive epimers. This can be influenced by pH and temperature.[2]
-
Isomerization: The double bond geometry can change. For 17-trans-PGE3, there is a theoretical risk of isomerization at the 17-position double bond, although specific data on this is limited.
-
Oxidation: Prostaglandins can be oxidized, leading to a loss of biological activity.
Q3: What is the general principle behind the extraction of prostaglandins from biological samples?
The most common method for extracting prostaglandins from biological matrices like plasma, serum, urine, or tissue homogenates is solid-phase extraction (SPE).[3][4] This technique involves:
-
Acidification of the sample to a pH of around 3.5 to protonate the carboxylic acid group of the prostaglandin, making it less water-soluble.
-
Application of the acidified sample to a C18 reverse-phase SPE cartridge. The nonpolar prostaglandin binds to the C18 stationary phase.
-
Washing the cartridge with a polar solvent (e.g., water or a low-concentration organic solvent mixture) to remove hydrophilic impurities.
-
Elution of the prostaglandin from the cartridge using a nonpolar organic solvent, such as ethyl acetate (B1210297) or methanol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of 17-trans-PGE3 | Degradation during sample collection and storage. | Immediately after collection, add a cyclooxygenase (COX) inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) to the sample to prevent enzymatic formation of new prostaglandins. Store samples at -80°C until extraction. |
| Degradation during extraction due to pH. | Maintain a pH of ~3.5 during the acidification step. Prolonged exposure to strong acids or bases should be avoided. Perform the extraction process on ice to minimize temperature-dependent degradation. | |
| Incomplete elution from the SPE cartridge. | Ensure the SPE cartridge is properly conditioned before sample loading. Use a sufficiently nonpolar elution solvent like ethyl acetate. You may need to optimize the volume of the elution solvent. | |
| High variability in quantification results | Inconsistent sample handling. | Standardize all steps of the extraction protocol, including incubation times, temperatures, and solvent volumes. Use an internal standard to account for extraction variability. |
| Isomerization or epimerization. | Minimize exposure to heat and light throughout the extraction process. Analyze the samples as quickly as possible after elution. | |
| Presence of interfering peaks in chromatogram | Incomplete removal of impurities. | Optimize the wash steps in the SPE protocol. A wash with a low percentage of organic solvent (e.g., 15% ethanol) followed by a nonpolar solvent like hexane (B92381) can help remove interfering lipids. |
| Degradation products co-eluting with the analyte. | Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve better separation of 17-trans-PGE3 from its degradation products. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of 17-trans-PGE3
This protocol is adapted from standard methods for prostaglandin extraction and includes modifications to enhance the stability of 17-trans-PGE3.
Materials:
-
C18 SPE Cartridges
-
Biological sample (e.g., plasma, tissue homogenate)
-
2M Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol (B145695) (reagent grade)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
COX inhibitor (e.g., Indomethacin)
-
Nitrogen gas or centrifugal vacuum evaporator
Procedure:
-
Sample Preparation:
-
Immediately after collection, add a COX inhibitor to your biological sample.
-
For plasma or serum, add ethanol to a final concentration of 15%.
-
Acidify the sample to pH 3.5 by adding 2M HCl dropwise while vortexing. This will require approximately 50 µL of 2M HCl per mL of plasma.
-
Incubate the acidified sample on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 10 mL of ethanol.
-
Equilibrate the cartridge with 10 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the acidified sample onto the conditioned C18 cartridge. Maintain a slow and steady flow rate (approximately 0.5 mL/minute).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash the cartridge with 10 mL of 15% ethanol in water.
-
Wash the cartridge with 10 mL of hexane to remove nonpolar lipids.
-
-
Elution:
-
Elute the 17-trans-PGE3 from the cartridge with 10 mL of ethyl acetate. Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Data Presentation
Table 1: Stability of E-Series Prostaglandins under Different pH Conditions
This table summarizes the stability of PGE2, which can be used as a proxy for understanding the stability of 17-trans-PGE3 due to their structural similarities. The data represents the time required for a 10% loss of the compound at 25°C.[5]
| pH | Time for 10% Loss | Primary Degradation Product |
| 3-4 | 133 hours | Prostaglandin A2 (PGA2) |
| 6 | 53 hours | Prostaglandin A2 (PGA2) |
| 8 | 42 hours | Prostaglandin A2 (PGA2) |
| 9 | 4.2 hours | Prostaglandin B2 (PGB2) via PGA2 |
| 10 | 0.42 hours (25 min) | Prostaglandin B2 (PGB2) via PGA2 |
Data is for PGE2 and serves as an estimate for 17-trans-PGE3.
Visualizations
Prostaglandin E3 Signaling Pathway
Caption: PGE3 signaling through EP receptors, leading to modulation of intracellular pathways.
Experimental Workflow for 17-trans-PGE3 Extraction
Caption: Workflow for the solid-phase extraction of 17-trans-PGE3.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Prostaglandin Quantification Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in prostaglandin (B15479496) quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in prostaglandin quantification?
A1: Variability in prostaglandin quantification arises from several factors. Prostaglandins (B1171923) are often present at very low concentrations in biological samples, are chemically unstable, and are susceptible to degradation during sample collection, storage, and processing.[1] Many prostaglandins are isomers with identical molecular weights and similar chemical structures, making their differentiation challenging.[1] The complex nature of biological matrices can also introduce interferences, affecting accuracy.[1] Furthermore, any variation in operator, pipetting technique, incubation time or temperature, and kit age can contribute to variability.[2][3]
Q2: Which analytical method is better for prostaglandin quantification: LC-MS/MS or ELISA?
A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are common methods, each with advantages and disadvantages.
-
LC-MS/MS offers high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostaglandins and their isomers without derivatization.[4][5] It is considered the gold standard for specificity.[6]
-
ELISA provides a higher throughput for measuring prostaglandins in biological samples.[6] However, ELISA-based assays can suffer from cross-reactivity with related compounds, potentially leading to reduced selectivity and ambiguous results.[6]
The choice of method depends on the specific requirements of the study, such as the need for high specificity, the number of samples, and the specific prostaglandins being measured.
Q3: What are the best practices for sample collection and storage to ensure prostaglandin stability?
A3: Due to their inherent instability, strict sample handling procedures are critical.[1]
-
Collection: Samples should be collected and processed quickly to minimize degradation.[1] For serum and plasma, adding a prostaglandin synthetase inhibitor, such as indomethacin (B1671933) (at ~10 µg/mL), is recommended.[2][7]
-
Storage: If not for immediate analysis, samples should be aliquoted and stored at -80°C.[1][6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to prostaglandin degradation.[1][2]
-
Unstable Prostaglandins: For particularly unstable prostaglandins like PGD2, sample handling time at room temperature should not exceed 8 hours.[1][6]
Troubleshooting Guide: High Variability & Low Recovery
This section addresses common issues encountered during prostaglandin analysis using both LC-MS/MS and ELISA platforms.
Issue 1: High Variability Between Replicate Samples
-
Possible Cause: Inconsistent sample handling, extraction procedures, or the presence of matrix effects can lead to significant variability in results.[1] Pipetting inaccuracies and variations in incubation times or temperatures are also common culprits, particularly in ELISA assays.[3][8]
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure every step of the experimental protocol, from sample collection to data analysis, is clearly defined and followed consistently for all samples.[1]
-
Use Internal Standards (LC-MS/MS): The use of a deuterated internal standard for each analyte is the most effective way to control for variability introduced during sample preparation and analysis.[1][9]
-
Assess Matrix Effects (LC-MS/MS): Techniques like post-column infusion can help identify if components in the sample matrix are causing ion suppression or enhancement.[1]
-
Refine Pipetting and Washing Technique (ELISA): Ensure accurate and consistent pipetting. Check pipettes for accuracy. For ELISAs, ensure thorough and consistent washing of microplate wells to remove unbound reagents.[2][8] Use separate reservoirs for each reagent to avoid cross-contamination.[3]
-
Issue 2: Low Analyte Recovery and Poor Sensitivity
-
Possible Cause: Prostaglandins can be lost during sample preparation steps, or their low abundance can lead to signals that are difficult to detect.[1] Inadequate chromatographic separation can also be a factor in LC-MS/MS.[1]
-
Troubleshooting Steps:
-
Optimize Sample Extraction:
-
Solid-Phase Extraction (SPE): This is a common and effective method for extracting and concentrating prostaglandins. Ensure the SPE cartridge type (e.g., C18 reverse phase) and elution solvents are optimized for your specific analytes.[1][7]
-
Liquid-Liquid Extraction (LLE): This is another option for sample cleanup. The choice of organic solvent is critical for efficient extraction.[1][9]
-
-
Enhance Mass Spectrometry Sensitivity (LC-MS/MS):
-
Ionization Mode: Negative ion mode electrospray ionization (ESI) is typically the most effective for prostaglandin analysis due to the carboxylic acid group.[1]
-
Optimize MS Parameters: Optimize parameters such as collision energy for each specific prostaglandin metabolite to maximize signal intensity.[1]
-
-
Optimize HPLC/UHPLC Conditions (LC-MS/MS):
-
Check Reagent and Kit Integrity (ELISA): Ensure the ELISA kit has been stored properly and has not expired.[3][8] Prepare fresh reagents and standard dilutions for each assay.[8]
-
Issue 3: Poor Resolution of Prostaglandin Isomers (e.g., PGE₂/PGD₂) (LC-MS/MS)
-
Possible Cause: Inadequate chromatographic separation is a common issue when analyzing prostaglandin isomers, which have identical molecular weights and similar fragmentation patterns.[1][5]
-
Troubleshooting Steps:
-
Optimize HPLC/UHPLC Conditions:
-
Consider Different Column Chemistry: If optimization of the current column is insufficient, consider a column with a different chemistry or particle size.[1]
-
Mass Spectrometry Transitions: While isomers have similar fragmentation, selecting a more specific mass transition can improve selectivity. For PGE₂/PGD₂, the 351/189 mass transition has been shown to have higher specificity than the more commonly used 351/271 transition.[5]
-
Data Presentation: Prostaglandin Stability
The stability of prostaglandins is critical for accurate quantification. The following table summarizes the stability of PGE₂ and PGD₂ in cell culture media under different storage conditions.
| Prostaglandin | Condition | Time | Remaining (%) | Data Source(s) |
| PGE₂ | Room Temperature | 24 hours | ~100% | [6] |
| -20°C | 4 weeks | ~100% | [6] | |
| PGD₂ | Room Temperature | 8 hours | ~90% | [6] |
| Room Temperature | 26 hours | ~60% | [6] | |
| -20°C | 4 weeks | ~30% | [6] |
Note: These values are approximate and can vary based on the specific sample matrix and pH.[6][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins
This protocol is a general guideline for extracting prostaglandins from biological fluids like plasma or cell culture supernatants.
-
Sample Acidification: Acidify the sample to pH ~3.5 with 2 N HCl (approx. 50 µL HCl per 1 mL of sample). Let it sit at 2-8°C for 15 minutes. Centrifuge to remove any precipitate.[2][7]
-
Column Preparation: Prepare a C18 reverse phase column by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[2][7]
-
Sample Loading: Apply the acidified sample to the column under a slight positive pressure to achieve a flow rate of about 0.5 mL/minute.[2][7]
-
Column Washing: Wash the column sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane.[2][7]
-
Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate (B1210297).[2][7]
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate under a stream of nitrogen. Reconstitute the dried extract in an appropriate buffer for your assay (e.g., Calibrator Diluent for ELISA or mobile phase for LC-MS/MS).[2]
Protocol 2: Cyclooxygenase (COX) Activity Assay
This protocol outlines the general steps for measuring COX activity, which is often relevant in prostaglandin research.
-
Sample Preparation: Homogenize tissue or lyse cells in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant contains the enzyme activity.[11][12]
-
Assay Setup: In a microplate, set up wells for Total Activity, Background, and optionally, wells with specific COX-1 (e.g., SC-560) or COX-2 (e.g., DuP-697) inhibitors.[11]
-
Reagent Addition: Add assay buffer, heme, and the sample (or positive control enzyme) to the appropriate wells. Add inhibitors or vehicle (DMSO) to the respective wells.[11][13]
-
Initiate Reaction: Add a colorimetric or fluorometric substrate, followed by arachidonic acid to initiate the reaction.[11][13]
-
Measurement: Incubate at the specified temperature (e.g., room temperature) for a set time (e.g., 5 minutes) and then read the absorbance or fluorescence at the appropriate wavelength.[11][13]
-
Calculation: Calculate COX activity by subtracting the background values from the total activity values. One unit is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute.[11]
Visualizations
Caption: Prostaglandin biosynthesis pathway from arachidonic acid.
Caption: General experimental workflow for prostaglandin quantification.
Caption: Troubleshooting logic for prostaglandin quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. abcam.com [abcam.com]
Technical Support Center: Prostaglandin Analysis by LC-MS/MS
Welcome to the technical support center for prostaglandin (B15479496) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in prostaglandin analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In prostaglandin analysis, which often involves complex biological samples like plasma, serum, or tissue, endogenous components such as phospholipids (B1166683), salts, and proteins can interfere with the ionization of prostaglandins (B1171923) in the mass spectrometer's source.[2][3] This interference can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] Given that prostaglandins are often present at very low concentrations, even minor matrix effects can significantly compromise the sensitivity and reliability of the assay.[4][5]
Q2: How can I determine if my prostaglandin analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique provides a visual representation of where ion suppression or enhancement occurs throughout a chromatographic run.[2][6] A constant flow of your prostaglandin standard is infused into the mobile phase after the analytical column but before the MS ion source, creating a stable baseline signal.[6] A blank, extracted sample matrix is then injected.[6] Any deviation (dip or rise) in the stable baseline indicates the retention times at which matrix components are causing ion suppression or enhancement.[2][7]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect.[7] The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the same analyte in a clean solvent (neat solution).[7] The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[2]
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: In plasma and serum, the most significant contributors to matrix effects, particularly ion suppression in ESI, are phospholipids .[3][8] These abundant lipids can co-extract with prostaglandins and often elute in the same region on reversed-phase columns, interfering with the ionization process.[3][9] Other sources include proteins, salts, and anticoagulants used during sample collection.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Sensitivity and Low Analyte Signal
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the LC-MS system.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used method for cleaning up and concentrating prostaglandins from biological fluids.[3][5] It is generally superior to simpler methods like protein precipitation (PPT) for removing matrix components.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also effectively separate prostaglandins from interfering substances based on their differential solubility in immiscible liquids.[3]
-
Phospholipid Removal Plates/Cartridges: Specialized products (e.g., HybridSPE®, Ostro™) are designed to selectively remove phospholipids from the sample extract, which can dramatically reduce ion suppression and improve assay robustness.[10][11][12]
-
-
Optimize Chromatography: The goal is to achieve chromatographic separation between your target prostaglandins and the region of ion suppression.
-
Inject a blank extracted matrix while performing a post-column infusion to identify the retention time window where suppression occurs.
-
Adjust your LC gradient to ensure your prostaglandin peaks elute outside of this suppression zone.[7]
-
Using UHPLC systems with sub-2 µm particle columns can increase resolution and help separate analytes from interferences.[4]
-
-
Dilute the Sample: If the assay sensitivity is high enough, simply diluting the sample can reduce the concentration of matrix components introduced into the system, thereby lessening their impact.[1][7]
Issue 2: High Variability and Poor Reproducibility (High %CV)
Possible Cause: Inconsistent matrix effects across different samples or lots of biological matrix.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[13][14] A SIL-IS (e.g., a deuterated version of your prostaglandin) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[15] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise results.[16]
-
Evaluate Matrix Variability: During method validation, it is crucial to assess the matrix effect across at least six different lots of the biological matrix (e.g., plasma from six different donors).[2] This ensures the method is robust and not susceptible to lot-to-lot variations in matrix composition.[2]
-
Standardize Sample Preparation: Ensure your extraction protocol is highly consistent. Inconsistent recovery during sample preparation can be mistaken for or exacerbate matrix effects. Automated sample preparation systems can help improve reproducibility.
Visualization: Troubleshooting Logic for Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix effects in your prostaglandin analysis.
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for Prostaglandins from Plasma
This protocol is a general guideline for extracting prostaglandins from plasma using a C18 SPE cartridge and is effective at reducing matrix interferences.[5][17][18]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Plasma sample with added stable isotope-labeled internal standards (SIL-IS)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade) with 0.1% Formic Acid
-
Ethyl Acetate (B1210297)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Acidify 1 mL of plasma to a pH of ~3.5 with formic acid or hydrochloric acid.[19] This step is crucial for protonating the carboxylic acid group on the prostaglandins, which enhances their retention on the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing it sequentially with 2 mL of methanol followed by 2 mL of water (with 0.1% formic acid). Do not let the cartridge go dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).[17]
-
Washing: Wash the cartridge to remove polar impurities and some lipids.
-
Elution: Elute the prostaglandins from the cartridge with 2 mL of ethyl acetate or methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Data: Comparison of Sample Preparation Techniques
The choice of sample preparation significantly impacts the degree of matrix effect and analyte recovery. The following table summarizes typical performance data for different extraction methods used in prostaglandin analysis from plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% | Fast, simple, inexpensive | High matrix effects, poor cleanup[4][20] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 85 - 105% | Good cleanup, removes salts | Labor-intensive, uses organic solvents[21] |
| Solid-Phase Extraction (SPE) | 80 - 100% | 90 - 110% | Excellent cleanup, can concentrate analyte[18] | Requires method development |
| Phospholipid Removal (PLR) | > 90% | > 95% | Specifically targets major interference[9] | Higher cost, may not remove other interferences |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solvent) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Visualization: General Workflow for Prostaglandin Analysis
This diagram illustrates the typical experimental workflow, highlighting the critical sample preparation step for mitigating matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. waters.com [waters.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arborassays.com [arborassays.com]
- 20. researchgate.net [researchgate.net]
- 21. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression in prostaglandin mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize ion suppression in prostaglandin (B15479496) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in prostaglandin analysis?
Ion suppression in the analysis of prostaglandins (B1171923) (PGs) using liquid chromatography-mass spectrometry (LC-MS) is a significant challenge that can lead to inaccurate quantification. The primary causes are co-eluting matrix components from biological samples that compete with the PGs for ionization in the MS source.
Key culprits include:
-
Phospholipids (B1166683): Abundant in biological matrices like plasma and tissue homogenates, phospholipids are a major source of ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used during sample preparation can suppress the ionization of target analytes.
-
Glycerophospholipids: These compounds are known to cause significant ion suppression in electrospray ionization (ESI).
Q2: How can I detect ion suppression in my assay?
The most common method for evaluating ion suppression is the post-column infusion experiment. This involves infusing a constant flow of the prostaglandin standard into the LC eluent after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal of the prostaglandin indicates the elution time of matrix components causing suppression.
Q3: What is the impact of different sample preparation techniques on ion suppression?
Sample preparation is a critical step in minimizing ion suppression. The choice of method can significantly impact the cleanliness of the final extract.
| Sample Preparation Method | Typical Prostaglandin Recovery | Ion Suppression Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >80% | High | Simple, fast, and inexpensive | Does not effectively remove phospholipids, leading to significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Removes a significant portion of phospholipids and salts | Can be labor-intensive and may have lower recovery for more polar prostaglandins |
| Solid-Phase Extraction (SPE) | >90% | Low | Provides excellent cleanup by effectively removing phospholipids and other interferences | More complex and time-consuming than PPT or LLE |
Troubleshooting Guides
Issue 1: Poor peak shape and low signal intensity for prostaglandin standards.
This issue often points to problems with the mobile phase or the analytical column.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Prostaglandins are acidic molecules. An acidic mobile phase (e.g., containing 0.1% formic acid) is crucial for good peak shape and retention on a C18 column.
-
Evaluate Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent mixture (e.g., 95% acetonitrile/5% water) or replace it if necessary.
-
Optimize Gradient Elution: A shallow gradient can improve the separation of prostaglandins from co-eluting matrix components.
-
Issue 2: High variability in quantitative results between replicate injections.
High variability is often a sign of inconsistent ion suppression, which can be caused by matrix effects.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like SPE to remove more of the interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for each prostaglandin is highly recommended. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during data analysis.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandin Analysis
This protocol is designed for the extraction of prostaglandins from plasma samples.
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of the stable isotope-labeled internal standard. Acidify the sample with 2% formic acid to a pH of ~3.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences. Follow with a wash using 1 mL of hexane (B92381) to remove non-polar interferences like lipids.
-
Elution: Elute the prostaglandins from the cartridge with 1 mL of methanol or ethyl acetate.
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for minimizing ion suppression in prostaglandin analysis.
Caption: Simplified prostaglandin biosynthesis pathway.
stability testing of 17-trans Prostaglandin E3 in different solvents
This technical support center provides guidance on the stability testing of 17-trans Prostaglandin E3 (17-trans PGE3) in various solvents. Due to the limited availability of specific stability data for this isomer, this guide offers best practices, troubleshooting advice, and standardized protocols based on the known behavior of similar prostaglandins (B1171923), such as PGE1 and PGE2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound is supplied as a solution in methyl acetate (B1210297) and is stable for at least two years when stored at -20°C in a tightly sealed, light-resistant container.[1]
Q2: Can I store 17-trans PGE3 in aqueous solutions?
A: It is not recommended to store aqueous solutions of prostaglandins for extended periods.[2] Prostaglandins in the E-series are known to be unstable in aqueous solutions, with stability being pH-dependent.[3] For experimental use, aqueous solutions should be prepared fresh and used within the same day.[2]
Q3: What solvents are suitable for dissolving 17-trans PGE3?
A: 17-trans PGE3 is soluble in several organic solvents. The approximate solubilities are:
-
Dimethylformamide (DMF): >100 mg/ml
-
Dimethyl sulfoxide (B87167) (DMSO): >100 mg/ml
-
Ethanol (B145695): >100 mg/ml
-
Phosphate Buffered Saline (PBS, pH 7.2): >5 mg/ml[1]
For biological experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer of choice just before use.[2][4]
Q4: How can I switch from the supplied solvent (methyl acetate) to another solvent?
A: To change the solvent, you can evaporate the original methyl acetate under a gentle stream of an inert gas like nitrogen. Once the original solvent is fully evaporated, the compound will be left as a neat oil, which can then be redissolved in the desired solvent.[2]
Q5: What are the likely degradation products of 17-trans PGE3?
A: Prostaglandins of the E series are known to dehydrate to form PGA and PGB analogs, especially under acidic or basic conditions.[5][6] Therefore, it is probable that 17-trans PGE3 would degrade into 17-trans PGA3 and subsequently 17-trans PGB3.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results. | Improper storage of stock solution. | Ensure the stock solution in methyl acetate is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots for single use.[2][4] |
| Instability in aqueous experimental solution. | Prepare aqueous solutions fresh for each experiment and use them immediately. Do not store aqueous solutions for more than a day.[2] | |
| Compound fails to dissolve properly. | Incorrect solvent or low solvent temperature. | Confirm that you are using a solvent in which 17-trans PGE3 is soluble (see solubility data). Ensure the solvent is at room temperature. Gentle warming or sonication can aid dissolution.[2] For aqueous buffers, first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the buffer.[2] |
| Rapid degradation observed during stability study. | Inappropriate pH of the solvent/buffer. | Prostaglandins of the E-series are sensitive to pH. For instance, PGE2 shows significant degradation at both low (≤3) and high (≥9) pH.[3][5] Conduct your experiments in a buffered solution within a neutral pH range (e.g., pH 6-8) if possible. |
| Exposure to light or oxygen. | Protect solutions from light, especially during long-term experiments.[2] When preparing solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.[2] |
Data Presentation: Stability of this compound
| Solvent | Concentration | Temperature | Duration | Percent Recovery (%) | Degradation Products Identified |
| Methyl Acetate | 1 mg/ml | -20°C | ≥ 2 years | >98%[1] | Not reported |
| Ethanol | User Defined | 4°C | User Defined | User Input | User Input |
| DMSO | User Defined | Room Temp | User Defined | User Input | User Input |
| PBS (pH 7.2) | User Defined | 4°C | User Defined | User Input | User Input |
| PBS (pH 7.2) | User Defined | Room Temp | User Defined | User Input | User Input |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways of 17-trans PGE3 under various stress conditions.
Materials:
-
This compound stock solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Test Solutions: Prepare solutions of 17-trans PGE3 in methanol or acetonitrile (B52724) at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the test solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the test solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for a specified period (e.g., 30 mins, 1, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the test solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 17-trans PGE3 (if available after solvent evaporation) or the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.
-
Also, subject the test solution to thermal stress as in the hydrolysis experiments but without acid or base.
-
-
Photolytic Degradation:
-
Expose the test solution in a photostability chamber to UV and fluorescent light.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of 17-trans PGE3.
Prostaglandin E3 Signaling Pathway
Caption: Simplified signaling pathways of Prostaglandin E3 (PGE3).
References
optimizing derivatization reaction for prostaglandin analysis
Welcome to the technical support center for prostaglandin (B15479496) derivatization and analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their analytical workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of prostaglandins (B1171923), offering specific causes and actionable solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor/Incomplete Derivatization | 1. Presence of moisture: Water can decompose silylating reagents or prevent the reaction from completing.[1] 2. Suboptimal reaction conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[1][2][3] 3. Reagent degradation: Derivatization reagents can degrade over time if not stored properly. 4. Insufficient reagent: An inadequate amount of derivatization reagent will result in an incomplete reaction.[1] | 1. Ensure anhydrous conditions: Dry the sample extract completely under a stream of nitrogen. Use anhydrous solvents. 2. Optimize reaction parameters: Refer to the tables below for recommended conditions. Test a range of temperatures (e.g., 40-75°C) and times (e.g., 10-60 min).[2][3] 3. Use fresh reagents: Prepare fresh reagent solutions, especially for moisture-sensitive compounds like BSTFA. 4. Use reagent in excess: A molar ratio of at least 2:1 of derivatization reagent to active hydrogens is recommended for silylation.[1] |
| Low Analyte Recovery / Poor Sensitivity | 1. Analyte degradation: Prostaglandins are inherently unstable and can degrade during sample collection, storage, and processing.[4] 2. Inefficient extraction: The chosen extraction method (e.g., SPE, LLE) may not be optimal for the prostaglandins of interest.[4] 3. Matrix effects: Co-eluting substances from the biological matrix can suppress the analyte signal in the mass spectrometer.[4] | 1. Proper sample handling: Process samples quickly, minimize freeze-thaw cycles, and store at -80°C for long-term stability.[4] 2. Optimize extraction: Use Solid-Phase Extraction (SPE) for effective concentration and cleanup. Ensure the cartridge and solvents are appropriate for prostaglandins.[4] 3. Use internal standards: Add deuterated internal standards at the beginning of the workflow to correct for sample loss and matrix effects.[4][5] 4. Improve chromatographic separation: Adjust the mobile phase gradient and flow rate to separate prostaglandins from interfering matrix components.[4] |
| Poor Peak Resolution (Isomers) | 1. Inadequate chromatographic separation: Prostaglandin isomers (e.g., PGE₂ and PGD₂) have identical molecular weights and similar structures, making them difficult to separate.[4][6][7] | 1. Optimize HPLC/UHPLC conditions: Use a high-resolution column (e.g., C18) with small particle sizes.[4] 2. Adjust mobile phase: Fine-tune the mobile phase gradient (e.g., acetonitrile (B52724)/water with formic acid) to improve isomer separation.[4][6] 3. Consider derivatization (for GC-MS): Derivatization can alter the chromatographic properties of isomers, sometimes improving separation.[8] |
| High Background / Ghost Peaks | 1. Contaminated reagents: Solvents or derivatization reagents can contain trace contaminants.[9] PFBBr, for example, is known to have trace amounts of acetate (B1210297) and other short-chain fatty acids.[9] 2. System contamination: The LC/GC-MS system itself can be a source of contamination. | 1. Purify reagents: Wash PFBBr in hexane (B92381) with milliQ water to remove water-soluble contaminants.[9] Use high-purity solvents (e.g., HPLC or MS-grade). 2. Run blanks: Inject solvent blanks and procedural blanks to identify the source of contamination. 3. System cleaning: Follow the instrument manufacturer's guidelines for cleaning the injector, column, and ion source. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for prostaglandin analysis?
A: Not always. While GC-MS analysis requires derivatization to make prostaglandins volatile and thermally stable[7][10], modern LC-MS/MS methods are highly sensitive and can often measure prostaglandins without derivatization.[5][6][11] However, derivatization can still be used in LC-MS to improve ionization efficiency and sensitivity for certain applications.[3]
Q2: What are the most common derivatization reagents for prostaglandin analysis by GC-MS?
A: The most common approach involves a two-step derivatization. First, the carboxyl group is esterified, often with pentafluorobenzyl bromide (PFBBr). Second, the hydroxyl and ketone groups are derivatized. Hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] Carbonyl groups can be converted to methoxime derivatives.[8]
Q3: How can I improve the separation of prostaglandin isomers like PGE₂ and PGD₂?
A: These isomers are notoriously difficult to separate because they have the same molecular weight and similar fragmentation patterns.[4][7] The key is high-resolution chromatography. For LC-MS, use a modern, high-efficiency column (like a C18 with small particle size) and carefully optimize the mobile phase gradient to achieve temporal separation before the analytes enter the mass spectrometer.[4][6]
Q4: What are the best practices for sample collection and storage to ensure prostaglandin stability?
A: Prostaglandins are unstable, so strict sample handling is crucial.[4] Samples should be collected and processed rapidly. If not for immediate analysis, they should be stored at -80°C.[4] It is also critical to avoid repeated freeze-thaw cycles, which can cause degradation.[4]
Q5: My derivatization reaction is not going to completion. What should I check first?
A: The most common culprit is the presence of water, which can inhibit the reaction or degrade silylating reagents.[1] Ensure your sample extract is completely dry and that you are using anhydrous solvents. Also, verify that your reaction time, temperature, and reagent concentrations are appropriate for your specific analyte and derivatization agent.[1]
Experimental Protocols & Data
Protocol 1: Two-Step Derivatization for GC-MS Analysis (PFBBr/BSTFA)
This protocol is a common method for preparing prostaglandins for analysis by GC-MS with negative ion chemical ionization (NICI).
Procedure:
-
Esterification: To the dried sample extract, add 50 µL of a pentafluorobenzyl bromide (PFBBr) solution in acetonitrile and 10 µL of N,N-Diisopropylethylamine (DIPEA).
-
Incubate the mixture at 45°C for 30 minutes.
-
Evaporate the reagents to complete dryness under a gentle stream of nitrogen.
-
Silylation: To the dried PFB esters, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 10 µL of pyridine.
-
Incubate at 60°C for 45 minutes to form the TMS ethers.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Quantitative Data: Derivatization Reaction Conditions
The optimal conditions can vary based on the specific prostaglandin and the derivatization reagent used. The following tables summarize conditions cited in the literature.
Table 1: PFBBr Esterification Conditions
| Parameter | Condition | Source |
|---|---|---|
| Reagent | Pentafluorobenzyl bromide (PFBBr) | |
| Catalyst | N,N-Diisopropylethylamine (DIPEA) | |
| Temperature | 45°C |
| Time | 30 minutes | |
Table 2: Silylation (TMS Ether Formation) Conditions
| Parameter | Condition | Source |
|---|---|---|
| Reagent | BSTFA with 1% TMCS | |
| Solvent/Catalyst | Pyridine | |
| Temperature | 60°C |
| Time | 45 minutes | |
Table 3: Alternative Derivatization Conditions
| Reagent | Temperature | Time | Notes | Source |
|---|---|---|---|---|
| Diethyl amino ethyl chloride | 75°C | 1 hour | Derivatization was >99% complete. | [2] |
| 4-Diazomethylpyridine | 40°C | 10 minutes | Reaction completed without a catalyst. |[3] |
Visualizations
Workflow and Pathway Diagrams
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
Technical Support Center: Navigating the Challenges of Low-Abundance 17-trans PGE3 Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the extraction, quantification, and analysis of this low-abundance eicosanoid.
Frequently Asked Questions (FAQs)
Q1: Why is 17-trans PGE3 so difficult to detect and quantify in biological samples?
A1: The low abundance of 17-trans PGE3 is a primary challenge. Prostaglandins (B1171923), in general, are present at very low concentrations in biological matrices, often requiring highly sensitive analytical methods for detection.[1] Additionally, 17-trans PGE3 is an isomer of other prostaglandins, which can have identical molecular weights and similar chemical structures, making their differentiation difficult without high-resolution chromatography.[1][2] Like other prostaglandins, 17-trans PGE3 is also susceptible to chemical instability and degradation during sample collection, storage, and processing.[1]
Q2: What are the most common causes of low or no signal for 17-trans PGE3 in my LC-MS/MS analysis?
A2: Low or absent signal can stem from several factors throughout the experimental workflow:
-
Sample-Related Issues: The concentration of 17-trans PGE3 in your sample may be below the limit of detection (LOD) of your instrument. Ion suppression due to co-eluting matrix components can also significantly reduce the signal. Inefficient sample extraction or degradation of the analyte during preparation are other common culprits.
-
Liquid Chromatography (LC) Issues: Poor chromatographic resolution, leading to broad or tailing peaks, can diminish the signal-to-noise ratio. Leaks in the LC system can cause inconsistent flow rates and variable signals.
-
Mass Spectrometry (MS) Issues: A contaminated ion source is a frequent cause of signal loss. Incorrect mass transition settings or suboptimal ionization parameters will also lead to poor sensitivity.
Q3: What is the best method for extracting 17-trans PGE3 from plasma or cell culture supernatant?
A3: Solid-Phase Extraction (SPE) is a widely used and effective method for extracting and concentrating prostaglandins from biological fluids.[1][3][4] A C18 reverse-phase SPE cartridge is commonly employed. The general steps involve conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting the prostaglandins with an organic solvent.[1][3] It is crucial to optimize the wash and elution solvents for your specific application to maximize recovery.
Q4: How can I minimize the degradation of 17-trans PGE3 during sample handling and storage?
A4: Prostaglandins are sensitive to degradation, especially at extreme pH and temperature. To ensure stability, process samples quickly after collection.[1] If immediate analysis is not possible, store samples at -80°C.[1] Avoid repeated freeze-thaw cycles. For particularly unstable prostaglandins, it is recommended to limit the time samples are at room temperature.[2]
Q5: Is it necessary to use an internal standard for 17-trans PGE3 quantification?
A5: Yes, the use of a stable isotope-labeled internal standard, such as a deuterated version of PGE3, is critical for accurate quantification.[1] Internal standards are added at the beginning of the sample preparation process and account for analyte loss during extraction and for variations in instrument response, thereby improving the precision and accuracy of the measurement.
Troubleshooting Guide: Low 17-trans PGE3 Signal
This guide provides a systematic approach to troubleshooting low signal intensity in your 17-trans PGE3 analysis.
| Problem | Potential Cause | Recommended Action |
| No or Very Low Signal for Both Analyte and Internal Standard | LC-MS/MS System Issue | 1. Check for Leaks: Inspect all fittings and connections in the LC system.[5] 2. Verify Mobile Phase Flow: Ensure pumps are primed and delivering the correct flow rate.[5] 3. Inspect Ion Source: Check for a stable spray. Clean the ion source if necessary.[5] 4. Confirm MS Parameters: Verify that the correct MRM transitions and instrument settings are being used. |
| Sample Preparation Failure | 1. Review Extraction Protocol: Ensure all steps of the SPE or LLE protocol were followed correctly. 2. Check Solvent Integrity: Use fresh, high-purity solvents for extraction and mobile phases. | |
| Low Analyte Signal, but Good Internal Standard Signal | Low Analyte Concentration in Sample | 1. Increase Sample Volume: If possible, extract a larger volume of the sample to concentrate the analyte. 2. Optimize Extraction Recovery: Adjust the pH of the sample and the composition of the wash and elution solvents in your SPE protocol to improve recovery.[3] |
| Analyte Degradation | 1. Minimize Handling Time: Process samples as quickly as possible. 2. Ensure Proper Storage: Store samples at -80°C and avoid freeze-thaw cycles.[1] | |
| Ion Suppression | 1. Improve Chromatographic Separation: Modify the LC gradient to separate 17-trans PGE3 from co-eluting matrix components.[1] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce matrix effects. | |
| Poor Peak Shape (Broadening, Tailing, Splitting) | Chromatographic Issues | 1. Column Contamination: Flush the column or use a guard column to protect the analytical column.[6] 2. Inappropriate Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[6] 3. Column Overload: Reduce the injection volume or sample concentration.[6] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[6] |
Quantitative Data
Direct quantitative data for 17-trans PGE3 in biological samples is scarce in the literature, reflecting its low abundance. However, data for the more prevalent PGE2 can provide a general reference for the expected low concentration range of prostaglandins. It is important to note that these values can vary significantly based on the biological matrix, species, and physiological state.
| Analyte | Biological Matrix | Reported Concentration Range | Citation |
| Prostaglandin E2 (PGE2) | Human Plasma | 4.8 ± 1.0 pg/mL | [7] |
| 13,14-dihydro-15-keto-PGF (PGFM) | Human Plasma (late pregnancy) | 59.0 ± 7.8 pg/mL | [7] |
| PGE-Major Urinary Metabolite (PGE-MUM) | Human Urine (healthy subjects) | Median: 27.9 µg/g creatinine | [8] |
Note: These values are for related prostaglandins and should be used as a general guide. The concentration of 17-trans PGE3 is expected to be significantly lower.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 17-trans PGE3 from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a deuterated internal standard (e.g., PGE3-d4) to a final concentration of ~1 ng/mL.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 1 M formic acid). This protonates the carboxylic acid group of the prostaglandin, making it less polar for retention on the reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg bed weight).
-
Condition the cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water. Do not let the cartridge run dry.[1]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Wash with 2 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the 17-trans PGE3 and other prostaglandins with 2 mL of a stronger organic solvent (e.g., ethyl acetate (B1210297) or methanol).[1]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Protocol 2: LC-MS/MS Analysis of 17-trans PGE3
This is a general LC-MS/MS method that will require optimization for your specific instrument and column.
-
Liquid Chromatography (LC):
-
Column: High-resolution reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time to achieve separation of prostaglandin isomers. For example, 20% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for 17-trans PGE3 and its deuterated internal standard. The exact m/z values will need to be determined by direct infusion of a standard.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize signal intensity.
-
Visualizations
Experimental Workflow for 17-trans PGE3 Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve issues in prostaglandin quantification
Welcome to the technical support center for prostaglandin (B15479496) quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor linearity (low R² value) in my prostaglandin ELISA calibration curve?
A poor R² value (ideally >0.99) in your calibration curve can stem from several factors, including inaccurate standard preparation, pipetting errors, or improper curve fitting.[1][2][3] For ELISAs, which often have a sigmoidal curve, using a linear regression model can result in a low R² value; a four-parameter logistic (4-PL) curve fit is often more appropriate.[1][2]
Q2: My LC-MS/MS calibration curve is not linear. What should I investigate?
For LC-MS/MS analysis, non-linearity can be caused by issues with chromatographic separation, especially when dealing with prostaglandin isomers that have identical molecular weights.[4][5] Other potential causes include detector saturation at high concentrations, issues with the internal standard, or improper sample preparation leading to matrix effects.[6]
Q3: I am experiencing low sensitivity and cannot detect low concentrations of prostaglandins (B1171923). How can I improve my assay?
To enhance sensitivity in an ELISA, consider using a chemiluminescent substrate, which can offer a 10 to 20-fold improvement over colorimetric detection.[7] For both ELISA and LC-MS/MS, optimizing your sample extraction and concentration steps is crucial.[4] Solid-phase extraction (SPE) is a common and effective method for concentrating prostaglandins from biological samples.[4]
Q4: What is causing high background noise in my ELISA?
High background noise in an ELISA can be due to several factors including insufficient blocking, inadequate washing, or cross-reactivity of the antibodies.[8][9][10] Optimizing the concentration of your blocking buffer and increasing the number of wash steps can help reduce non-specific binding.[9][10] Using high-quality, specific monoclonal antibodies can also minimize this issue.[8]
Q5: How can I ensure the reproducibility of my prostaglandin quantification?
Reproducibility is key to reliable data. For ELISAs, consistent pipetting technique, thorough mixing of reagents, and maintaining uniform incubation times and temperatures are critical.[11] For LC-MS/MS, the use of stable isotope-labeled internal standards is essential to correct for variations during sample preparation and instrument analysis.[4][12]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity
A well-defined calibration curve is fundamental for accurate quantification. Below are common causes and solutions for poor linearity in both ELISA and LC-MS/MS assays.
| Analytical Method | Potential Cause | Troubleshooting Solution |
| ELISA | Inaccurate standard dilutions. | Prepare fresh standards and perform serial dilutions carefully. Ensure thorough mixing at each step.[3][11] |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh tips for each standard and sample. Avoid introducing air bubbles.[1][3] | |
| Improper curve fitting. | Use a four-parameter logistic (4-PL) curve fit for sigmoidal data instead of a linear regression.[2] | |
| LC-MS/MS | Inadequate chromatographic separation of isomers. | Optimize the mobile phase gradient and consider using a high-resolution column (e.g., C18 with smaller particle sizes).[4][5] |
| Detector saturation. | Extend the calibration curve to include higher concentration points to identify the linear range. Dilute samples that fall outside this range. | |
| Matrix effects. | Optimize the sample extraction and clean-up procedure to remove interfering substances from the sample matrix.[5] |
Issue 2: Low Sensitivity / Poor Analyte Recovery
Low signal for your standards or samples can prevent the accurate quantification of low-abundance prostaglandins.
| Analytical Method | Potential Cause | Troubleshooting Solution |
| ELISA | Suboptimal detection substrate. | Switch from a colorimetric substrate (e.g., TMB) to a more sensitive chemiluminescent substrate.[7] |
| Inefficient antibody binding. | Optimize antibody concentrations and incubation times. Ensure proper storage of antibodies to maintain their activity. | |
| LC-MS/MS | Analyte loss during sample preparation. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH and solvent choices are appropriate for your target prostaglandin.[4] |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer for your specific prostaglandin analytes to ensure optimal ionization and fragmentation. | |
| Both | Prostaglandin degradation. | Prostaglandins can be unstable.[4] Work with samples on ice and add antioxidants like BHT during extraction. Analyze samples promptly after preparation.[13] |
Issue 3: High Background Noise (ELISA)
High background can mask the true signal and reduce the dynamic range of your assay.
| Potential Cause | Troubleshooting Solution |
| Inadequate blocking. | Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.[9][10] Consider using a protein-free blocking buffer to avoid cross-reactivity.[14] |
| Insufficient washing. | Increase the number of wash cycles and the volume of wash buffer. Adding a mild detergent like Tween-20 to the wash buffer can also help.[8][9] |
| Cross-reactivity of antibodies. | Use highly specific monoclonal antibodies. If using polyclonal antibodies, ensure they have been affinity-purified to remove non-specific antibodies. |
| Contaminated reagents or plates. | Prepare fresh buffers and use sterile, high-quality ELISA plates.[10] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for prostaglandin quantification assays.
Table 1: Typical Calibration Curve Parameters
| Parameter | ELISA | LC-MS/MS | Comment |
| R-squared (R²) | > 0.99 (with 4-PL fit)[2] | > 0.99[5][13] | An R² value close to 1 indicates a good fit of the data to the regression model.[15] |
| Linear Range | Typically pg/mL to ng/mL[16][17] | pg/mL to ng/mL[13][18] | The range over which the assay is accurate and precise. |
Table 2: Assay Performance Characteristics
| Parameter | Typical Values | Comment |
| Limit of Detection (LOD) | 10-50 pg/mL[13] | The lowest concentration of analyte that can be reliably distinguished from the background. |
| Limit of Quantitation (LOQ) | 50-100 pg/mL[13] | The lowest concentration at which the analyte can be accurately quantified. |
| Intra-assay CV% | < 10% | Measures the precision within a single assay run. |
| Inter-assay CV% | < 15% | Measures the reproducibility between different assay runs. |
| Recovery | 80-120% | Indicates the accuracy of the sample preparation and analysis method. |
Experimental Protocols
Prostaglandin Extraction from Biological Fluids (General Protocol)
This protocol is a general guideline for solid-phase extraction (SPE) and can be adapted for various biological fluids like plasma, serum, or cell culture supernatants.
-
Sample Acidification: Acidify the sample to a pH of approximately 3.5 using 2N HCl. This step protonates the prostaglandins, making them less water-soluble and enabling them to bind to the C18 column.[19][20]
-
Column Equilibration: Prepare a C18 reverse-phase SPE column by washing it with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[19][21]
-
Sample Loading: Apply the acidified sample to the equilibrated C18 column. A slow flow rate of about 0.5 mL/minute is recommended to ensure efficient binding.[19][21]
-
Washing: Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and 10 mL of hexane (B92381) to remove interfering substances.[19][21]
-
Elution: Elute the prostaglandins from the column using 10 mL of ethyl acetate (B1210297).[19]
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.[19] Reconstitute the dried extract in an appropriate buffer for your downstream analysis (e.g., ELISA assay buffer or LC-MS/MS mobile phase).
Visualizations
Prostaglandin Synthesis and Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA TIPS - Elisakit [elisakit.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. biocompare.com [biocompare.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 12. benchchem.com [benchchem.com]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. [The development of enzyme immunoassay for prostaglandin F2 alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. arborassays.com [arborassays.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Prostaglandin Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination sources during prostaglandin (B15479496) sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My prostaglandin measurements show high variability between identical samples. What are the potential sources of this inconsistency?
High variability in prostaglandin measurements can stem from several factors throughout the sample preparation and analysis workflow. Prostaglandins (B1171923) are chemically unstable and present at very low concentrations in biological samples, making them susceptible to degradation and interference.[1]
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Handling: Minor variations in sample collection, processing, and storage can lead to significant differences in results.
-
Solution: Standardize all sample handling procedures. Ensure consistent timing for each step, from collection to extraction. Document every step meticulously.[2]
-
-
Matrix Effects: The complex nature of biological matrices (e.g., plasma, urine, cell culture media) can interfere with the accuracy of quantification.[1]
-
Instability of Prostaglandins: Prostaglandins are sensitive to temperature, pH, and light, and can degrade rapidly if not handled properly.[1][4]
-
Cross-Contamination: Transfer of material between samples can occur through shared lab equipment or improper technique.
Q2: I am observing unexpected peaks or a high background signal in my LC-MS/MS analysis. What could be the cause?
Unexpected peaks or a high background signal often point to contamination introduced during sample preparation or from the analytical instrumentation itself.
Potential Contamination Sources and Solutions:
| Contamination Source | Prevention and Troubleshooting Steps |
| Reagents and Solvents | Use high-purity, LC-MS grade solvents and reagents. Test reagents for purity regularly.[9] Filter all solutions before use. |
| Glassware and Plasticware | Use sterile, disposable plasticware when possible.[9] Thoroughly clean all glassware with a rigorous washing protocol. Consider using automated lab water purification systems to ensure water purity.[10] |
| Autosampler | The autosampler is a common source of carryover between injections.[11] Implement a robust needle wash protocol, using a strong solvent to flush the needle inside and out between samples.[11] |
| Lab Environment | Work in a clean environment, such as a laminar flow hood, to prevent airborne contaminants.[9][10] Regularly clean and disinfect work surfaces and equipment.[10] |
| Human Error | Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, to prevent contamination from skin, hair, and clothing.[10] Change gloves frequently, especially when moving between samples.[10] |
Q3: My ELISA results for a single prostaglandin metabolite are inconsistent. Why might this be happening?
While ELISA is a sensitive method, its accuracy can be compromised by several factors, leading to inconsistent results.
Common Issues and Troubleshooting for ELISA:
-
Antibody Cross-Reactivity: ELISA assays can sometimes suffer from a lack of specificity, where the antibody cross-reacts with structurally similar prostaglandin isomers.[1] This can lead to an overestimation of the target analyte.
-
Solution: Whenever possible, confirm ELISA results with a more specific method like LC-MS/MS, which is considered the gold standard for its ability to distinguish between isomers.[1]
-
-
Interference from Sample Matrix: Components in the sample matrix, such as other proteins or lipids, can interfere with the antibody-antigen binding.
-
Improper Sample Dilution: If the concentration of the prostaglandin in the sample is outside the linear range of the assay, the results will be inaccurate.
-
Solution: Perform a dilution series for your samples to ensure they fall within the standard curve. Always use the same diluent for your samples, standards, and blanks.[5]
-
-
Phosphate (B84403) Contamination in Buffers: Inorganic phosphate is a strong competitive inhibitor of alkaline phosphatase, an enzyme commonly used in ELISA kits.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandin Purification
This protocol provides a general guideline for extracting prostaglandins from biological fluids like plasma or cell culture media. Optimization for specific sample types and target prostaglandins may be required.
-
Sample Acidification: Acidify the sample to pH 3.5 with 2N HCl. For plasma, use approximately 50 µL of HCl per 1 mL of sample.[5][6] Let the sample equilibrate at 4°C for 15 minutes.[5][6]
-
Centrifugation: Centrifuge the acidified sample to remove any precipitate.[5][6]
-
Column Preparation: Prepare a C18 reverse-phase SPE column by washing it with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[5][12]
-
Sample Loading: Apply the acidified and clarified sample to the column. Maintain a flow rate of approximately 0.5 mL/minute.[5][12]
-
Column Washing:
-
Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate (B1210297).[5][12]
-
Drying and Reconstitution:
Visual Guides
Caption: Workflow of prostaglandin sample preparation with potential contamination entry points.
Caption: A logical troubleshooting guide for inconsistent prostaglandin measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. biocompare.com [biocompare.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. blog.omni-inc.com [blog.omni-inc.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Prostaglandin Recovery from Biological Matrices
Welcome to the technical support center for prostaglandin (B15479496) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of prostaglandins (B1171923) from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting prostaglandin stability during sample handling and storage?
A1: Prostaglandins are chemically unstable and susceptible to degradation. Key factors to control are:
-
Temperature: Samples should be processed quickly at low temperatures (e.g., on ice) and stored at -80°C for long-term stability.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to significant degradation of prostaglandins.
-
pH: Acidification of the sample (typically to pH 3-4) is often necessary before extraction to protonate the carboxylic acid group, which improves extraction efficiency.
-
Oxidation: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help prevent oxidative degradation during sample preparation.
Q2: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?
A2: Both SPE and LLE are effective methods for prostaglandin extraction, and the choice depends on the sample matrix, the specific prostaglandins of interest, and the downstream analytical method.
-
SPE is often preferred for its ability to provide cleaner extracts, high-throughput capabilities, and good recovery rates.[2][3] It is particularly useful for complex matrices like plasma and tissue homogenates.
-
LLE can be a simpler and more cost-effective option, especially for less complex matrices. Modified LLE procedures have been shown to significantly improve recovery.[4][5]
Q3: Why are internal standards essential in prostaglandin analysis?
A3: Due to the inherent variability in extraction procedures and potential for matrix effects in LC-MS/MS analysis, the use of stable isotope-labeled internal standards (e.g., deuterated prostaglandins) is crucial. These standards are added to the sample at the beginning of the workflow and co-elute with the analyte of interest, allowing for accurate quantification by correcting for analyte loss during sample preparation and any ionization suppression or enhancement.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, can significantly impact accuracy. To minimize these effects:
-
Optimize Chromatographic Separation: Ensure baseline separation of prostaglandins from matrix components.
-
Improve Sample Cleanup: Utilize a more rigorous SPE or LLE protocol to remove interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Low Prostaglandin Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - SPE: Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvent composition and volume. Consider a different sorbent chemistry. - LLE: Ensure the pH of the aqueous phase is optimal for protonation of the prostaglandins (typically pH 3-4). Test different organic extraction solvents. |
| Prostaglandin Degradation | - Work quickly and at low temperatures (on ice). - Add an antioxidant like BHT to your samples. - Avoid repeated freeze-thaw cycles. |
| Poor Analyte Retention on SPE Cartridge | - Ensure the sample is properly acidified before loading. - Decrease the flow rate during sample loading. - Check if the sorbent capacity has been exceeded. |
| Incomplete Elution from SPE Cartridge | - Increase the volume and/or strength of the elution solvent. - Ensure the elution solvent is appropriate for the chosen sorbent. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize all steps of the extraction protocol. - Ensure accurate and consistent addition of internal standards to all samples. |
| Matrix Effects | - Use a stable isotope-labeled internal standard for each analyte. - Evaluate different sample cleanup strategies to remove interfering components. |
| Instrumental Variability | - Perform regular maintenance and calibration of the LC-MS/MS system. - Inject standards throughout the analytical run to monitor instrument performance. |
Data Presentation: Prostaglandin Recovery Rates
The following tables summarize reported recovery rates for prostaglandins from various biological matrices using different extraction techniques.
Table 1: Recovery Rates from Urine
| Prostaglandin | Extraction Method | Recovery Rate | Reference |
| PGE2 and PGF2α | Solvent Extraction & Silicic Acid Chromatography | ~70% | [6] |
| PGE2 and PGF2α metabolites | SPE with 1% Formic Acid in loading mixture | ≥90% | [2][3] |
| 8-iso-PGF2α | Packed-Fiber SPE | 95.3–103.8% | [7][8] |
| 9α,11β-PGF2 | SPE (C2 silica) | 80.4% | [9] |
Table 2: Recovery Rates from Plasma
| Prostaglandin | Extraction Method | Recovery Rate | Reference |
| PGE2 and PGF2α metabolites | SPE with 1% Formic Acid in loading mixture | ≥90% | [2][3] |
| 8-iso-PGF2α | Modified LLE (with NaH2PO4) | 5-fold higher than standard LLE | [4][5] |
| PGE2 | Optimized LLE | 96-98% | [10] |
| PGE2 | LLE (Hexane/Ethyl Acetate) | 92.0 ± 4.9% | [1] |
| PGD2 | LLE (Hexane/Ethyl Acetate) | 77.0 ± 3.0% | [1] |
Table 3: Recovery Rates from Tissues
| Prostaglandin | Extraction Method | Recovery Rate | Reference |
| PGE2 and PGF2α metabolites | SPE with 1% Formic Acid in loading mixture | ≥90% | [2][3] |
| PGF2α-d4 (internal standard) | LLE (from C. elegans) | Not specified, but used for efficiency calculation | [11] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a deuterated internal standard for each prostaglandin being analyzed.
-
Acidify the plasma to pH 3-4 with a dilute acid (e.g., 1 M formic acid).
-
Centrifuge at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) through it.
-
Equilibrate the cartridge by passing 2 mL of acidified water (pH 3-4) through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of acidified water to remove polar impurities.
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar impurities.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with 2 mL of a suitable organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Extraction:
-
Add 4 mL of ethyl acetate (B1210297) to the sample.
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 2500 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (containing the prostaglandins) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Biosynthesis of prostaglandins from arachidonic acid.
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).
Caption: General workflow for prostaglandin analysis.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dmbj.org.rs [dmbj.org.rs]
- 6. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 9alpha, 11beta prostaglandin F2 in human urine. combination of solid-phase extraction and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimisation of an extraction method for the determination of prostaglandin E2 in plasma using experimental design and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right column for prostaglandin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate columns and overcoming challenges encountered during prostaglandin (B15479496) chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography for prostaglandin analysis?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of prostaglandins (B1171923).[1][2][3] Its popularity stems from its ability to effectively separate a wide range of prostaglandin isomers and metabolites with high resolution. C18 columns are the most common stationary phase used in RP-HPLC for this purpose.[1]
Q2: How do I choose the right HPLC column for my prostaglandin analysis?
A2: Selecting the optimal HPLC column depends on several factors related to your specific prostaglandin of interest and the sample matrix. Key considerations include:
-
Stationary Phase: C18 columns are a good starting point for most prostaglandin analyses due to their versatility.[1] For separating highly polar prostaglandins, other phases like C4, CN, diol, or phenyl might be more suitable. Chiral columns, such as the Chiralcel OJ-RH, are necessary for separating enantiomers of prostaglandins.
-
Particle Size: Smaller particle sizes (e.g., 1.8 µm, 3 µm) generally provide higher resolution and efficiency, leading to better separation of closely related prostaglandin isomers.[1][4] However, they also generate higher backpressure.
-
Column Dimensions (Length and Internal Diameter):
-
Length: Longer columns (≥ 250 mm) offer higher resolution for complex separations, while shorter columns (10-50 mm) are ideal for rapid analyses.[4]
-
Internal Diameter (ID): Standard analytical columns typically have an ID of 4.6 mm. Smaller ID columns (e.g., 2.1 mm) can increase sensitivity but may be more susceptible to extra-column band broadening.[4]
-
Q3: What are the critical considerations for sample preparation before prostaglandin chromatography?
A3: Due to their low concentrations in biological samples and inherent instability, proper sample preparation is crucial for accurate prostaglandin analysis. Solid-Phase Extraction (SPE) is a widely used technique to extract, concentrate, and purify prostaglandins from complex matrices like plasma, urine, and tissue homogenates.[5] Key steps in a typical SPE protocol include conditioning the cartridge, loading the sample, washing away impurities, and eluting the prostaglandins of interest. Using an octadecyl-bonded silica (B1680970) gel (C18) as the stationary phase is common for prostaglandin SPE.[5]
Q4: Can I use Gas Chromatography (GC) for prostaglandin analysis?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for prostaglandin analysis. However, prostaglandins are non-volatile and require a chemical derivatization step to make them suitable for GC analysis. This process converts them into more volatile and thermally stable compounds.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure prostaglandins are in a single ionic form.- Flush the column with a strong solvent or replace the column if necessary. |
| Low Analyte Recovery | - Inefficient extraction during sample preparation- Prostaglandin degradation- Adsorption to sample vials or tubing | - Optimize the SPE protocol, ensuring proper conditioning, loading, washing, and elution steps.- Work quickly and at low temperatures during sample preparation. Store samples at -80°C.[6]- Use silanized glassware or low-adsorption vials and tubing. |
| Poor Resolution of Isomers | - Suboptimal mobile phase gradient- Inadequate column efficiency | - Adjust the mobile phase gradient to increase the separation time between closely eluting peaks.- Use a column with a smaller particle size or a longer length to enhance resolution.[4] |
| High Backpressure | - Clogged frit or column- Small particle size column | - Filter all samples and mobile phases before use.- Backflush the column according to the manufacturer's instructions.- Ensure the HPLC system is rated for the pressure generated by the column. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal | - Incomplete derivatization- Thermal degradation in the injector | - Optimize derivatization reaction conditions (reagent, temperature, and time).- Use a lower injector temperature. |
| Poor Peak Shape | - Active sites in the GC system- Column contamination | - Use a deactivated liner and column.- Bake out the column according to the manufacturer's instructions. |
| Interfering Peaks | - Contamination from sample matrix or reagents | - Improve sample cleanup using SPE.- Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: HPLC Separation of PGE1 and PGE2
This protocol is adapted from a study on the separation of panacyl derivatives of PGE1 and PGE2.[1][2]
-
Mobile Phase: A linear gradient of 56% to 80% acetonitrile (B52724) in water containing 0.10% acetic acid.[1][2]
-
Derivatization: Prostaglandins are derivatized with panacyl bromide (p-(9-anthroyloxy)phenacyl bromide) for enhanced detection.[1][2]
Protocol 2: GC-MS Analysis of Prostaglandins
This is a general workflow for prostaglandin analysis by GC-MS.
-
Sample Preparation: Extract prostaglandins from the biological matrix using Solid-Phase Extraction (SPE) with a C2 column.
-
Derivatization: Perform a three-step derivatization to create volatile and thermally stable prostaglandin derivatives.
-
GC-MS Analysis: Analyze the derivatized prostaglandins using a GC-MS system. The analysis time is typically within 10 minutes.
Column Selection Guide
The following table summarizes key parameters for selecting an appropriate chromatography column for prostaglandin analysis.
| Parameter | HPLC | GC |
| Stationary Phase Polarity | Reversed-phase (e.g., C18, C8, Phenyl) is most common for separating prostaglandins based on hydrophobicity. Chiral phases are used for enantiomer separation. | Non-polar or intermediate-polarity phases are typically used after derivatization. Selection is based on the "like dissolves like" principle.[7] |
| Column Internal Diameter (ID) | Standard analytical: 4.6 mm. Microbore (1-2 mm) for higher sensitivity. | Narrow bore (0.1-0.25 mm) for high resolution. Wide bore (0.53 mm) for higher sample capacity. |
| Film Thickness | Not applicable for packed HPLC columns. | Thicker films are suitable for volatile compounds, while thinner films are better for high molecular weight compounds. |
| Column Length | Longer columns (e.g., 250 mm) provide higher resolution. Shorter columns (e.g., 50 mm) allow for faster analysis.[3] | Longer columns (e.g., 30 m) provide better separation. Shorter columns are used for faster analyses where high resolution is not critical.[8] |
Prostaglandin E2 (PGE2) Signaling Pathway
The following diagram illustrates the biosynthesis and signaling pathway of Prostaglandin E2 (PGE2). Arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes. PGH2 is then converted to PGE2, which exerts its effects by binding to one of four G-protein coupled receptors (EP1, EP2, EP3, and EP4), initiating downstream signaling cascades.
Caption: Prostaglandin E2 (PGE2) biosynthesis and receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of PGE3 and 17-trans PGE3
A comprehensive review of existing research reveals a significant disparity in the available data for Prostaglandin (B15479496) E3 (PGE3) and its isomer, 17-trans Prostaglandin E3. While PGE3 has been the subject of numerous studies elucidating its biological functions, there are currently no published reports on the biological activity of 17-trans PGE3. [1] This guide, therefore, provides a detailed overview of the known biological activities of PGE3, offering a baseline for future comparative studies should data on 17-trans PGE3 become available.
Prostaglandin E3 (PGE3): A Profile of Biological Activity
PGE3 is a 3-series prostaglandin derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is generally considered to have anti-inflammatory and anti-proliferative properties, often contrasting with the pro-inflammatory and pro-proliferative effects of its omega-6-derived counterpart, PGE2.
Anti-Inflammatory and Immunomodulatory Effects
PGE3 has demonstrated significant anti-inflammatory and immunomodulatory activities. It has been shown to attenuate macrophage-associated inflammation by modulating their polarization. Specifically, PGE3 promotes the anti-inflammatory M2a macrophage phenotype while inhibiting the pro-inflammatory M1 and tumor-associated macrophage (TAM) polarization.[2] This effect is mediated through the upregulation of the Protein Kinase A (PKA) pathway.[2]
In vivo studies have shown that PGE3 can reduce the number of M1-like macrophages and increase M2-like macrophages during acute inflammation, leading to a decrease in the secretion of inflammatory cytokines.[2]
Anticancer and Anti-Proliferative Activity
A growing body of evidence suggests that PGE3 possesses anticancer properties. These effects are thought to be mediated, in part, by antagonizing the tumor-promoting actions of PGE2.[3]
-
Inhibition of Cancer Cell Proliferation: PGE3 has been shown to inhibit the proliferation of various cancer cells. For instance, it induces apoptosis in mouse melanoma B16 cells and has an anti-proliferative effect on human pancreatic cancer BxPC3 cells, mediated through the EP2 and EP4 receptors.[3] Unlike PGE2, PGE3 does not stimulate the proliferation of NIH 3T3 fibroblasts.[4]
-
Modulation of Macrophage Polarization in the Tumor Microenvironment: PGE3 can indirectly inhibit prostate cancer growth by inhibiting the polarization of tumor-associated M2 macrophages (TAMs), which are known to promote tumor progression.[2]
-
Effects on Colonic Stem Cells: In contrast to PGE2, which promotes the expansion of Lgr5+ colonic stem cells (a potential route for intestinal cancer initiation), PGE3 shows a diminished ability to support this expansion.[5]
Signaling Pathways
PGE3 exerts its biological effects by binding to the same E prostanoid (EP) receptors as PGE2, although often with different potencies.[2] There are four EP receptor subtypes: EP1, EP2, EP3, and EP4, which are coupled to different G-proteins and activate distinct downstream signaling pathways.
Below is a diagram illustrating the general signaling pathways of PGE receptors.
Quantitative Data Summary
| Biological Activity | Cell/System | PGE3 Effect | Quantitative Data | Reference |
| Cell Proliferation | NIH 3T3 fibroblasts | No stimulation of proliferation | No effect up to 1 µg/ml | [4] |
| Lgr5+ colonic organoids | Diminished ability to support expansion compared to PGE2 | Did not significantly increase organoid number over control | [5] | |
| Inflammation | RAW 264.7 macrophages | Less potent inducer of IL-6 secretion than PGE2 | Substantially less efficient in inducing IL-6 | [6] |
| Polarized macrophages | Suppresses M1 markers, induces M2a markers | Dose-dependent effect observed from 1-10,000 nmol/L | [2] | |
| Gene Expression | NIH 3T3 fibroblasts | Less potent inducer of COX-2 mRNA than PGE2 | PGE2 induced COX-2 up to 4-fold more than PGE3 | [4] |
Experimental Protocols
Macrophage Polarization Assay[2]
-
Cell Culture: THP-1 human monocytic cells are cultured and differentiated into M0 macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Polarization: M0 macrophages are polarized into M1 macrophages using LPS and IFN-γ, or into M2a macrophages using IL-4.
-
Treatment: Polarizing macrophages are concurrently treated with varying concentrations of PGE3 (e.g., 1-10,000 nmol/L) or vehicle control.
-
Analysis: After a set incubation period (e.g., 24-48 hours), the expression of M1 markers (e.g., CD80, iNOS) and M2a markers (e.g., CD206, Arg1) is analyzed by methods such as quantitative real-time PCR (qRT-PCR) or flow cytometry.
Below is a workflow diagram for the macrophage polarization experiment.
Cell Proliferation Assay[4]
-
Cell Seeding: NIH 3T3 fibroblasts are seeded into 96-well plates at a specific density.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of PGE3 or PGE2 (e.g., 0-1 µg/ml) or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours).
-
Quantification: Cell proliferation is measured using a standard method such as the MTT assay or by direct cell counting.
Conclusion
The available scientific literature provides a solid foundation for understanding the biological activities of PGE3, highlighting its potential as an anti-inflammatory and anti-cancer agent. Its mechanisms of action, primarily through the modulation of EP receptor signaling and macrophage polarization, are areas of active investigation. In stark contrast, 17-trans PGE3 remains an uncharacterized molecule in terms of its biological function. Future research is needed to determine if 17-trans PGE3 shares any of the activities of its isomer, PGE3, or if it possesses unique biological properties. Such studies would be invaluable for a complete understanding of the roles of different prostaglandin isomers in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uppitysciencechick.com [uppitysciencechick.com]
- 5. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Comparative Guide to the Mass Spectra of Prostaglandin E3 Isomers for Researchers
For researchers, scientists, and drug development professionals, precise differentiation of prostaglandin (B15479496) isomers is critical. This guide provides a detailed comparison of the mass spectrometric behavior of Prostaglandin E3 (PGE3) and its isomers, supported by experimental data and protocols.
Prostaglandin E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Like other prostaglandins (B1171923), it plays a role in various physiological and pathological processes. Its structural isomers, which differ in the stereochemistry or arrangement of functional groups, can exhibit distinct biological activities. Therefore, their accurate identification and differentiation are paramount in research and clinical settings. This guide focuses on the mass spectrometric characteristics of PGE3 and its common isomers, providing a framework for their analysis.
Mass Spectra Comparison of PGE3 and its Isomers
A key challenge in the analysis of prostaglandin isomers is that they often exhibit identical or very similar mass spectra under standard mass spectrometry (MS) conditions. This is particularly true for PGE3 and its isomer PGD3.
Key Finding: Prostaglandin E3 (PGE3) and its isomer Prostaglandin D3 (PGD3) produce identical product ion spectra in tandem mass spectrometry (MS/MS).[1] This makes their differentiation by mass spectrometry alone, without chromatographic separation, impossible.
The primary method for distinguishing these isomers is through liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the isomers are separated based on their different retention times before entering the mass spectrometer.
| Prostaglandin Isomer | Precursor Ion (m/z) | Product Ion(s) (m/z) | Key Differentiating Feature |
| Prostaglandin E3 (PGE3) | 349.2 | 269.2, 313.2, 331.1 | Chromatographic Retention Time |
| Prostaglandin D3 (PGD3) | 349.2 | 269.2, 313.2, 331.1 | Chromatographic Retention Time |
| Other Isomers (e.g., 8-iso-PGE3, 11-epi-PGE3, 15-epi-PGE3) | 349.2 | Similar to PGE3 | Primarily distinguished by chromatographic separation. Specific mass spectral data for PGE3 epimers is limited, but analysis of their PGE2 analogs shows that while some minor differences in fragment ion ratios might exist, baseline separation by chromatography is the standard and most reliable method for their individual quantification. |
Table 1: Mass Spectrometric and Chromatographic Data for PGE3 and its Isomers. The data highlights that while the mass-to-charge ratios of precursor and product ions are identical for PGE3 and PGD3, they can be resolved chromatographically.
The fragmentation of PGE3 and its isomers in negative ion mode typically involves the loss of water (H₂O) and carbon dioxide (CO₂). The common multiple reaction monitoring (MRM) transition used for the quantification of both PGE3 and PGD3 is m/z 349.2 → 269.2.[2]
Experimental Protocols
Accurate analysis of PGE3 isomers relies on robust and well-defined experimental protocols. Below is a typical workflow and detailed methodology for LC-MS/MS analysis.
Experimental Workflow
Caption: A typical workflow for the analysis of PGE3 isomers.
Detailed Methodology
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Materials: C18 SPE cartridges, methanol (B129727), ethyl acetate (B1210297), hexane (B92381), acetonitrile, formic acid, internal standards (e.g., PGE2-d4).
-
Procedure:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Acidify the biological sample (e.g., plasma, urine, cell culture supernatant) with formic acid to a pH of ~3.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash with a non-polar solvent like hexane to remove non-polar impurities.
-
Elute the prostaglandins with a solvent mixture such as ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. For example:
-
0-2 min: 20% B
-
2-15 min: 20-80% B
-
15-17 min: 80-95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95-20% B
-
21-25 min: Hold at 20% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PGE3/PGD3: Precursor ion m/z 349.2 → Product ion m/z 269.2
-
Internal Standard (e.g., PGE2-d4): Precursor ion m/z 355.2 → Product ion m/z 275.2
-
-
Instrument Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Temperature: ~350-450 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument and transition, typically in the range of 15-25 eV.
-
Prostaglandin E Signaling Pathway
Prostaglandin E3 is expected to exert its biological effects through the same E prostanoid (EP) receptors as the more extensively studied Prostaglandin E2. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors. Their activation triggers distinct downstream signaling cascades.
Caption: A simplified diagram of the Prostaglandin E signaling pathway.
References
A Comparative Guide to a Novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of 17-trans PGE3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of 17-trans Prostaglandin E3 (17-trans PGE3) against a standard method. The information presented herein is intended to assist researchers in making informed decisions regarding analytical methodology for this specific prostaglandin.
Introduction
Prostaglandin E3 (PGE3) and its isomers are bioactive lipids that play crucial roles in various physiological and pathological processes. Accurate and precise quantification of these molecules is essential for understanding their biological functions and for the development of novel therapeutics. This document details the validation of a new Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method designed for enhanced sensitivity and throughput in the analysis of 17-trans PGE3, and compares it to a standard, widely-used LC-MS/MS method.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for analyzing prostaglandins (B1171923) due to its high selectivity and sensitivity.[1] The use of stable isotope-labeled internal standards is critical for accurate quantification, as it corrects for analyte loss during sample preparation and variations in instrument response.[1] While existing LC-MS/MS methods are effective, the demand for higher sample throughput and lower limits of detection necessitates the development of improved analytical techniques.
Method Comparison
The following tables summarize the performance characteristics of the novel UHPLC-MS/MS method and the standard LC-MS/MS method for the analysis of 17-trans PGE3.
Table 1: Method Performance Characteristics
| Parameter | Novel UHPLC-MS/MS Method | Standard LC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 2500 pg/mL | 10 - 2500 pg/mL |
| Limit of Detection (LOD) | 0.5 pg/mL | 5 pg/mL |
| Limit of Quantification (LOQ) | 1 pg/mL | 10 pg/mL |
| Intra-day Precision (%CV) | < 4% | < 8% |
| Inter-day Precision (%CV) | < 6% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Run Time | 4 minutes | 12 minutes |
| Specificity | High (No interference observed) | High (No interference observed) |
Table 2: Stability of 17-trans PGE3 in Human Plasma
| Condition | Novel UHPLC-MS/MS Method (% Recovery) | Standard LC-MS/MS Method (% Recovery) |
| Bench-top (4 hours, 22°C) | 97.2% | 95.8% |
| Freeze-thaw (3 cycles) | 96.5% | 94.3% |
| Long-term (-80°C, 30 days) | 98.1% | 96.9% |
Experimental Protocols
Detailed methodologies for both the novel and standard analytical methods are provided below.
Novel UHPLC-MS/MS Method
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (17-trans PGE3-d4, 10 ng/mL).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. UHPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
17-trans PGE3: m/z 351.2 → 271.2
-
17-trans PGE3-d4 (IS): m/z 355.2 → 275.2
-
-
Collision Energy: Optimized for each transition
Standard LC-MS/MS Method
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of the internal standard solution (17-trans PGE3-d4, 10 ng/mL).
-
Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. LC Conditions:
-
Column: Kinetex C18 (2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. MS/MS Conditions:
-
Ionization: ESI, Negative Mode
-
MRM Transitions: Same as the novel method.
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of a new analytical method.
Prostaglandin E3 Signaling Pathway
Caption: Simplified signaling pathways for Prostaglandin E3 (PGE3).
Conclusion
The novel UHPLC-MS/MS method for the quantification of 17-trans PGE3 demonstrates significant improvements over the standard LC-MS/MS method. The key advantages include a ten-fold lower limit of quantification, a three-fold reduction in run time, and improved precision and accuracy. These enhancements make the new method particularly suitable for high-throughput analysis and for studies requiring high sensitivity, such as in clinical trials or basic research involving low sample volumes. The validation data presented in this guide provide strong evidence for the reliability and robustness of this new analytical method.
References
Comparative Analysis of Cyclooxygenase (COX) Metabolism: Cis vs. Trans Fatty Acids
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of how cis and trans unsaturated fatty acids are metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2. The differential processing of these geometric isomers has significant implications for inflammatory and cardiovascular health. This document summarizes key experimental findings, presents quantitative data for direct comparison, and details the methodologies used in these assessments.
Overview of COX Metabolism and Fatty Acid Isomers
Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases (PGHS), are central to the biosynthesis of prostaglandins (B1171923), thromboxanes, and prostacyclins—collectively termed prostanoids.[1][2] These lipid mediators are involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[3] The two main isoforms, COX-1 and COX-2, are structurally similar but differ in their expression patterns and physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5]
The primary substrates for COX enzymes are cis-polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA), an omega-6 fatty acid.[6] The "cis" configuration of the double bonds in fatty acids like AA introduces a characteristic bend in the acyl chain.[7][8] In contrast, "trans" fatty acids, which are less common in nature and are primarily formed during the industrial partial hydrogenation of vegetable oils, have a more linear structure, similar to saturated fatty acids.[7][9] This fundamental structural difference profoundly impacts their interaction with and metabolism by COX enzymes.
Comparative Efficacy as COX Substrates and Inhibitors
Experimental data consistently demonstrate that cis-unsaturated fatty acids are the preferred substrates for COX enzymes, whereas trans fatty acids are poor substrates and generally weak inhibitors. The pro-inflammatory effects associated with trans fats appear to be mediated largely through indirect mechanisms rather than direct prostanoid production.
Cis-Fatty Acids: Substrates and Potent Regulators
A variety of naturally occurring cis-fatty acids can interact with and be metabolized by COX enzymes. While arachidonic acid is the principal precursor for the 2-series prostanoids, other cis-PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), also serve as substrates, leading to the production of alternative prostanoids (e.g., the 3-series prostaglandins) that are often less inflammatory or even anti-inflammatory.[10] Furthermore, several cis-fatty acids have been shown to inhibit COX enzymes, with varying potency and selectivity. For instance, linoleic acid (LA) and α-linolenic acid (α-LNA) have demonstrated inhibitory effects on both COX-1 and COX-2.[4][11] The hydroperoxide product of LA metabolism by COX, 13-HPODE, is a more potent inhibitor than LA itself, suggesting a feedback regulation mechanism.[5]
Trans-Fatty Acids: Poor Substrates and Indirect Modulators
In stark contrast, trans fatty acids are not efficiently metabolized by COX enzymes. Studies investigating the inhibitory potential of oleic acid's trans isomer, elaidic acid, found it to be inactive toward both COX-1 and COX-2 at concentrations up to 500 μM.[4] The primary mechanisms by which trans fats influence inflammatory pathways are indirect:
-
Impaired Essential Fatty Acid Metabolism: High levels of dietary trans fats can interfere with enzymes like delta-6 desaturase.[12][13] This enzyme is crucial for the synthesis of arachidonic acid from linoleic acid. By impairing this pathway, trans fats can reduce the available pool of the primary substrate for COX enzymes, thereby decreasing overall prostaglandin production.[12][14]
-
Pro-inflammatory Signaling: Certain industrial trans fatty acids, such as elaidic acid and linoelaidic acid, have been shown to induce vascular inflammation by activating pro-inflammatory signaling pathways like NF-κB.[15] This leads to the increased expression of inflammatory genes such as TNFα and iNOS, a response not observed with their cis counterparts.[15]
Data Presentation: COX Inhibition by Fatty Acids
The following table summarizes the inhibitory potency (IC₅₀) of various cis-fatty acids on COX-1 and COX-2 enzymes. Data for trans-fatty acids are limited, as they are generally considered inactive as direct inhibitors in the concentrations tested.
| Fatty Acid | Isomer Type | Target Enzyme | IC₅₀ (μM) | Selectivity (COX-2/COX-1 Ratio) |
| α-Linolenic Acid (α-LNA) | Cis | COX-1 | >500 | 0.1[4][11] |
| COX-2 | 49 | |||
| Linoleic Acid (LA) | Cis | COX-1 | 290 | 0.6[4][11] |
| COX-2 | 160 | |||
| Eicosapentaenoic Acid (EPA) | Cis | COX-1 | 80 | 0.5[4] |
| COX-2 | 43 | |||
| Docosahexaenoic Acid (DHA) | Cis | COX-1 | 110 | 0.7[4] |
| COX-2 | 75 | |||
| Oleic Acid (OA) | Cis | COX-1 | >500 | Inactive[4] |
| COX-2 | >500 | |||
| Elaidic Acid | Trans | COX-1 | >500 | Inactive[4] |
| COX-2 | >500 |
Note: A lower IC₅₀ value indicates greater inhibitory potency. A selectivity ratio < 1 indicates preferential inhibition of COX-2.
Visualization of Metabolic and Signaling Pathways
COX Metabolic Pathway for Fatty Acids
Caption: COX enzymes convert cis-FAs into prostanoids. Trans-FAs interfere indirectly.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining the inhibitory effect of fatty acids on COX activity.
Contrasting Downstream Cellular Effects
Caption: Cis- and trans-fatty acids trigger distinct inflammatory signaling pathways.
Experimental Protocols
A robust method for comparing the effects of fatty acids on COX activity involves using purified enzymes and quantifying the specific prostaglandin products via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
Protocol: In Vitro COX Inhibition Assay using LC-MS/MS
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme: Purified ovine or human COX-1 or COX-2. Dilute in assay buffer to a working concentration (e.g., to yield ~1 unit of activity per reaction).[16]
-
Co-factors: Prepare stock solutions of hematin (B1673048) (e.g., 100 μM) and L-epinephrine (e.g., 40 mM).[16]
-
Substrate: Prepare a stock solution of arachidonic acid in ethanol (B145695) and dilute in assay buffer to a working concentration (e.g., to yield a final reaction concentration of 5 μM).[16]
-
Test Compounds: Prepare stock solutions of cis and trans fatty acids in a suitable solvent like DMSO.
-
Termination Solution: 2.0 M HCl.
-
Internal Standards: Deuterated prostaglandin standards (e.g., d₄-PGE₂) for correcting extraction and instrument variability.[16]
2. Assay Procedure:
-
In a microcentrifuge tube, combine 146 μL of Tris-HCl buffer, 2 μL of hematin, and 10 μL of L-epinephrine.[16]
-
Add 20 μL of the diluted COX-1 or COX-2 enzyme solution. Incubate at room temperature for 2 minutes.[16]
-
Add 2 μL of the test fatty acid solution (or DMSO for control) to the enzyme mixture.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes to allow for time-dependent inhibition.[16]
-
Initiate the enzymatic reaction by adding 20 μL of the arachidonic acid substrate solution. The final reaction volume is 200 µL.
-
Allow the reaction to proceed for 2 minutes at 37°C. The reaction time should be within the linear range of product formation.[16]
-
Terminate the reaction by adding 20 μL of 2.0 M HCl.[16]
3. Sample Preparation for LC-MS/MS:
-
Add a known amount of internal standard (e.g., 10 μL of 50 ng/mL d₄-PGE₂) to each terminated reaction mixture.[16]
-
Extract the prostaglandins using 800 μL of an organic solvent mixture (e.g., hexane/ethyl acetate, 50:50 v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the amount of the primary product (e.g., PGE₂) by comparing its peak area to that of the internal standard.
-
Calculate the percent inhibition for each fatty acid concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The metabolism of unsaturated fatty acids by COX enzymes is highly dependent on their geometric configuration. Cis-fatty acids, particularly arachidonic acid, are the natural and preferred substrates, leading to the production of physiologically active prostanoids. Other dietary cis-PUFAs can compete with arachidonic acid and may produce less inflammatory or even pro-resolving mediators.[10] In contrast, industrial trans fatty acids are very poor substrates for COX and do not act as potent direct inhibitors. Their well-documented pro-inflammatory effects are largely attributable to indirect mechanisms, including the disruption of essential fatty acid metabolism and the activation of separate pro-inflammatory signaling cascades like NF-κB.[12][15] This comparative analysis underscores the critical importance of fatty acid stereochemistry in cellular signaling and inflammatory responses.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. gsartor.org [gsartor.org]
- 5. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 inhibition affects fatty acids, but not COX mRNA expression in patients with FAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. study.com [study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cox-2 inhibitory effects of naturally occurring and modified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trans fat - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells | PLOS One [journals.plos.org]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
distinguishing 17-trans PGE3 from other prostaglandin isomers by MS
A Comparative Guide to Distinguishing 17-trans-PGE3 from other Prostaglandin (B15479496) Isomers by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and quantification of prostaglandin isomers is a critical yet challenging task. Prostaglandin E3 (PGE3), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), and its isomers, such as 17-trans-PGE3, present a unique analytical challenge due to their structural similarities. This guide provides an objective comparison of mass spectrometry-based methods for distinguishing 17-trans-PGE3 from other PGE3 isomers, supported by experimental data and detailed protocols.
The Challenge of Isomer Distinction
Prostaglandin isomers, including geometric isomers like 17-trans-PGE3 and its cis counterpart, often have the same molecular weight and, consequently, the same precursor ion m/z value in mass spectrometry. Furthermore, their fragmentation patterns upon collision-induced dissociation (CID) can be nearly identical, making their differentiation by tandem mass spectrometry (MS/MS) alone a significant hurdle.[1] The primary fragments of PGE3 typically arise from sequential losses of water (H₂O) and carbon dioxide (CO₂), which are common to most prostaglandins (B1171923) and not specific to the stereochemistry of the double bond at the 17-position.
Recommended Analytical Approach: LC-MS/MS
The gold standard for the analysis of prostaglandin isomers is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This approach leverages the power of chromatography to physically separate the isomers before they enter the mass spectrometer, allowing for their individual detection and quantification.
Key Considerations for Isomer Separation:
-
Chromatographic Separation: Achieving baseline separation of the isomers is paramount. This often requires optimization of the stationary phase, mobile phase composition, and gradient elution.[2] For prostaglandins, reverse-phase chromatography is commonly employed.
-
Tandem Mass Spectrometry (MS/MS): Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[2] By selecting a specific precursor ion and a characteristic product ion, background noise is significantly reduced.
Advanced MS Techniques for Isomer Differentiation
While LC-MS/MS is the most established method, recent advancements offer alternative or complementary approaches for distinguishing challenging isomers:
-
Silver Cationization and MS³: A novel technique involves the cationization of prostaglandins with silver ions, followed by multi-stage fragmentation (MS³). This method has been shown to generate unique product ions for different PGE2 isomers.[4][5] For instance, a characteristic product ion at m/z 331.0096 was identified for PGE2 after cleavage of the C8-C9 bond, which was not prominent in its isomers.[5] This approach could potentially be adapted to differentiate 17-trans-PGE3 from its cis isomers.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of PGE3 and related prostaglandins using LC-MS/MS.
Table 1: Mass Spectrometry Parameters for Prostaglandin Analysis
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| PGE3 | 349.2 | 331.1, 313.2, 269.2[6] | Not specified |
| PGD3 | 349.2 | 269.2[2] | Not specified |
| PGE2 | 351.2 | 271.2[7] | Not specified |
| PGD2 | 351.2 | 271.2[7] | Not specified |
| 17-trans-PGE3 | 349.2 | Predicted to be similar to PGE3 | Not specified |
Table 2: Performance Characteristics of a Quantitative LC-MS/MS Method for PGE2 and PGE3
| Parameter | PGE2 | PGE3 |
| Linearity Range | 1-500 ng/ml | 1-500 ng/ml |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 2.5 pg | 2.5 pg |
| Extraction Efficiency | 89.4 - 98.2% | 89.4 - 98.2% |
| Inter-day Coefficient of Variation | <10% | <10% |
| (Data sourced from Yang et al., 2002) |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is a representative method for the extraction of prostaglandins from biological samples.
-
Sample Collection: Collect cells or tissues and immediately process or flash-freeze to prevent enzymatic degradation of prostaglandins.
-
Homogenization: Homogenize the sample in a suitable solvent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).
-
Extraction: Vortex the homogenate vigorously for 1 minute and centrifuge to separate the organic and aqueous phases.
-
Repeat Extraction: Collect the upper organic phase and repeat the extraction process twice more on the remaining aqueous phase.
-
Drying and Reconstitution: Combine the organic extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of PGE3 isomers.
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a reverse-phase column, such as a C18 column, with appropriate dimensions and particle size for high-resolution separation.
-
Mobile Phase: Use a binary solvent system, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a gradient elution program to achieve optimal separation of the prostaglandin isomers. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds.
-
Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for PGE3: m/z 349.2 → 269.2[2]
-
Collision Gas: Argon
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the analytical process and the biological context of PGE3, the following diagrams are provided.
Caption: A generalized workflow for the extraction and analysis of PGE3 isomers from biological samples.
Caption: A simplified diagram of the Prostaglandin E3 signaling cascade initiated by receptor binding.
Conclusion
Distinguishing 17-trans-PGE3 from its other isomers by mass spectrometry is a non-trivial analytical task that relies heavily on effective chromatographic separation prior to MS analysis. While direct MS/MS fragmentation may not provide sufficient specificity, the combination of high-resolution LC with sensitive MRM detection offers a robust and quantitative solution. Emerging techniques, such as silver cationization followed by MS³ fragmentation, present promising avenues for future research and may provide a more direct method for isomer differentiation without the need for chromatographic separation. The methods and data presented in this guide provide a solid foundation for researchers to develop and validate their own assays for the challenging yet crucial analysis of prostaglandin isomers.
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E3 | C20H30O5 | CID 5280937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative high-performance liquid chromatography/electrospray ionization tandem mass spectrometric analysis of 2- and 3-series prostaglandins in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Prostaglandin E Analogs on EP Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative potency of Prostaglandin (B15479496) E3 (PGE3) and Prostaglandin E2 (PGE2) on the four E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. Notably, there is a lack of published data on the biological activity of the specific isomer 17-trans PGE3. Therefore, this guide will focus on the broader comparison between PGE3 and the well-characterized PGE2.
Executive Summary
Prostaglandin E2 (PGE2), derived from the omega-6 fatty acid arachidonic acid (AA), is a well-established inflammatory mediator. In contrast, Prostaglandin E3 (PGE3), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is generally considered to be less inflammatory. This difference in biological activity is attributed to their differential potency and signaling through the four EP receptor subtypes.
Experimental evidence indicates that PGE3 generally exhibits a lower affinity and potency for the EP1, EP2, and EP3 receptors compared to PGE2. The affinity of PGE3 for the EP4 receptor, however, appears to be comparable to that of PGE2. These differences in receptor activation lead to distinct downstream signaling cascades and cellular responses.
Data Presentation: Comparative Potency of PGE2 and PGE3
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of PGE2 and PGE3 for the human EP receptor subtypes. It is important to note that comprehensive quantitative data for PGE3 is limited in the scientific literature.
Table 1: Binding Affinity (Ki) of PGE2 and PGE3 for EP Receptors
| Ligand | EP1 (nM) | EP2 (nM) | EP3 (nM) | EP4 (nM) |
| PGE2 | ~25[1] | - | ~0.3[2] | - |
| PGE3 | Lower affinity than PGE2 | Lower affinity than PGE2 | Lower affinity than PGE2 | Similar affinity to PGE2 |
Table 2: Functional Potency (EC50) of PGE2 and PGE3 on EP Receptors
| Ligand | EP1 (Calcium Mobilization) | EP2 (cAMP Accumulation) | EP3 (cAMP Inhibition) | EP4 (cAMP Accumulation) |
| PGE2 | - | - | - | - |
| PGE3 | Less potent than PGE2 | Less potent than PGE2 | Less potent than PGE2 | Potency not significantly different from PGE2 |
Note: Specific EC50 values for PGE3 are not consistently reported across studies. The comparison is based on qualitative descriptions of relative potency.
Signaling Pathways
The activation of EP receptors by PGE2 and PGE3 initiates distinct intracellular signaling cascades. The diagram below illustrates the primary signaling pathways associated with each EP receptor subtype.
Caption: Prostaglandin E receptor signaling pathways.
Experimental Protocols
The determination of ligand potency on EP receptors relies on a suite of well-established in vitro assays. Below are detailed methodologies for the key experiments used to generate the comparative data.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human EP receptor of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) and a range of concentrations of the unlabeled competitor ligand (PGE2 or PGE3). Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3][4]
cAMP Measurement Assay (Gs and Gi Coupled Receptors)
This assay measures the functional activity of ligands on EP2, EP4 (Gs-coupled, increase cAMP), and EP3 (Gi-coupled, decrease cAMP) receptors.
Detailed Protocol (HTRF Assay):
-
Cell Culture: Cells expressing the target EP receptor are seeded into a 384-well plate and cultured overnight.
-
Ligand Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test ligand (PGE2 or PGE3) at various concentrations. For Gi-coupled receptors, cells are co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.
-
Cell Lysis and Detection: After incubation, a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added to the wells.
-
Signal Measurement: The plate is incubated to allow for competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody. The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.[5][6][7][8]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are interpolated from the standard curve, and dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Intracellular Calcium Mobilization Assay (Gq Coupled Receptors)
This assay is used to measure the functional activity of ligands on the EP1 receptor, which is coupled to the Gq protein and signals through an increase in intracellular calcium.
Detailed Protocol (FLIPR Assay):
-
Cell Culture and Dye Loading: Cells expressing the EP1 receptor are seeded in a 96-well black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye leakage).[9][10]
-
Ligand Addition: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds the test ligand (PGE2 or PGE3) at various concentrations to the wells while simultaneously monitoring the fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the ligand. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is determined.[1][11][12]
References
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of NMR Spectra: PGE3 vs. 17-trans PGE3
A detailed examination of the Nuclear Magnetic Resonance (NMR) spectra of Prostaglandin (B15479496) E3 (PGE3) and its geometric isomer, 17-trans Prostaglandin E3, reveals subtle yet significant differences in their chemical environments, primarily arising from the stereochemistry of the double bond at the C17-C18 position. This guide provides a comparative overview of their spectral data, outlines a general experimental protocol for acquiring such data, and visually represents their structural disparity.
This information is crucial for researchers in medicinal chemistry, pharmacology, and drug development, enabling the precise identification and characterization of these important lipid mediators.
¹H and ¹³C NMR Spectral Data Comparison
Note: The following tables are based on predicted values and data from related prostaglandin compounds. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons in PGE3 and 17-trans PGE3
| Proton(s) | Predicted Chemical Shift (PGE3, cis) | Predicted Chemical Shift (17-trans PGE3, trans) | Expected Differences |
| H-17, H-18 | ~5.4 - 5.6 | ~5.4 - 5.6 | Subtle shifts due to different spatial arrangement. Coupling constants will differ significantly. |
| H-16 | ~2.1 - 2.3 | ~2.1 - 2.3 | Minor upfield or downfield shift. |
| H-19 | ~1.6 - 1.8 | ~1.6 - 1.8 | Minimal change expected. |
| H-20 (CH₃) | ~0.9 - 1.0 | ~0.9 - 1.0 | Minimal change expected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons in PGE3 and 17-trans PGE3
| Carbon | Predicted Chemical Shift (PGE3, cis) | Predicted Chemical Shift (17-trans PGE3, trans) | Expected Differences |
| C-17 | ~128 - 130 | ~129 - 131 | Shielding/deshielding effects from the alkyl chain will cause a noticeable shift. |
| C-18 | ~125 - 127 | ~126 - 128 | Similar to C-17, the chemical shift will be influenced by the double bond geometry. |
| C-16 | ~25 - 27 | ~32 - 34 | The steric environment around C-16 is different in the cis and trans isomers, leading to a significant chemical shift difference. |
| C-19 | ~20 - 22 | ~20 - 22 | Minor changes expected. |
| C-20 | ~14 - 15 | ~14 - 15 | Minimal change expected. |
The most pronounced differences in the ¹H NMR spectra would be observed in the coupling constants (J-coupling) between the vinylic protons H-17 and H-18. For the cis isomer (PGE3), the coupling constant is expected to be in the range of 10-12 Hz, whereas for the trans isomer (17-trans PGE3), a larger coupling constant of 14-18 Hz is anticipated. In the ¹³C NMR spectra, the steric compression in the cis isomer may cause the C-16 and C-19 carbons to be shielded (shifted to a lower ppm value) compared to the trans isomer.
Experimental Protocol for NMR Analysis of Prostaglandins
The following is a general protocol for the preparation and NMR analysis of prostaglandin samples.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the prostaglandin standard and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆). The choice of solvent will depend on the solubility of the specific prostaglandin.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set to approximately 12-15 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum.
-
Spectral Width: Set to approximately 200-220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Structural Visualization
The key structural difference between PGE3 and 17-trans PGE3 lies in the orientation of the ethyl group attached to the C17-C18 double bond.
Caption: Structural difference between PGE3 and 17-trans PGE3.
17-trans PGE3 as a Biomarker for Trans Fat Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3) as a potential biomarker for dietary trans fatty acid (TFA) intake, benchmarked against established biomarkers. The information presented herein is based on a thorough review of current scientific literature.
Introduction
The accurate measurement of dietary intake is crucial for understanding the etiology of diet-related diseases. Trans fatty acids (TFAs), particularly those produced industrially (iTFAs), have been linked to an increased risk of cardiovascular disease.[1] While food frequency questionnaires are valuable, objective biomarkers are essential for precise, unbiased assessment of intake. The most well-established biomarkers for TFA intake are the trans isomers of oleic acid (C18:1t) and linoleic acid (C18:2t), which are directly incorporated into tissues. This guide evaluates a potential downstream metabolite, 17-trans PGE3, as a novel biomarker and compares its scientific validation against these established markers.
Established Biomarkers: Trans Fatty Acids in Tissues
The current gold standard for assessing TFA intake involves the direct measurement of specific trans fatty acid isomers in biological samples, such as plasma, red blood cells, and adipose tissue. Elaidic acid (trans-Δ9-C18:1), the major isomer in partially hydrogenated vegetable oils, is the most commonly used biomarker.
Quantitative Data: Correlation of Trans Fat Intake with Tissue Levels
The following table summarizes the performance of established trans fatty acid biomarkers.
| Biomarker | Tissue | Study Population | Correlation with Dietary Intake (r) | Key Findings & Citations |
| Elaidic Acid (C18:1t) | Plasma Phospholipids | EPIC Cohort | Positive correlation with processed food intake | Plasma elaidic acid is a reliable biomarker of industrially produced trans fat intake. |
| Total C18:1t | Adipose Tissue | Case-control study | Significant positive association with intake | Adipose tissue levels reflect long-term intake. |
| Total C18:2t | Plasma | Prospective Cohort Studies | Inverse association with Type 2 Diabetes risk | The association with health outcomes can be complex and may depend on the specific isomer.[2][3] |
The Case for 17-trans PGE3: A Critical Evaluation
The proposition of 17-trans PGE3 as a biomarker for TFA intake is based on the hypothesis that dietary trans fats could be metabolized into eicosanoid-like molecules, which might reflect not just intake but also the metabolic consequences of TFA consumption. Prostaglandin E3 (PGE3) is a known metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). The "17-trans" designation would imply a structural modification resulting from the metabolism of a trans fatty acid precursor.
However, an extensive review of the scientific literature reveals no evidence to support the existence of 17-trans PGE3 as a metabolite of dietary trans fatty acids. Studies on the metabolism of TFAs indicate that they can interfere with the synthesis of conventional prostaglandins, often leading to a decrease in their production, rather than the formation of novel trans-isomers.[4][5][6]
Comparative Analysis: 17-trans PGE3 vs. Established Biomarkers
| Validation Parameter | Elaidic Acid (C18:1t) | 17-trans PGE3 |
| Evidence of Formation from TFA Intake | Directly incorporated into tissues from diet. | No evidence of formation. |
| Dose-Response Relationship | Well-established positive correlation. | Not applicable. |
| Analytical Methodology | Validated Gas Chromatography (GC) methods. | No specific analytical method developed. |
| Presence in Human Samples | Consistently detected in plasma, adipose, and other tissues. | Not reported in metabolomic studies of TFA intake. |
| Scientific Consensus | Widely accepted as a reliable biomarker. | Not recognized as a biomarker. |
Signaling Pathways and Experimental Workflows
To illustrate the current understanding of TFA metabolism and prostaglandin synthesis, the following diagrams are provided.
References
- 1. Trans fat [who.int]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Purity of Synthetic 17-trans Prostaglandin E3: A Comparative Guide to Analytical Methodologies
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 17-trans Prostaglandin (B15479496) E3 (17-trans-PGE3), a critical aspect for researchers, scientists, and drug development professionals. Ensuring the purity of prostaglandin analogs is paramount for accurate biological studies and the development of safe and effective therapeutics. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
Introduction to 17-trans Prostaglandin E3 and the Importance of Purity
Prostaglandin E3 (PGE3) is an eicosanoid synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), via the cyclooxygenase (COX) pathway.[1] Its isomer, 17-trans-PGE3, is a subject of research interest and can be a potential impurity in synthetic batches of PGE3.[2] The biological activity of prostaglandins (B1171923) is highly stereospecific, meaning even minor changes in their three-dimensional structure, such as the cis/trans configuration of double bonds, can significantly alter their biological function. Therefore, rigorous purity assessment of synthetic 17-trans-PGE3 is essential to ensure that the observed biological effects are attributable to the compound of interest and not to isomeric or other process-related impurities.
Common impurities in synthetic prostaglandins include:
-
Geometric Isomers: Cis/trans isomers, such as the parent PGE3.
-
Enantiomers: The mirror-image stereoisomer.
-
Diastereomers: Stereoisomers that are not mirror images.
-
Degradation Products: Resulting from instability of the prostaglandin molecule.
-
Residual Solvents and Reagents: Left over from the synthetic process.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method for purity assessment depends on several factors, including the type of impurities to be detected, the required sensitivity and accuracy, and the availability of instrumentation. Below is a comparative summary of the most common techniques used for prostaglandin analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of atomic nuclei.[3] |
| Primary Application | Quantification of the main component and separation of non-volatile and thermally labile impurities, including isomers. | Identification and quantification of volatile and semi-volatile impurities, and structural elucidation of impurities. | Absolute quantification of the main component and structural confirmation without the need for a specific reference standard for the analyte.[4] |
| Sample Derivatization | Generally not required. | Often required to increase volatility and thermal stability.[5] | Not required. |
| Sensitivity | High, especially when coupled with mass spectrometry (LC-MS). | Very high, particularly for trace-level volatile impurities. | Generally lower than chromatographic methods. |
| Specificity for Isomers | Excellent, especially with chiral stationary phases for enantiomeric and diastereomeric separation.[6] | Can separate some isomers, but may require specific columns and derivatization. | Can distinguish between isomers with different chemical shifts, but overlapping signals can be a challenge.[7] |
| Quantification | Relative quantification against a reference standard. | Relative quantification against an internal standard. | Absolute quantification using a certified internal standard. |
| Throughput | High. | Moderate to High. | Lower. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following sections provide an overview of typical experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
This protocol is designed for the separation of 17-trans-PGE3 from its cis-isomer and other related impurities.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based) for enantiomeric separation if required.[8][9]
Mobile Phase:
-
A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH. The exact composition should be optimized for the best separation.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the synthetic 17-trans-PGE3 in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 40°C) to ensure reproducibility.[6]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where prostaglandins absorb (typically around 210 nm) or MS detection for higher specificity and sensitivity.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the 17-trans-PGE3 peak relative to the total area of all peaks in the chromatogram. The identity of impurity peaks can be confirmed by comparing their retention times with those of known standards or by using a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying and quantifying residual solvents and other volatile byproducts from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column appropriate for the separation of volatile organic compounds.
Procedure:
-
Derivatization: Prostaglandins are often not sufficiently volatile for GC analysis. Derivatization of the carboxylic acid and hydroxyl groups is typically required. A common method is esterification followed by silylation.
-
Sample Preparation: The derivatized sample is dissolved in a suitable volatile solvent (e.g., hexane).
-
GC-MS Conditions:
-
Injector Temperature: High enough to ensure complete vaporization of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Carrier Gas: Typically helium at a constant flow rate.
-
MS Detection: The mass spectrometer is operated in scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library of known compounds. Quantification is achieved by creating a calibration curve using standards of the impurities of interest.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR provides a direct measurement of the purity of a compound without the need for a reference standard of the analyte itself.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: A precisely weighed amount of the synthetic 17-trans-PGE3 and a certified internal standard of known purity are dissolved in a deuterated solvent. The internal standard must have a signal that does not overlap with any signals from the analyte or impurities.
-
NMR Data Acquisition:
-
A proton (¹H) NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay to ensure complete relaxation of all protons.
-
-
Data Analysis: The purity of the 17-trans-PGE3 is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the molecular weights and the number of protons giving rise to each signal.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Prostaglandin E3 signaling pathway and a typical experimental workflow for purity assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Identification of the major urinary metabolite of prostaglandin E3 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Guide to Inter-laboratory Validation of 17-trans PGE3 Assays
The robust and reproducible measurement of 17-trans PGE3 is paramount for generating reliable data in both preclinical and clinical research. Inter-laboratory validation is the gold standard for assessing the ruggedness and transferability of an analytical method, ensuring that results are consistent and comparable across different sites, operators, and equipment. This process is essential for multicenter studies and for the ultimate standardization of an assay for broader use.
Comparative Overview of Analytical Methods
The two primary methods for the quantification of prostaglandins (B1171923) are immunoassays, such as ELISA, and chromatographic techniques coupled with mass spectrometry.[1][2] Each approach offers a distinct set of advantages and limitations that should be carefully considered based on the specific research question, required sensitivity, and available resources.
Table 1: Hypothetical Performance Characteristics from an Inter-laboratory Validation of 17-trans PGE3 Assays
| Parameter | Competitive ELISA | LC-MS/MS |
| Limit of Quantification (LOQ) | 15-50 pg/mL | 0.5-5 pg/mL |
| Linearity (R²) | > 0.99 | > 0.999 |
| Intra-Assay Precision (%CV) | < 10% | < 5% |
| Inter-Assay Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 80-120% | 90-110% |
| Specificity | Potential for cross-reactivity | High |
| Throughput | High (96-well plate format) | Moderate |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | Specialized LC-MS/MS system |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are the bedrock of a successful inter-laboratory validation. The following sections outline representative procedures for the quantification of 17-trans PGE3 using both competitive ELISA and LC-MS/MS.
Competitive ELISA Protocol for 17-trans PGE3
The competitive ELISA is a high-throughput method based on the competition between the 17-trans PGE3 in the sample and a labeled 17-trans PGE3 conjugate for a limited number of antibody binding sites. The intensity of the resulting signal is inversely proportional to the concentration of 17-trans PGE3 in the sample.[3][4]
Sample Preparation:
-
Collect biological samples (e.g., plasma, serum, cell culture supernatant). To prevent artifactual production of prostaglandins, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin, to the samples upon collection.
-
Acidify the sample to a pH of approximately 3.5 using 2N HCl.
-
For complex matrices, perform a solid-phase extraction (SPE) to purify and concentrate the prostaglandins. A C18 reverse-phase column is commonly used for this purpose.
-
Wash the SPE column with a low-polarity solvent to remove interfering substances.
-
Elute the 17-trans PGE3 with a more polar solvent, such as ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the assay buffer.
Assay Procedure:
-
Prepare a standard curve using a serial dilution of a known concentration of 17-trans PGE3.
-
Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody specific for 17-trans PGE3.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled 17-trans PGE3 to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of 17-trans PGE3 in the samples by interpolating their absorbance values against the standard curve.
LC-MS/MS Protocol for 17-trans PGE3
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like 17-trans PGE3.[5][6] This technique physically separates the analyte from other sample components before its detection and quantification based on its mass-to-charge ratio.
Sample Preparation:
-
Spike the sample with a stable isotope-labeled internal standard (e.g., 17-trans PGE3-d4) to correct for matrix effects and variations in extraction efficiency.
-
Perform a solid-phase extraction as described for the ELISA protocol to clean up the sample.
-
Evaporate the eluate and reconstitute the residue in the mobile phase used for the liquid chromatography.
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the 17-trans PGE3 from other sample components on a reverse-phase analytical column.
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Ionize the 17-trans PGE3, typically using electrospray ionization (ESI) in negative ion mode.
-
Select the precursor ion corresponding to 17-trans PGE3 in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Monitor specific product ions in the third quadrupole (Q3).
-
Quantify the 17-trans PGE3 by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the competitive ELISA and LC-MS/MS methods.
Caption: Competitive ELISA workflow for 17-trans PGE3 quantification.
Caption: LC-MS/MS workflow for 17-trans PGE3 quantification.
Conclusion
The selection of an appropriate analytical method for 17-trans PGE3 quantification is a critical decision that should be guided by the specific requirements of the research. While ELISAs offer a high-throughput and cost-effective solution, LC-MS/MS provides superior sensitivity and specificity. A thorough inter-laboratory validation, following the principles outlined in this guide, is essential to ensure the reliability and comparability of data, ultimately advancing our understanding of the biological significance of 17-trans PGE3. The provided protocols and workflows serve as a foundational template for laboratories to establish and validate robust analytical methods for this important bioactive lipid.
References
- 1. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 5. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandins E(2) and F(2alpha) and 13,14-dihydro-15-keto prostaglandin F(2alpha) levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin E3 (PGE3) Isomers and their Pro-inflammatory Potential
An Objective Guide for Researchers and Drug Development Professionals
Prostaglandin (B15479496) E3 (PGE3), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is increasingly recognized for its distinct immunomodulatory properties, often contrasting with its more pro-inflammatory counterpart, Prostaglandin E2 (PGE2). While extensive research has highlighted the attenuated pro-inflammatory profile of PGE3 compared to PGE2, a direct comparative analysis of the pro-inflammatory potential among different PGE3 isomers is not extensively available in current scientific literature. This guide synthesizes the existing experimental data to compare the inflammatory activity of PGE3, primarily in relation to PGE2, and presents findings on a novel PGE3 isomer to illustrate the potential for varied biological activity within this subclass of lipid mediators.
Comparative Biological Activity of Prostaglandins (B1171923)
Experimental evidence consistently demonstrates that PGE3 is a less potent inducer of key inflammatory responses compared to PGE2. This difference is critical for understanding the therapeutic potential of enhancing the omega-3 metabolic pathway.
Induction of Pro-inflammatory Cytokines and Enzymes
Studies utilizing murine macrophage-like RAW 264.7 cells and NIH 3T3 fibroblasts have provided quantitative insights into the differential effects of PGE2 and PGE3 on the expression of interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2), both pivotal mediators of inflammation.
| Mediator | Cell Line | Treatment | Concentration | Result | Reference |
| IL-6 Secretion | RAW 264.7 Macrophages | PGE2 | 1 µM | Significant induction of IL-6 | [1][2] |
| PGE3 | 1 µM | Significantly lower induction of IL-6 compared to PGE2 | [1][2] | ||
| COX-2 mRNA Expression | NIH 3T3 Fibroblasts | PGE2 | 50 ng/mL | Up to 4-fold higher induction compared to PGE3 | [1][2] |
| PGE3 | 50 ng/mL | Significantly less efficient in inducing COX-2 gene expression | [2][3] |
These findings underscore the reduced capacity of PGE3 to amplify the inflammatory cascade. While both prostaglandins can stimulate these pro-inflammatory markers, PGE3 does so with substantially lower efficacy[1][2][3].
Macrophage Polarization
Recent studies have elucidated the role of PGE3 in modulating macrophage polarization, a key process in the inflammatory response. PGE3 has been shown to attenuate inflammation by promoting a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype[4][5]. In a lipopolysaccharide (LPS)-induced acute inflammation mouse model, PGE3 administration significantly reduced the M1-like macrophage population and increased the M2-like population in peritoneal macrophages[4]. This was accompanied by a decrease in the secretion of inflammatory cytokines[4].
Insights into a Novel PGE3 Isomer: 5,6-dihydro-PGE3
While direct comparisons of pro-inflammatory potential between various PGE3 isomers are scarce, the identification and characterization of novel isomers provide valuable insights into potential structure-activity relationships. A study on a newly identified natural prostaglandin, 5,6-dihydro-PGE3 , isolated from ram seminal vesicles, revealed a distinct biological activity profile compared to other prostaglandins.
| Biological Activity | Prostaglandin | Relative Potency |
| Uterine Stimulation | 5,6-dihydro-PGE3 | 14 times less active than PGE1 |
| Anti-platelet Aggregation | 5,6-dihydro-PGE3 | Retained 75% of the potency of PGE1 |
This data, while not directly measuring pro-inflammatory markers, demonstrates that structural modifications to the PGE3 molecule, such as the saturation of the C5-C6 double bond, can significantly alter its biological effects. This suggests that other, yet to be characterized or synthesized, PGE3 isomers could also exhibit unique pro-inflammatory or anti-inflammatory profiles.
Signaling Pathways
PGE3 and PGE2 are known to exert their effects through the same family of G-protein coupled receptors (GPCRs), the EP receptors (EP1, EP2, EP3, and EP4)[4][6]. However, the binding affinities and subsequent signaling cascades can differ. For instance, PGE3 has been shown to bind to the EP4 receptor with reduced affinity and efficacy compared to PGE2[6]. The activation of these receptors triggers downstream signaling pathways that ultimately regulate the expression of inflammatory genes.
Experimental Protocols
Measurement of IL-6 Secretion in RAW 264.7 Macrophages
Objective: To quantify the amount of IL-6 secreted by macrophages in response to PGE3 isomers.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of PGE3 isomers or PGE2 (as a positive control). A vehicle control (e.g., ethanol) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of IL-6 in the supernatants is determined using a commercially available mouse IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as pg/mL of IL-6. Statistical analysis is performed to compare the effects of different treatments.
Conclusion
The available evidence strongly supports the characterization of PGE3 as a significantly less pro-inflammatory mediator compared to PGE2. This is demonstrated by its reduced capacity to induce key inflammatory cytokines and enzymes. While a comprehensive comparative analysis of the pro-inflammatory potential across a range of PGE3 isomers is currently lacking in the literature, the distinct biological activity profile of the novel isomer, 5,6-dihydro-PGE3, highlights the potential for significant functional diversity within this class of molecules. Further research into the synthesis and biological evaluation of various PGE3 isomers is warranted to fully elucidate their therapeutic potential in inflammatory diseases. Such studies will be crucial for the development of targeted immunomodulatory therapies that leverage the beneficial effects of the omega-3 fatty acid metabolic pathway.
References
- 1. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of prostaglandin derived from omega-6 and omega-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E3 attenuates macrophage-associated inflammation and prostate tumour growth by modulating polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinities of Prostaglandin E3 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of Prostaglandin (B15479496) E3 (PGE3) and the more extensively studied Prostaglandin E2 (PGE2) for the E-prostanoid (EP) receptors. While the initial aim was to compare various isomers of PGE3, a thorough review of the current scientific literature reveals a significant lack of specific binding data for distinct PGE3 isomers. Therefore, this document focuses on the available data for PGE3 in comparison to PGE2, offering valuable insights for researchers in pharmacology and drug development.
Prostaglandins (B1171923) are key lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Their effects are mediated through specific G-protein coupled receptors. Understanding the differential binding of various prostaglandins to these receptors is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Comparative Binding Affinity of PGE3 and PGE2
The following table summarizes the available quantitative data on the binding affinities of PGE3 and PGE2 for the four main subtypes of the prostaglandin E receptor: EP1, EP2, EP3, and EP4. Binding affinity is a critical parameter that dictates the concentration of a ligand required to elicit a biological response. Lower IC50, Ki, or Kd values indicate higher binding affinity.
| Prostaglandin | Receptor Subtype | Binding Affinity (nM) | Parameter |
| PGE3 | EP2 | 310 | IC50 |
| EP4 | 48 | IC50 | |
| PGE2 | EP1 | 6 - 25 | Ki, Kd |
| EP2 | 4.9 - 38 | Ki | |
| EP3 | 0.3 - 5 | Ki, Kd | |
| EP4 | 0.75 - 9.9 | Ki, IC50 |
Note: The data presented is compiled from multiple studies and variations may arise from different experimental conditions and cell systems used.
Experimental Protocols: Determining Receptor Binding Affinity
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique is a robust method for quantifying the interaction between a ligand and its receptor.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., PGE3 or PGE2) to displace a radiolabeled ligand (e.g., [3H]-PGE2) from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor ligand for the receptor.
Step-by-Step Methodology
-
Receptor Preparation:
-
Cell membranes expressing the target EP receptor subtype (e.g., from transfected HEK293 or CHO cells) are prepared.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of the radioligand (e.g., [3H]-PGE2) is added to each well.
-
Varying concentrations of the unlabeled competitor ligand (PGE3 or PGE2) are added to the wells.
-
A set of wells containing only the radioligand and membranes serves as the control for total binding.
-
Another set of wells containing the radioligand, membranes, and a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Prostaglandin E Receptor Signaling Pathways
The binding of prostaglandins to their respective EP receptors initiates distinct intracellular signaling cascades, leading to diverse cellular responses.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
EP1 Receptor Signaling Pathway.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to Gs G-proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function. The EP4 receptor can also signal through a β-arrestin-dependent pathway, activating PI3K/Akt signaling.
EP2 and EP4 Receptor Signaling Pathways.
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to Gi G-proteins. Activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the signaling from Gs-coupled receptors like EP2 and EP4. Some isoforms of the EP3 receptor can also couple to Gq or other G-proteins, leading to more complex signaling outputs.
EP3 Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Competitive Binding Assay Workflow.
Validating the Identity of Commercially Available 17-trans Prostaglandin E3: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing prostaglandin (B15479496) E3 (PGE3) in their studies, ensuring the identity and purity of commercially available analogs is paramount. This guide provides a framework for validating 17-trans PGE3, an isomer of the naturally occurring prostaglandin, and compares it with its cis-isomer and other relevant alternatives.
Introduction to 17-trans PGE3
Prostaglandin E3 is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The most common natural isomer is cis-PGE3. The 17-trans isomer, 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid, is a commercially available synthetic analog. A critical point for researchers is the current lack of published data on the biological activity of 17-trans PGE3.[1] Therefore, its use in experimental settings should be preceded by rigorous identity and purity validation.
Analytical Characterization of 17-trans PGE3
The primary methods for validating the identity and purity of prostaglandin analogs are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques allow for the separation of isomers and the identification of potential impurities.
Table 1: Physicochemical Properties of PGE3 Isomers and a Common Alternative
| Property | 17-trans-PGE3 | cis-PGE3 | Prostaglandin E2 (PGE2) |
| Molecular Formula | C20H30O5 | C20H30O5 | C20H32O5 |
| Molecular Weight | 350.5 g/mol [1][2] | 350.5 g/mol [3] | 352.5 g/mol |
| Purity (Typical Commercial) | ≥98%[1][2] | ≥98% | ≥98% |
| Storage Conditions | -20°C[1][2] | -20°C[3] | -20°C |
| Formulation (Typical) | Solution in methyl acetate[1][2] | Solution in methyl acetate[3] | Solution in methyl acetate |
Experimental Protocols for Identity Validation
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Separation
This protocol is designed to separate 17-trans-PGE3 from its cis-isomer and other related prostaglandins (B1171923).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable mobile phase modifier)
-
17-trans-PGE3 standard
-
cis-PGE3 standard (for comparison)
Procedure:
-
Sample Preparation: Dilute the commercially available 17-trans-PGE3 solution in the mobile phase to a suitable concentration (e.g., 10-50 µg/mL). Prepare a similar concentration of the cis-PGE3 standard.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used for prostaglandin separation. A typical gradient might be:
-
0-10 min: 30% Acetonitrile
-
10-25 min: 30-70% Acetonitrile (linear gradient)
-
25-30 min: 70% Acetonitrile
-
30-35 min: 70-30% Acetonitrile (return to initial conditions)
-
35-40 min: 30% Acetonitrile (equilibration)
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the 17-trans-PGE3 sample and the cis-PGE3 standard separately. The different spatial arrangement of the double bond in the trans-isomer should result in a different retention time compared to the cis-isomer. The purity of the 17-trans-PGE3 can be estimated by the relative area of the main peak.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation of Identity
LC-MS/MS provides a highly specific method for confirming the molecular weight and fragmentation pattern of 17-trans-PGE3.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Same as for HPLC
Procedure:
-
LC Separation: Use the same HPLC conditions as described in Protocol 1 to separate the analyte of interest.
-
MS/MS Detection:
-
Ionization Mode: Negative ESI is typically used for prostaglandins.
-
Parent Ion Selection: The parent ion for PGE3 will be [M-H]⁻ with an m/z of 349.5.
-
Comparative Biological Activity
As there is no published data on the biological activity of 17-trans-PGE3, a direct comparison is not possible. However, we can compare the known activities of its cis-isomer and the well-studied PGE2 to provide context.
Table 2: Comparison of Known Biological Activities of cis-PGE3 and PGE2
| Biological Effect | cis-PGE3 | Prostaglandin E2 (PGE2) |
| Inflammatory Response | Generally considered less inflammatory than PGE2. | A potent pro-inflammatory mediator. |
| Cell Proliferation | Can inhibit the proliferation of some cancer cell lines. | Can promote the proliferation of various cell types, including cancer cells. |
| Platelet Aggregation | Can inhibit platelet aggregation. | Can have both pro- and anti-aggregatory effects depending on the receptor subtype. |
| Receptor Binding | Binds to EP receptors, often with lower affinity than PGE2. | Binds with high affinity to EP receptors (EP1, EP2, EP3, EP4). |
Visualizing the Validation Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for validating 17-trans-PGE3 and the general signaling pathway for prostaglandins of the E-series.
Caption: Workflow for the validation of commercially available 17-trans-PGE3.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 17-trans Prostaglandin E3
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 17-trans Prostaglandin (B15479496) E3, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
When handling 17-trans Prostaglandin E3, which is typically supplied in a methyl acetate (B1210297) solution, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]
-
Ignition Sources: Methyl acetate is a flammable liquid.[1] Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][2] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent like sand or vermiculite. Do not use combustible materials such as paper towels to absorb the initial spill.[3] Collect the absorbed material and any contaminated surfaces into a sealable, properly labeled container for hazardous waste.[3]
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must be conducted as hazardous waste, primarily due to the flammable nature of the methyl acetate solvent and the pharmacological activity of the prostaglandin. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Characterization
The first step is to classify the waste material. As this compound is in a flammable solvent (methyl acetate), the waste is considered hazardous. All chemical waste generators are required to determine if their waste is classified as hazardous and must adhere to local, regional, and national regulations.[4]
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[3]
-
Container Compatibility: The waste container must be made of a material that is compatible with methyl acetate and the prostaglandin. Ensure the container has a secure, tight-fitting lid to prevent leakage or evaporation.[5]
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and "Methyl Acetate." Include the approximate concentrations and accumulation start date.
Step 3: On-site Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[5] This area should be away from general lab traffic and incompatible materials.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from sources of ignition.[1][2]
Step 4: Arrange for Professional Disposal
-
Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6] These services are equipped to handle and transport hazardous chemical waste in compliance with all regulations.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. This will typically include a manifest that tracks the waste from your laboratory to the final disposal facility.
Step 5: Decontamination of Labware and Surfaces
-
Reusable Labware: Triple-rinse any reusable labware (e.g., glassware) that has come into contact with the prostaglandin solution. The rinsate from this procedure must be collected and disposed of as hazardous waste.[3]
-
Work Surfaces: Decontaminate work surfaces where the compound was handled. This can be done by wiping the surface with a suitable disinfectant or cleaning agent. All cleaning materials used for decontamination should also be disposed of as hazardous waste.[7]
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and its solvent, methyl acetate.
| Property | This compound | Methyl Acetate (Solvent) |
| Chemical Formula | C₂₀H₃₀O₅ | C₃H₆O₂ |
| Molecular Weight | 350.5 g/mol | 74.08 g/mol |
| Physical State | Provided as a solution in methyl acetate | Colorless liquid |
| Solubility | >100 mg/mL in DMF and DMSO; >100 mg/mL in Ethanol; >5 mg/mL in PBS (pH 7.2) | Miscible with water and most organic solvents |
| Storage Temperature | -20°C is recommended for long-term storage of the solution. | Store in a cool, dry, well-ventilated place away from heat and ignition sources.[1][2] |
| Disposal Consideration | Treat as hazardous pharmaceutical waste. Must be incinerated by a licensed facility. Do not dispose of down the drain.[2][3] | Highly flammable liquid.[1] Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Decontamination and Disinfection – EHS [ehs.mit.edu]
- 7. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]
Personal protective equipment for handling 17-trans Prostaglandin E3
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 17-trans Prostaglandin E3. Given the limited specific hazard data available for this compound, a conservative approach based on best practices for handling potentially hazardous chemicals is essential.
Hazard Identification and Risk Assessment
A Safety Data Sheet (SDS) for this compound indicates that specific hazard data is not available.[1] Furthermore, there are no published reports on the biological activity of this compound.[2] Therefore, it must be handled with the care required for hazardous materials, assuming it is a physiologically highly active substance.
Key Considerations:
-
Unknown Biological Effects: The physiological and toxicological properties of this compound have not been fully investigated.
-
Potential for Potency: Prostaglandins as a class are potent, biologically active molecules.
-
Route of Exposure: Primary risks are through inhalation, skin/eye contact, and ingestion.[1]
Personal Protective Equipment (PPE)
Due to the unknown nature of the hazards, comprehensive PPE is mandatory to prevent exposure. This includes measures for handling hazardous drugs and working in a laboratory environment.[3][4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-grade nitrile or neoprene gloves (ASTM D6978 compliant).[4][5] | To provide a primary barrier against skin contact. Double gloving offers additional protection in case the outer glove is compromised. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][3][4][7] | To protect eyes from splashes and aerosols. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if symptoms like irritation occur.[1][3] For unpacking, an N95 respirator is recommended.[3] | To prevent inhalation of aerosols or fine powders. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4][5] A "bunny suit" or coverall can provide head-to-toe protection.[3] | To prevent contamination of personal clothing and skin. |
| Head and Foot Protection | Disposable head and hair covers.[4] Closed-toed shoes are required. | To prevent contamination of hair and to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Preparation and Engineering Controls:
-
Designated Area: Conduct all handling procedures in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control airborne particles.
-
Ventilation: Ensure adequate ventilation to minimize inhalation exposure.[1]
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a chemical spill kit readily available.
3.2. Handling the Compound:
-
Don PPE: Before handling, put on all required PPE in the correct order (gown, hair cover, shoe covers, inner gloves, mask, goggles/face shield, outer gloves).
-
Weighing: If weighing is necessary, perform this in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. This compound is available as a solution in methyl acetate.[2]
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware) for handling this compound.
-
Transport: When moving the compound, use a secondary container to prevent spills.
3.3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., ethanol), followed by a cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (remove outer gloves first, then gown, etc.). Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, contaminated labware, and excess compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not let the chemical enter drains.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal.[1] |
In all cases of exposure, seek immediate medical attention.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. youtube.com [youtube.com]
- 7. pharmastate.academy [pharmastate.academy]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
